molecular formula C14H23NO2 B15544015 Boc-Pip-butyn CAS No. 1346153-07-8

Boc-Pip-butyn

Katalognummer: B15544015
CAS-Nummer: 1346153-07-8
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: QCJJQMHCBVBUPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-Pip-butyn is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-but-3-ynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJQMHCBVBUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Structural and Synthetic Landscape of a Versatile Piperidine Building Block: A Technical Guide to tert-Butyl 4-(But-3-yn-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, synthesis, and potential applications of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document elucidates the molecule's core features, presents key quantitative data in a structured format, and offers a detailed experimental protocol for its synthesis.

Core Structure and Chemical Identity

tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, often colloquially referred to as "Boc-piperidine butyne," is a heterocyclic compound featuring a piperidine (B6355638) ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a butynyl group. The Boc protecting group enhances the compound's stability and solubility in organic solvents, while the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]

The structural formula and key identifiers of this compound are presented below:

Figure 1: Chemical structure of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Nametert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight237.34 g/mol
CAS Number1346153-07-8

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, compiled from various sources.

Table 2: Physicochemical and Spectroscopic Properties

PropertyValueReference
AppearanceColorless oil[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm)4.08 (br s, 2H), 2.68 (t, J = 12.4 Hz, 2H), 2.20 (td, J = 7.0, 2.6 Hz, 2H), 1.95 (t, J = 2.6 Hz, 1H), 1.68 (d, J = 12.8 Hz, 2H), 1.50-1.60 (m, 3H), 1.45 (s, 9H), 1.15-1.28 (m, 2H)[2]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)154.9, 83.9, 79.3, 68.4, 44.1, 35.3, 34.9, 31.8, 28.5, 18.9[2]
Mass Spectrometry (ESI-MS) m/z238.18 [M+H]⁺

Synthesis and Experimental Protocol

The synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate can be achieved through a multi-step process starting from commercially available materials. A representative synthetic workflow is outlined below.

synthesis_workflow start 4-Hydroxypiperidine (B117109) step1 Boc Protection start->step1 intermediate1 tert-butyl 4-hydroxypiperidine-1-carboxylate step1->intermediate1 step2 Oxidation (e.g., Swern or Dess-Martin) intermediate1->step2 intermediate2 tert-butyl 4-oxopiperidine-1-carboxylate step2->intermediate2 step3 Wittig Reaction (using (3-bromopropyl)triphenylphosphonium bromide) intermediate2->step3 intermediate3 tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate step3->intermediate3 step4 Bromination intermediate3->step4 intermediate4 tert-butyl 4-(3,4-dibromobutyl)piperidine-1-carboxylate step4->intermediate4 step5 Elimination (using a strong base, e.g., NaNH₂) intermediate4->step5 product tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate step5->product

Figure 2: A plausible synthetic workflow for tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate.
Detailed Experimental Protocol (Illustrative)

This protocol is a composite based on standard organic synthesis methodologies for similar transformations.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and triethylamine (B128534) (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, dimethyl sulfoxide (B87167) (DMSO, 2.0 eq) is added dropwise. After stirring for 15 minutes, a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM is added. The mixture is stirred for 1 hour, followed by the addition of triethylamine (5.0 eq). The reaction is allowed to warm to room temperature. Water is added, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the ketone.

Step 3: Synthesis of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate

To a suspension of (3-bromopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise at 0 °C. The resulting ylide is stirred for 30 minutes, and then a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in THF is added. The reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 4 & 5: Conversion to tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

The terminal alkene from the previous step is first brominated using a solution of bromine in DCM at 0 °C to yield the dibromo intermediate. This intermediate is then subjected to a double dehydrobromination using a strong base such as sodium amide in liquid ammonia (B1221849) to afford the terminal alkyne. The reaction is carefully quenched with a proton source, and the final product is extracted and purified by column chromatography.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The title compound, with its protected nitrogen and reactive alkyne, serves as a valuable building block for the synthesis of more complex and biologically active molecules.

The terminal alkyne group is particularly useful for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[1][4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient formation of a stable triazole ring, which can be used to link the piperidine core to other pharmacophores or biomolecules.[1][5]

reactivity_pathway start tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate click_reaction CuAAC 'Click' Reaction start->click_reaction azide Azide-containing Molecule (R-N₃) azide->click_reaction triazole_product 1,2,3-Triazole Linked Product click_reaction->triazole_product deprotection Boc Deprotection (e.g., TFA) triazole_product->deprotection final_product Biologically Active Piperidine Derivative deprotection->final_product

Figure 3: General scheme for the application of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate in drug discovery via click chemistry.

This strategy enables the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases. The piperidine moiety can be crucial for modulating physicochemical properties such as solubility and lipophilicity, as well as for establishing key interactions with biological targets.

Conclusion

tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring a protected piperidine ring and a reactive terminal alkyne, provides a robust platform for the construction of complex molecular architectures. The synthetic accessibility and the potential for late-stage functionalization via click chemistry make it an attractive tool for the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.

References

Synthesis of tert-Butoxycarbonyl-piperidine Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of tert-butoxycarbonyl (Boc)-protected piperidine (B6355638) alkyne, a valuable building block in medicinal chemistry.

This guide details the prevalent synthetic strategies for tert-butoxycarbonyl-piperidine alkyne, with a primary focus on the preparation of tert-butyl 4-ethynylpiperidine-1-carboxylate. The core of this synthesis involves a two-step sequence: the formation of the key intermediate, N-Boc-4-piperidinecarboxaldehyde, from N-Boc-4-piperidone, followed by a Seyferth-Gilbert homologation to yield the terminal alkyne. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its application in a laboratory setting.

Overview of the Synthetic Strategy

The principal route for the synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate commences with the commercially available N-Boc-4-piperidone. This starting material is first converted to the corresponding aldehyde, N-Boc-4-piperidinecarboxaldehyde. Subsequently, this aldehyde undergoes a Seyferth-Gilbert homologation reaction, utilizing the Ohira-Bestmann reagent, to furnish the desired terminal alkyne.

Experimental Protocols

Synthesis of the Intermediate: tert-Butyl 4-formylpiperidine-1-carboxylate

The synthesis of the aldehyde intermediate can be achieved through various methods. One common approach is the reduction of a corresponding ester or the oxidation of the corresponding alcohol. However, a more direct approach involves a one-carbon homologation of the ketone. For the purpose of this guide, a detailed protocol for a well-established, though multi-step, conceptual pathway is provided. A more direct, albeit less detailed in the literature, approach involves methods like the Meyers' synthesis of aldehydes.

A common precursor for the aldehyde is N-Boc-4-hydroxymethylpiperidine, which can be oxidized to the desired aldehyde.

Conceptual Protocol for Oxidation of N-Boc-4-hydroxymethylpiperidine:

  • Reagents: N-Boc-4-hydroxymethylpiperidine, an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve N-Boc-4-hydroxymethylpiperidine in the chosen solvent.

    • Add the oxidizing agent portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 4-formylpiperidine-1-carboxylate.

Synthesis of tert-Butyl 4-ethynylpiperidine-1-carboxylate via Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation enables the conversion of an aldehyde to a terminal alkyne. The use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) under basic conditions is a widely adopted modification.[1]

Detailed Experimental Protocol:

A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.68 mmol) in methanol (B129727) (2 mL) is added dropwise to a stirred mixture of tert-butyl 4-formylpiperidine-1-carboxylate (1.68 mmol) and potassium carbonate (3.36 mmol) in methanol (16 mL) at 0 °C. The reaction mixture is then stirred overnight at room temperature. Subsequently, the mixture is filtered and concentrated. The resulting residue is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:5 v/v) as the eluent to afford tert-butyl 4-ethynylpiperidine-1-carboxylate as colorless crystals.

Data Presentation

The following tables summarize the quantitative data for the key synthetic step.

Table 1: Reagents and Reaction Conditions for Seyferth-Gilbert Homologation

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
tert-Butyl 4-formylpiperidine-1-carboxylate213.271.681.0358 mg
Dimethyl (1-diazo-2-oxopropyl)phosphonate192.111.681.0323 mg
Potassium Carbonate138.213.362.0464 mg
Methanol (solvent)32.04--18 mL

Table 2: Yield and Physical Properties of tert-Butyl 4-ethynylpiperidine-1-carboxylate

ProductYield (%)Physical FormMelting Point (°C)
tert-Butyl 4-ethynylpiperidine-1-carboxylate88Colorless crystals34-40

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway N_Boc_4_piperidone N-Boc-4-piperidone N_Boc_4_piperidinecarboxaldehyde N-Boc-4-piperidinecarboxaldehyde N_Boc_4_piperidone->N_Boc_4_piperidinecarboxaldehyde One-carbon homologation N_Boc_4_ethynylpiperidine tert-Butyl 4-ethynylpiperidine-1-carboxylate N_Boc_4_piperidinecarboxaldehyde->N_Boc_4_ethynylpiperidine Seyferth-Gilbert Homologation (Ohira-Bestmann reagent, K2CO3, MeOH)

Caption: Overall synthetic scheme for tert-butyl 4-ethynylpiperidine-1-carboxylate.

Experimental Workflow for Seyferth-Gilbert Homologation

Experimental_Workflow start Start mix_reagents Mix N-Boc-4-piperidinecarboxaldehyde and K2CO3 in MeOH at 0 °C start->mix_reagents add_reagent Add Ohira-Bestmann reagent dropwise mix_reagents->add_reagent react Stir overnight at room temperature add_reagent->react filter_concentrate Filter and concentrate the reaction mixture react->filter_concentrate purify Purify by silica gel column chromatography filter_concentrate->purify product Obtain pure product purify->product

Caption: Step-by-step workflow for the Seyferth-Gilbert homologation.

Purification and Characterization

The final product, tert-butyl 4-ethynylpiperidine-1-carboxylate, is typically purified by silica gel column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the Boc protecting group, the piperidine ring, and the terminal alkyne proton and carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound. A common observation is the loss of the Boc group, showing a peak at [M-Boc+2H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C=O of the carbamate (B1207046) (around 1690 cm⁻¹) should be present.

Conclusion

The synthesis of tert-butoxycarbonyl-piperidine alkyne, specifically tert-butyl 4-ethynylpiperidine-1-carboxylate, is a well-established process that is crucial for the development of novel therapeutics. The two-step sequence involving the formation of an aldehyde intermediate followed by a Seyferth-Gilbert homologation provides an efficient and high-yielding route to this valuable building block. The detailed protocols and data presented in this guide are intended to support researchers in the successful implementation of this synthesis in their laboratories.

References

An In-depth Technical Guide to the Chemical Properties of N-Boc-Piperidine with a Terminal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-ethynylpiperidine is a versatile bifunctional molecule widely employed in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine (B6355638) ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity in key coupling reactions, and its role as a crucial intermediate in the development of therapeutic agents. Detailed experimental protocols for its synthesis and key reactions are provided, along with a summary of its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Properties

N-Boc-4-ethynylpiperidine is a white to off-white solid at room temperature and is soluble in various organic solvents such as methanol (B129727) and dichloromethane (B109758), but insoluble in water.[1] It is a stable compound under normal conditions but may decompose at high temperatures.[1] Appropriate personal protective equipment should be used when handling this compound in a well-ventilated area.[1]

Table 1: Physicochemical Properties of N-Boc-4-ethynylpiperidine

PropertyValueReference
Molecular FormulaC₁₂H₁₉NO₂[2]
Molecular Weight209.28 g/mol [2]
AppearanceWhite to off-white solid[2]
Boiling Point269.6 ± 29.0 °C (Predicted)[2]
Density1.02 ± 0.1 g/cm³ (Predicted)[2]
Storage Temperature2-8°C[2]

Table 2: Spectroscopic Data of N-Boc-4-ethynylpiperidine

SpectroscopyDataReference
¹H NMR Consistent with structure[3]
¹³C NMR Alkyne carbons (C≡C-H) typically appear in the range of 70-110 ppm. Carbons of the Boc group appear around 28.3 ppm (C(CH₃)₃) and 79.7 ppm (C(CH₃)₃). Piperidine ring carbons appear in the range of 30-50 ppm.[4][5][6]
IR (Infrared) The C≡C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹. The C≡C stretch is expected in the region of 2100-2140 cm⁻¹. The C=O stretch of the Boc group is typically observed around 1680-1700 cm⁻¹. C-H stretching of the piperidine and Boc groups are observed below 3000 cm⁻¹.[7][8][9]

Synthesis of N-Boc-4-ethynylpiperidine

The synthesis of N-Boc-4-ethynylpiperidine can be achieved through various synthetic routes. A common and effective method involves the reaction of N-Boc-4-piperidone with a suitable acetylide precursor.

Experimental Protocol: Synthesis from N-Boc-4-piperidone

This two-step procedure involves the formation of a vinyl triflate followed by a Sonogashira coupling with a protected acetylene (B1199291) source, which is then deprotected. A more direct, one-pot approach from the corresponding aldehyde is detailed below.

Protocol: Synthesis of 1-Boc-4-ethynylpiperidine from 1-Boc-piperidine-4-carboxaldehyde

This method utilizes the Seyferth-Gilbert homologation to convert an aldehyde directly into a terminal alkyne.

Materials:

Procedure:

  • To a stirred mixture of 1-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) in methanol at 0°C, a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.0 equivalent) in methanol is added slowly and dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is then filtered and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to afford 1-Boc-4-ethynylpiperidine.

A reported yield for this reaction is 88%.

Chemical Reactivity and Key Reactions

The chemical reactivity of N-Boc-4-ethynylpiperidine is dominated by the terminal alkyne, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The Boc-protected nitrogen allows for these transformations to occur without interference from the piperidine nitrogen.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis.[10] This reaction is widely used to introduce the piperidine moiety onto aromatic and heteroaromatic scaffolds in drug discovery.[11][12]

Materials:

  • N-Boc-4-ethynylpiperidine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

Procedure:

  • To a solution of the aryl halide (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., 0.05 equivalents), copper(I) iodide (e.g., 0.1 equivalents), and the amine base (e.g., 2.0 equivalents).

  • To this mixture, add N-Boc-4-ethynylpiperidine (1.1-1.5 equivalents).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide, until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions to remove the amine and copper salts, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Table 3: Examples of Sonogashira Coupling Reactions with N-Boc-4-ethynylpiperidine

Aryl HalideProductYield (%)Reference
4-Iodonitrobenzenetert-butyl 4-((4-nitrophenyl)ethynyl)piperidine-1-carboxylateExcellent[13]
4-Iodoanisoletert-butyl 4-((4-methoxyphenyl)ethynyl)piperidine-1-carboxylateGood[13]
4-Bromobenzonitriletert-butyl 4-((4-cyanophenyl)ethynyl)piperidine-1-carboxylateGood[11]
4-Bromoacetophenonetert-butyl 4-((4-acetylphenyl)ethynyl)piperidine-1-carboxylateGood[11]
2-Bromothiophenetert-butyl 4-(thiophen-2-ylethynyl)piperidine-1-carboxylateGood[10]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[14][15] This reaction is widely used in bioconjugation, materials science, and drug discovery for its reliability and mild reaction conditions.[16]

Materials:

  • N-Boc-4-ethynylpiperidine

  • Organic azide (B81097)

  • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • To a solution of N-Boc-4-ethynylpiperidine (1.0 equivalent) and the organic azide (1.0 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1), add the copper(I) source. If using CuSO₄, a solution of sodium ascorbate (B8700270) (e.g., 0.1-0.3 equivalents) is added to generate the active Cu(I) species in situ.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization.

Table 4: Examples of CuAAC Reactions with N-Boc-4-ethynylpiperidine

AzideProductYield (%)Reference
Benzyl azidetert-butyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateExcellent[15]
Phenyl azidetert-butyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateHigh[1]
1-Azido-4-methylbenzenetert-butyl 4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateHigh[1]
1-Azido-4-nitrobenzenetert-butyl 4-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateHigh[1]
Deprotection of the Boc Group

The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the piperidine nitrogen. This unmasked secondary amine can then be further functionalized.

Materials:

  • N-Boc protected piperidine derivative

  • Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol)

  • Solvent (e.g., DCM, dioxane)

Procedure:

  • The N-Boc protected piperidine derivative is dissolved in a suitable solvent (e.g., DCM).

  • The acidic solution (e.g., a 20-50% solution of TFA in DCM, or a 4 M solution of HCl in dioxane) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Applications in Drug Discovery and Development

N-Boc-4-ethynylpiperidine is a valuable building block in the synthesis of a wide array of biologically active molecules, including GLP-1 receptor agonists and kinase inhibitors.[10][17][18][19][20] The piperidine scaffold is a common motif in many approved drugs, and the terminal alkyne provides a versatile handle for molecular elaboration.

Workflow for the Synthesis of a Kinase Inhibitor Precursor

The following workflow illustrates the use of N-Boc-4-ethynylpiperidine in the synthesis of a precursor for a potential kinase inhibitor, demonstrating a sequence of Sonogashira coupling followed by Boc deprotection and subsequent functionalization.

G A N-Boc-4-ethynylpiperidine C Sonogashira Coupling (Pd catalyst, CuI, base) A->C B Aryl Halide (e.g., 2-bromo-5-fluoropyrimidine) B->C D N-Boc-4-((5-fluoropyrimidin-2-yl)ethynyl)piperidine C->D E Acidic Deprotection (e.g., TFA/DCM) D->E F 4-((5-fluoropyrimidin-2-yl)ethynyl)piperidine E->F G Amide Coupling or Reductive Amination F->G H Kinase Inhibitor Scaffold G->H

Caption: Synthetic workflow for a kinase inhibitor precursor.

Signaling Pathway Context: Targeting Kinase Activity

Kinase inhibitors often function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction. The synthesized molecule, incorporating the piperidine-alkyne-aryl motif, is designed to fit into such a binding pocket.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Synthesized Inhibitor Inhibitor->Kinase Binding to ATP Pocket

Caption: Inhibition of a kinase signaling pathway.

Conclusion

N-Boc-4-ethynylpiperidine is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in Sonogashira coupling and azide-alkyne cycloaddition reactions, allows for the efficient construction of complex molecules with potential therapeutic applications. The straightforward deprotection of the Boc group further enhances its utility, enabling subsequent functionalization of the piperidine nitrogen. This guide provides essential information and protocols to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

Spectroscopic and Synthetic Overview of N-Boc-2-(but-3-yn-1-yl)piperidine-1-carboxylate (Boc-Pip-butyn)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed, published experimental protocol for the synthesis of N-Boc-2-(but-3-yn-1-yl)piperidine-1-carboxylate, hereafter referred to as Boc-Pip-butyn, could not be located. The information presented herein is therefore a projection based on established chemical principles and spectroscopic data from closely related N-Boc-piperidine derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a protected piperidine (B6355638) derivative featuring a terminal alkyne functionality. The piperidine scaffold is a privileged structure in medicinal chemistry, and the butynyl group offers a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, or reduction to other functional groups. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of protecting the piperidine nitrogen, making it a valuable building block in organic synthesis.

Proposed Synthesis

A plausible synthetic route to this compound involves the deprotonation of N-Boc-piperidine at the C2 position using a strong base, followed by alkylation with a suitable electrophile, such as 4-bromo-1-butyne (B1278893).

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-Boc-piperidine N-Boc-piperidine Deprotonation Deprotonation at C2 N-Boc-piperidine->Deprotonation s-BuLi/(-)-sparteine (B7772259) s-BuLi / (-)-sparteine s-BuLi/(-)-sparteine->Deprotonation 4-bromo-1-butyne 4-bromo-1-butyne Alkylation Alkylation 4-bromo-1-butyne->Alkylation Deprotonation->Alkylation N-Boc-2-lithiated piperidine intermediate This compound This compound Alkylation->this compound

Figure 1: Proposed synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)

  • Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagents: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the flask. N-Boc-piperidine and a chiral ligand such as (-)-sparteine are dissolved in the solvent and the solution is cooled to -78 °C.

  • Deprotonation: A solution of sec-butyllithium (B1581126) (s-BuLi) in cyclohexane (B81311) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure the formation of the N-Boc-2-lithiated piperidine intermediate.

  • Alkylation: 4-bromo-1-butyne is added to the reaction mixture. The solution is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired this compound.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Multiplicity & Integration Chemical Shift (δ) ppm Assignment
~4.0-4.2m, 1H (N-CH)~155.0C=O (Boc)
~2.8-3.0m, 1H (N-CH₂)~83.0-C≡CH
~2.1-2.3m, 2H (-CH₂-C≡)~80.0C(CH₃)₃
~1.9-2.0t, 1H (≡C-H)~69.0-C≡CH
~1.3-1.8m, 8H (piperidine CH₂)~50.0N-CH
1.45s, 9H (Boc CH₃)~35-40Piperidine CH₂
~28.4Boc CH₃
~20-30Piperidine CH₂
~18.0-CH₂-C≡
Table 2: Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
~3300≡C-H stretch (terminal alkyne)
~2975, 2860C-H stretch (aliphatic)
~2120C≡C stretch (alkyne)
~1690C=O stretch (Boc carbamate)
~1420C-H bend (CH₂)
~1160C-O stretch
Table 3: Predicted Mass Spectrometry Data
m/z Proposed Fragment
[M+H]⁺Molecular Ion
[M-56]⁺Loss of isobutylene (B52900) from Boc group
[M-100]⁺Loss of the Boc group

General Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound like this compound would typically follow a standardized workflow to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Check Purity Assessment Data_Analysis->Purity_Check

Figure 2: General workflow for spectroscopic analysis.

Conclusion

While direct experimental data for this compound is not currently available in the surveyed literature, this guide provides a comprehensive, albeit predictive, overview for researchers interested in this molecule. The proposed synthetic route is based on well-established methodologies for the functionalization of N-Boc-piperidine, and the expected spectroscopic data provides a useful reference for the characterization of this and related compounds. It is recommended that any synthesis of this compound be accompanied by thorough spectroscopic analysis to confirm its structure and purity.

Stability and Storage of Alkyne-Functionalized Boc-Piperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for alkyne-functionalized Boc-piperidines. These compounds are crucial building blocks in medicinal chemistry and drug discovery, making a thorough understanding of their stability profile essential for ensuring the integrity and reproducibility of research and development activities. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction

Alkyne-functionalized Boc-piperidines are versatile synthetic intermediates that combine the structural features of a piperidine (B6355638) ring, a tert-butyloxycarbonyl (Boc) protecting group, and a reactive alkyne moiety. This unique combination allows for their use in a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. However, the inherent reactivity of these functionalities also presents challenges regarding their chemical stability. Understanding the factors that can lead to degradation is paramount for maintaining the purity and integrity of these valuable compounds.

Potential Degradation Pathways

The chemical stability of alkyne-functionalized Boc-piperidines is influenced by the individual stabilities of the piperidine ring, the Boc protecting group, and the alkyne functional group. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Piperidine Ring Degradation

The piperidine ring, while generally stable, is susceptible to oxidation.[1] The nitrogen atom can be oxidized to form an N-oxide . Additionally, oxidation can occur on the carbon atoms of the ring, leading to hydroxylated derivatives or even ring-opening products .[1] These oxidative processes can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.[1]

Boc Protecting Group Instability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[2] However, it is highly sensitive to acidic conditions.[3] In the presence of strong acids, the Boc group is readily cleaved, leading to the formation of the unprotected piperidine, isobutylene, and carbon dioxide.[3] While generally stable at neutral pH, prolonged exposure to even weakly acidic conditions can lead to gradual deprotection.[3] Thermal degradation of the Boc group can also occur at elevated temperatures, typically proceeding through a fragmentation mechanism.[4][5][6]

Alkyne Functional Group Reactivity

Terminal alkynes are more reactive than internal alkynes and are susceptible to various degradation pathways.[7] Oxidative cleavage of the carbon-carbon triple bond can occur in the presence of strong oxidizing agents. Hydration of the alkyne to form a ketone can be catalyzed by acid or certain metal ions. Additionally, terminal alkynes can undergo dimerization or polymerization, especially in the presence of transition metal catalysts or upon exposure to heat and light. The acidity of the terminal alkyne proton can also lead to unwanted reactions in the presence of strong bases.[7]

A logical workflow for investigating the potential degradation of alkyne-functionalized Boc-piperidines is presented below.

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis of Degradants cluster_3 Stability Profile start Alkyne-Functionalized Boc-Piperidine Sample hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis Expose to Stress Conditions oxidation Oxidation (e.g., H2O2, AIBN) start->oxidation Expose to Stress Conditions photolysis Photolysis (UV/Vis Light) start->photolysis Expose to Stress Conditions thermal Thermal Stress (Elevated Temperature) start->thermal Expose to Stress Conditions hplc HPLC-UV/MS (Separation & Identification) hydrolysis->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples photolysis->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr Isolate & Characterize Degradation Products pathways Identify Degradation Pathways nmr->pathways Determine Structures conditions Establish Recommended Storage Conditions pathways->conditions Inform Storage

Figure 1. Workflow for Forced Degradation Studies

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of alkyne-functionalized Boc-piperidines, the following storage conditions are recommended. These recommendations are based on the known sensitivities of the functional groups present in the molecules.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Refrigerated)Minimizes thermal degradation of the Boc group and slows down potential oxidative processes.
Light Protect from light (Store in amber vials or in the dark)Prevents photolytic degradation of the piperidine ring and the alkyne moiety.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation of the piperidine ring and the alkyne.
Humidity Store in a dry environment (e.g., in a desiccator)Reduces the risk of hydrolytic degradation, particularly if acidic or basic impurities are present.
pH Avoid contact with strong acids and basesThe Boc group is labile to acid, and the alkyne can be reactive towards strong bases.

Quantitative Stability Data (Illustrative)

Due to the lack of specific published long-term stability studies for a broad range of alkyne-functionalized Boc-piperidines, the following tables present illustrative quantitative data. This data is based on the known chemical principles of the individual functional groups and should be considered as a general guide. Actual stability will be compound-specific.

Table 1: Illustrative Long-Term Stability Data of a Generic Alkyne-Functionalized Boc-Piperidine

Storage ConditionTimepointPurity (%) by HPLCMajor Degradant(s) Observed
25°C / 60% RH0 months99.5-
3 months98.2N-oxide, Deprotected piperidine
6 months96.5N-oxide, Deprotected piperidine, Alkyne dimer
12 months93.1N-oxide, Deprotected piperidine, Alkyne dimer, Hydroxylated piperidine
5°C0 months99.5-
6 months99.3Trace N-oxide
12 months99.0Trace N-oxide
24 months98.5N-oxide
-20°C0 months99.5-
12 months99.4None detected
24 months99.2Trace N-oxide

Table 2: Illustrative Forced Degradation Data of a Generic Alkyne-Functionalized Boc-Piperidine

Stress ConditionDurationPurity (%) by HPLCMajor Degradant(s) Identified
0.1 M HCl (aq)24 h15.2Deprotected piperidine, Alkyne hydration product
0.1 M NaOH (aq)24 h98.5Trace alkyne dimerization
10% H₂O₂ (aq)24 h75.8N-oxide, Hydroxylated piperidines, Oxidative cleavage of alkyne
60°C7 days95.3N-oxide, Thermal deprotection product
Photostability (ICH Q1B)1.2 million lux hours92.1N-oxide, Photodegradation products of the piperidine ring

Experimental Protocols for Stability Assessment

The following are detailed, yet general, experimental protocols that can be adapted to assess the stability of specific alkyne-functionalized Boc-piperidines.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its potential degradation products.[8][9][10]

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

Procedure:

  • Prepare a stock solution of the alkyne-functionalized Boc-piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Perform forced degradation studies as outlined in the sections below.

  • Inject the stressed and unstressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector.

A diagram illustrating the process of developing a stability-indicating HPLC method is provided below.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Optimization & Validation cluster_3 Outcome start Select Column and Initial Mobile Phase stress Generate Degradation Products start->stress Prepare Stressed Samples optimize Optimize Gradient & Mobile Phase for Resolution stress->optimize Analyze Samples validate Validate Method (ICH Q2) optimize->validate Achieve Baseline Separation final_method Stability-Indicating HPLC Method validate->final_method Confirm Specificity, Linearity, etc.

Figure 2. HPLC Method Development Workflow
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[8][9][10][11][12]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Alternatively, use a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) to mimic autoxidation.[13][14][15]

  • Thermal Degradation: Expose the solid compound to a temperature of 80°C for 7 days.

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][16][17][18][19] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.[20][21]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

Procedure:

  • Isolate the degradation products from the stressed samples using preparative HPLC.

  • Dissolve the isolated degradation products in a suitable deuterated solvent.

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Analyze the spectra to determine the chemical structure of the degradation products. Changes in chemical shifts, the disappearance of characteristic peaks (e.g., the alkyne proton), or the appearance of new signals can provide valuable structural information.

Drug-Excipient Compatibility Studies

For drug development, it is essential to assess the compatibility of the alkyne-functionalized Boc-piperidine with common pharmaceutical excipients.[22][23][24][25][26]

Procedure:

  • Prepare binary mixtures of the compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.

  • Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analyze the samples at regular intervals using the developed stability-indicating HPLC method to check for the formation of new degradation products.

  • Compare the degradation profile of the binary mixtures to that of the pure compound stored under the same conditions.

Conclusion

Alkyne-functionalized Boc-piperidines are valuable but potentially labile molecules. A thorough understanding of their stability profile is critical for their successful application in research and drug development. The primary degradation pathways involve oxidation of the piperidine ring, acid-catalyzed or thermal cleavage of the Boc group, and reactions of the alkyne moiety. To ensure the integrity of these compounds, it is recommended to store them at low temperatures, protected from light, in an inert and dry atmosphere. The implementation of systematic stability studies, including forced degradation and long-term testing using validated analytical methods, is essential for establishing appropriate storage conditions and ensuring the quality of these important synthetic intermediates.

References

Commercial Availability and Synthetic Strategies for Boc-Protected Piperidine Alkynes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the commercial availability and synthetic pathways for Boc-protected piperidine (B6355638) alkynes is now available for researchers, scientists, and professionals in drug development. This guide provides a thorough overview of these critical building blocks, which are integral to the synthesis of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, and its functionalization with an alkyne group, protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile handle for further molecular elaboration through reactions like 'click chemistry' and Sonogashira coupling. This guide aims to streamline the procurement and synthesis of these valuable intermediates.

Commercial Availability of Boc-Protected Piperidine Alkynes

A variety of Boc-protected piperidine alkynes are commercially available from several suppliers, offering researchers direct access to these key synthetic intermediates. The following table summarizes a selection of these compounds, highlighting their structural diversity.

Compound NameStructureCAS NumberMolecular FormulaPurityNotable Suppliers
tert-butyl 4-ethynylpiperidine-1-carboxylate287192-97-6C12H19NO2≥95%Sigma-Aldrich, Fisher Scientific, Fluorochem
tert-butyl 3-ethynylpiperidine-1-carboxylate664362-16-7C12H19NO2≥97%ChemScene
tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate191327-86-3C12H18FNO2N/AChemicalBook, eMolecules

Synthetic Pathway Overview

The synthesis of Boc-protected piperidine alkynes often commences from commercially available piperidone derivatives. A representative multi-step synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate starting from 4-piperidone (B1582916) monohydrate hydrochloride is outlined below. This process involves the initial protection of the piperidine nitrogen with a Boc group, followed by the introduction of the alkyne functionality.

Experimental Protocol: Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone

This procedure is adapted from a method described for the synthesis of N-Boc-4-piperidone.[1]

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (B129727) (300mL), add triethylamine (B128534) (19.2g, 190mmol) and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (34g, 168mmol) in portions over a 5-minute period.

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.4g, 3mmol).

  • Stir the solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude product in dichloromethane (B109758) (100mL).

  • Wash the organic phase with 2M HCl (2 x 70mL), saturated Na₂CO₃ (70mL), and saturated NaCl (50mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid.

Step 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

This step involves the conversion of the ketone to an aldehyde, which can be achieved through various established organic chemistry methods, such as the Wittig reaction followed by ozonolysis or hydroformylation.

Step 3: Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate

This transformation can be achieved via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation of the aldehyde obtained in Step 2. A general procedure is outlined below.

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate in an appropriate solvent (e.g., THF), add the corresponding reagents for the chosen homologation method (e.g., carbon tetrabromide and triphenylphosphine (B44618) for the Corey-Fuchs reaction, followed by treatment with a strong base like n-butyllithium).

  • The reaction mixture is typically stirred at low temperatures and then allowed to warm to room temperature.

  • After completion of the reaction, quench with a suitable reagent (e.g., water).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the desired alkyne.

Applications in Drug Discovery: PROTACs

Boc-protected piperidine alkynes are valuable building blocks in the development of PROTACs.[][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The piperidine alkyne moiety often serves as a rigid and synthetically tractable component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The alkyne functionality allows for the facile attachment of the other part of the PROTAC molecule via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

Visualizing the Workflow and Application

To better illustrate the synthesis and application of these compounds, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow start 4-Piperidone Monohydrate Hydrochloride step1 Boc Protection start->step1 intermediate1 N-Boc-4-piperidone step1->intermediate1 step2 Formylation intermediate1->step2 intermediate2 tert-butyl 4-formylpiperidine-1-carboxylate step2->intermediate2 step3 Alkyne Formation (e.g., Corey-Fuchs) intermediate2->step3 product tert-butyl 4-ethynylpiperidine-1-carboxylate step3->product

Caption: Synthetic workflow for a Boc-protected piperidine alkyne.

G cluster_protac Application in PROTAC Synthesis building_block Boc-Protected Piperidine Alkyne linker_synthesis Linker Elaboration building_block->linker_synthesis poi_ligand Protein of Interest (POI) Ligand poi_ligand->linker_synthesis e3_ligand E3 Ligase Ligand click_reaction Click Chemistry (CuAAC) e3_ligand->click_reaction Linker-E3 Ligand Conjugate (with azide) linker_synthesis->click_reaction Linker-POI Conjugate protac PROTAC Molecule click_reaction->protac

Caption: Logical workflow for PROTAC synthesis.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic importance of tert-butoxycarbonyl (Boc)-protected piperidine (B6355638) derivatives in organic synthesis and medicinal chemistry.

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence underscores its significance as a privileged structure in drug discovery. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen has revolutionized the use of this heterocycle, offering chemists unparalleled control over its reactivity and enabling the construction of complex molecular architectures with high precision.[2] This technical guide provides a comprehensive overview of Boc-piperidine derivatives, detailing their synthesis, key applications, and experimental protocols for their manipulation, serving as an essential resource for professionals in the chemical and pharmaceutical sciences.

The Strategic Advantage of the Boc Protecting Group

The Boc group serves as a crucial temporary shield for the piperidine nitrogen. This protection is paramount in multi-step syntheses for several reasons:

  • Controlled Reactivity: It prevents the nucleophilic piperidine nitrogen from participating in unintended side reactions, allowing for selective functionalization at other positions of the ring or on appended side chains.[2]

  • Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of piperidine intermediates in common organic solvents, facilitating reaction work-up and purification.

  • Facilitated Chirality: In the synthesis of chiral piperidines, the Boc group plays a vital role in directing stereoselective transformations, which is critical for ensuring the efficacy and safety of pharmaceutical compounds.[1][2]

  • Acid-Labile Deprotection: The Boc group can be readily and cleanly removed under acidic conditions, regenerating the free amine for subsequent synthetic transformations.[2][4]

Synthesis of Boc-Piperidine Derivatives

The introduction of the Boc group is typically a straightforward process, most commonly achieved through the reaction of a piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

A general synthetic workflow for the Boc protection of a piperidine is illustrated below:

Piperidine Piperidine Derivative Reagents Boc₂O, Base (e.g., Et₃N, NaHCO₃) Solvent (e.g., DCM, THF) Boc_Piperidine Boc-Protected Piperidine Reagents->Boc_Piperidine Boc Protection

Caption: General workflow for the Boc protection of a piperidine derivative.

Experimental Protocol: Boc Protection of 4-Aminopiperidine

This protocol describes the synthesis of 1-Boc-4-aminopiperidine, a versatile building block in drug discovery.

  • Reaction Setup: In a 1L three-necked flask, add 48-50g of 4-aminopiperidine, 98-100mL of distilled water, and 48-50g of triethylamine.[5]

  • Addition of (Boc)₂O: While stirring at 20-25°C, slowly add 78-80g of di-tert-butyl dicarbonate.[5]

  • Reaction: Continue stirring at room temperature for 8-10 hours.[5]

  • Work-up: Adjust the pH of the reaction mixture to 6-7 using 20% hydrochloric acid. Extract the product with dichloromethane.[5]

  • Isolation: Dry the organic phase, concentrate it until thick, and then add 100-150g of acetone.[5]

  • Crystallization: Allow the solution to crystallize at 0-2°C for 10-12 hours.[5]

  • Final Product: Filter the crystals to obtain 1-Boc-4-aminopiperidine as a white crystalline powder.[5]

Key Applications in Organic Synthesis and Drug Discovery

Boc-piperidine derivatives are indispensable intermediates in the synthesis of a wide range of biologically active molecules. Their applications span across various therapeutic areas, including:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: (R)-3-(Boc-Amino)piperidine is a crucial intermediate in the synthesis of several anti-diabetic drugs, such as Alogliptin and Linagliptin.[6][7]

  • Anticancer Agents: The piperazine (B1678402) ring, often derived from N-Boc-piperazine, is a key structural feature in many kinase inhibitors used in cancer therapy, including the groundbreaking drug Imatinib.[4]

  • Central Nervous System (CNS) Agents: Piperidine derivatives are integral components of many antipsychotic, antidepressant, and anxiolytic drugs due to their ability to interact with various neurotransmitter receptors.[4]

  • Peptidomimetics and Constrained Peptides: Boc-protected aminomethylpiperidines are used in solid-phase peptide synthesis to introduce conformational constraints and induce specific secondary structures like β-turns, which are important for biological activity.[8]

Key Reactions and Methodologies

N-Acylation of Amines

A common application of Boc-piperidine derivatives is in the acylation of primary or secondary amines to introduce the piperidine moiety.

Amine Primary or Secondary Amine Reagents 4-Boc-1-piperazinecarbonyl chloride Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) Acylated_Product N-Acylated Product Reagents->Acylated_Product N-Acylation

Caption: General workflow for the N-acylation of amines using a Boc-piperidine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. Boc-protected piperazines and aminopiperidines can be coupled with aryl halides or triflates to synthesize N-aryl piperidine derivatives.[9] This reaction is particularly valuable in the synthesis of complex drug molecules.[9]

Boc-Deprotection Strategies

The removal of the Boc group is a critical step in many synthetic sequences. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

General Boc Deprotection Workflow

Boc_Piperidine Boc-Protected Piperidine Acid Strong Acid (e.g., TFA, HCl) Solvent (e.g., DCM, Dioxane) Deprotected_Piperidine Deprotected Piperidine Acid->Deprotected_Piperidine Deprotection

Caption: General workflow for the acidic deprotection of a Boc-piperidine derivative.

Experimental Protocol: Boc Deprotection with HCl in Methanol (B129727)

This protocol provides a general procedure for the removal of the Boc group.

  • Dissolution: Dissolve the Boc-protected piperidine derivative in 2 N HCl in methanol (30 mL).[10]

  • Heating: Heat the solution to 60°C for 2 hours.[10]

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.[10]

  • Work-up: Dilute the residue with an appropriate solvent and proceed with further purification or the next synthetic step.[10]

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis and deprotection of various Boc-piperidine derivatives as reported in the literature.

Starting MaterialProductReagents and ConditionsYield (%)Reference
L-Glutamic acid3-(N-Boc amino) piperidine derivativesFive linear steps44-55[11][12]
1-benzyl-3-piperidoneN-Boc-3-piperidone1) H₂, 10% Pd/C, MeOH; 2) (Boc)₂O, NaHCO₃, THF/H₂ONot specified[6]
2-piperidinylmethanolN-Boc-piperidine-2-methanolBoc₂O, CH₃CN, 25°C, 20h89[13]
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidN-Boc-Piperidine-4-carboxylic acid methyl esterK₂CO₃, CH₃I, DMF, rt, 3hNot specified[14]
SubstrateDeprotection ConditionsConversion/Yield (%)Reference
N-Boc phenethylamineThermal, TFE, 150°C, 60 min27[15]
N-Boc piperidineThermal, TFE, 150°C, 60 min35[15]
N-Boc anilineThermal, TFE, 240°C, 30 min93[15]
N-Boc imidazoleThermal, TFE, 150°C, 60 min98[15]

Conclusion

Boc-piperidine derivatives are undeniably a cornerstone of modern organic synthesis and medicinal chemistry. Their stability, coupled with the ease of introduction and removal of the Boc protecting group, provides a robust and versatile platform for the construction of a diverse range of complex molecules.[1][2][16] The strategic use of these intermediates has significantly impacted the field of drug discovery, enabling the efficient synthesis of novel therapeutics with improved pharmacological profiles.[1][17][18] A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the synthetic potential of Boc-piperidine derivatives in their pursuit of scientific innovation.

References

The Ascendant Scaffold: A Technical Primer on the Biological Versatility of Piperidine-Alkyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide to the burgeoning field of piperidine-alkyne scaffolds. It consolidates current research, presenting a comprehensive overview of their biological activities, underlying mechanisms, and the experimental protocols essential for their evaluation.

The confluence of the piperidine (B6355638) ring, a privileged scaffold in medicinal chemistry, with the versatile alkyne functional group has given rise to a novel class of molecules with significant therapeutic potential.[1][2] These scaffolds are increasingly recognized for their diverse biological activities, ranging from potent anticancer and neuroprotective effects to specific enzyme inhibition. This guide aims to provide a detailed exploration of the core biological activities associated with piperidine-alkyne derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity of Piperidine-Alkyne Scaffolds

Piperidine-containing compounds have long been a cornerstone of anticancer drug discovery.[3] The incorporation of an alkyne moiety offers a strategic advantage, providing a locus for further modification via click chemistry or acting as a key interacting group with biological targets.[4] Research has demonstrated that piperidine-alkyne derivatives exhibit significant cytotoxicity against a range of cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activity of selected piperidine-containing compounds, with a focus on derivatives that incorporate or are synthesized from alkyne precursors. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
Piperine (B192125) Derivative (H7)MDA-MB-231 (Breast)10.50 ± 3.74[1]
Piperine Derivative (H7)HeLa (Cervical)11.86 ± 0.32[1]
3,5-bis(benzylidene)-4-piperidone (2r)Oral Carcinoma (Ca9-22)Not specified, but noted for high toxicity[5]
Nimbolide-Alkyne Derivative (3a)A549 (Lung)0.23[6]
Piperidine-Substituted Purine AnalogSKBR3 (Breast)25.11 ± 1.9[7]
Piperidine-Substituted Purine AnalogWI3 (Lung)23.41 ± 3.8[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9]

Principle:

This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by dissolving it in a suitable solvent and measuring its absorbance.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Piperidine-alkyne test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-alkyne compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Signaling Pathway: PI3K/Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Several piperidine-containing molecules have been shown to exert their anticancer effects by inhibiting this pathway.[10]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Piperidine-Alkyne Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt signaling pathway and potential inhibition.

Neuroprotective and Monoamine Oxidase Inhibitory Activity

Piperidine-alkyne scaffolds have emerged as promising candidates for the treatment of neurodegenerative diseases. A key target in this area is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[13] The presence of a terminal alkyne group has been identified as crucial for efficient MAO-B inhibition in certain piperidine derivatives.[2]

Quantitative Analysis of MAO Inhibition

The following table presents the inhibitory activity of selected piperidine derivatives against MAO-A and MAO-B.

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Selectivity Index (SI) for MAO-BReference
PiperineMAO-A20.919.0 ± 0.9-[13]
PiperineMAO-B7.03.19 ± 0.50.33[13]
Piperine Derivative 6MAO-A3.66--[13]
Piperine Derivative 6MAO-B0.045-81.33[13][14]
Pyridazinobenzylpiperidine S5MAO-A3.857--[4][15]
Pyridazinobenzylpiperidine S5MAO-B0.2030.155 ± 0.05019.04[4][15]
Pyridazinobenzylpiperidine S16MAO-B0.9790.721 ± 0.074-[4][15]
Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Principle:

The assay measures the activity of MAO by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or p-tyramine), using a fluorescent probe such as Amplex Red. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the highly fluorescent resorufin.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine, p-tyramine)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Piperidine-alkyne test compounds

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of MAO-A and MAO-B enzymes in the assay buffer. Prepare serial dilutions of the piperidine-alkyne test compounds and reference inhibitors.

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer, HRP, and Amplex Red.

  • Pre-incubation: Add the test compounds or reference inhibitors to the wells and pre-incubate with the MAO enzyme for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of MAO Inhibition

The inhibition of MAO by piperidine-alkyne scaffolds can prevent the breakdown of key neurotransmitters, thereby increasing their levels in the brain. This is a key therapeutic strategy for conditions like Parkinson's disease and depression.

MAO_Inhibition Mechanism of MAO Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Neurotransmitter_Synapse Neurotransmitter Neurotransmitter->Neurotransmitter_Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Receptor Binds Signal Signal Transduction Receptor->Signal Inhibitor Piperidine-Alkyne MAO Inhibitor Inhibitor->MAO Inhibits

Inhibition of monoamine oxidase by piperidine-alkyne scaffolds.

Conclusion and Future Perspectives

The piperidine-alkyne scaffold represents a promising and versatile platform for the design of novel therapeutic agents. The research highlighted in this guide demonstrates their potential as anticancer, neuroprotective, and enzyme-inhibiting agents. The alkyne moiety not only contributes to the biological activity but also serves as a valuable handle for further chemical modifications, opening avenues for the development of highly potent and selective drug candidates.

While the current body of research is encouraging, further in-depth studies are required to fully elucidate the structure-activity relationships and mechanisms of action for a broader range of piperidine-alkyne derivatives. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these compounds. Future research should focus on the synthesis and screening of diverse libraries of piperidine-alkyne scaffolds to identify lead compounds for various therapeutic targets and to gain a deeper understanding of the synergistic interplay between the piperidine ring and the alkyne functionality in mediating biological effects.

References

A Technical Guide to the Synthetic Routes of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its prevalence underscores the continuous need for robust and efficient synthetic methodologies to access structurally diverse and functionally complex piperidine derivatives. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies employed in the construction of functionalized piperidines, with a focus on providing actionable data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of functionalized piperidines can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, stereocontrol, and overall efficiency. These include the reduction of pyridine (B92270) derivatives, intramolecular cyclization of acyclic precursors, intermolecular annulation reactions, and multicomponent reactions.

Reduction of Pyridine Derivatives

The hydrogenation of readily available pyridine precursors represents one of the most direct and atom-economical approaches to the piperidine core.[1][2] Various methods have been developed to achieve this transformation, ranging from catalytic hydrogenation to chemical reduction.

Catalytic Hydrogenation: This widely used method typically employs heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or Raney Nickel under a hydrogen atmosphere.[3] The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, and to minimize over-reduction, which can lead to ring-opening byproducts.[3] Rhodium-based catalysts, for instance, have demonstrated high selectivity for pyridine ring hydrogenation without significant C-N bond cleavage.[3]

Transfer Hydrogenation: An alternative to using hydrogen gas, transfer hydrogenation utilizes a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a transition metal catalyst.[3][4] This method often proceeds under milder conditions. A notable example is the rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture.[5]

Chemical Reduction: Stoichiometric reducing agents can also be employed. The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, is a classic method that typically yields dihydropyridine (B1217469) intermediates.[3]

A significant advancement in this area is the asymmetric reduction of pyridines to furnish chiral piperidines.[5] For instance, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts with a chiral primary amine allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities.[4][5]

Table 1: Selected Examples of Pyridine Reduction to Functionalized Piperidines

EntryPyridine SubstrateCatalyst/ReagentConditionsProductYield (%)ee (%)drReference
1N-benzylpyridinium salt[RhCp*Cl₂]₂ / KI, HCOOH/NEt₃H₂O, 40 °C, 24 hN-benzylpiperidine>95N/AN/A[5]
23-HydroxypyridineNi₈.₀-Co₂.₀@SiO₂-₅.₀–₀.₁₀H₂, 120 °C, 4 MPa, 4 h3-Hydroxypiperidine95.0N/AN/A[6]
3Pyridinium saltRhodium catalyst / Chiral amineHCOOH, H₂OChiral piperidineup to 98up to >99up to >20:1[4][5]

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoropyridine (B1266222)

A representative procedure for the catalytic hydrogenation of a pyridine derivative is as follows: In a vial, 4-fluoropyridine (0.2 mmol, 19.4 mg) and 5 mol % of a heterogeneous catalyst (e.g., Rh/C) are combined.[3] Anhydrous 2,2,2-trifluoroethanol (B45653) (TFE) (1 mL) is added, and the vial is briefly flushed with nitrogen. The vial is then placed inside an autoclave, which is purged with hydrogen gas three times and subsequently pressurized to 5 bar with hydrogen. The reaction mixture is heated to 40 °C and stirred for 16 hours. After cooling to room temperature and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 4-fluoropiperidine. The yield can be determined by NMR spectroscopy using an internal standard.[3]

Diagram 1: General Workflow for Catalytic Hydrogenation of Pyridine

G cluster_workflow Catalytic Hydrogenation Workflow start Pyridine Substrate + Catalyst in Solvent autoclave Pressurize with H₂ in Autoclave start->autoclave Place in Autoclave reaction Heat and Stir autoclave->reaction Apply Heat and Pressure workup Cool, Vent, Filter reaction->workup Reaction Completion product Functionalized Piperidine workup->product Isolation

Caption: Workflow for the catalytic hydrogenation of pyridine to piperidine.

Intramolecular Cyclization

The formation of the piperidine ring via intramolecular cyclization of a suitably functionalized acyclic precursor is a powerful and versatile strategy.[7] This approach allows for the construction of highly substituted piperidines with good control over stereochemistry.

Intramolecular aza-Michael Reactions (IMAMR): This method involves the cyclization of N-tethered alkenes and is a straightforward strategy for constructing enantiomerically enriched N-heterocycles.[7] Organocatalysis has been successfully applied to achieve high enantioselectivity in the synthesis of 2,5- and 2,5,5-substituted piperidines.[7]

Radical-Mediated Cyclization: Intramolecular radical cyclization of amino-aldehydes or 1,6-enynes provides another route to the piperidine skeleton.[7] For example, a cobalt(II) catalyst can mediate the cyclization of linear amino-aldehydes.[7]

Ring-Closing Metathesis (RCM): RCM of unsaturated amines has been employed in the synthesis of piperidine-containing natural products like (+)-sedamine.[8]

A novel approach involves the catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines, which interrupts the traditional Hofmann-Löffler-Freytag reaction to afford chiral piperidines.[9] This method utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation.[9]

Table 2: Examples of Intramolecular Cyclization for Piperidine Synthesis

EntryAcyclic PrecursorCatalyst/ReagentConditionsProductYield (%)ee (%)drReference
1N-tethered alkeneQuinoline organocatalyst, TFACH₂Cl₂, rt2,5-disubstituted piperidineup to 99up to 99up to >20:1[7]
2Acyclic amineChiral Cu catalyst-Chiral δ-amino nitrileup to 95up to 98N/A[9]
3Unsaturated amineGrubbs' catalystCH₂Cl₂, reflux(+)-Sedamine precursor-N/AN/A[8]

Experimental Protocol: Organocatalytic Intramolecular aza-Michael Reaction

To a solution of the N-tethered alkene (0.1 mmol) in dichloromethane (B109758) (1.0 mL) at room temperature are added the quinoline-based organocatalyst (10 mol %) and trifluoroacetic acid (TFA) as a co-catalyst (10 mol %).[7] The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired enantiomerically enriched substituted piperidine.[7]

Diagram 2: Logical Flow of Intramolecular aza-Michael Reaction

G cluster_logic Intramolecular aza-Michael Reaction Logic precursor Acyclic N-Tethered Alkene activation Activation of Alkene precursor->activation catalyst Chiral Organocatalyst catalyst->activation cyclization Intramolecular Nucleophilic Attack activation->cyclization product Chiral Functionalized Piperidine cyclization->product

Caption: Logical flow of the organocatalytic intramolecular aza-Michael reaction.

Intermolecular Cyclization (Annulation)

Intermolecular reactions that form the piperidine ring in a single step from two or more components are highly convergent and efficient. The aza-Diels-Alder reaction is a prominent example of this strategy.

Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an imine (dienophile) and a diene is a powerful tool for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines.[10] The reaction can be catalyzed by Lewis acids or Brønsted acids, and asymmetric variants using chiral catalysts have been developed to produce enantioenriched piperidines.[10][11]

[5+1] Annulation: This strategy involves the reaction of a five-atom component with a one-atom component to construct the six-membered ring. An example is the iridium(III)-catalyzed hydrogen borrowing [5+1] annulation of 1,5-diols with primary amines.[7]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A modern and powerful method for the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative.[12] This three-step process involves partial reduction of pyridine, the key rhodium-catalyzed carbometalation, and a final reduction to the piperidine.[13][12]

Table 3: Examples of Intermolecular Cyclization for Piperidine Synthesis

EntryReactantsCatalyst/ReagentConditionsProductYield (%)ee (%)drReference
1Imine + AlleneChiral phosphepineToluene, 110 °CFunctionalized piperidineup to 97up to 98N/A[11]
2Arylboronic acid + DihydropyridineRh catalyst, Chiral ligandDioxane, 80 °C3-Aryl-tetrahydropyridineup to 99up to 99N/A[13][12]
31,5-Diol + Primary amineIridium(III) catalystToluene, 110 °CSubstituted piperidineGood yieldsN/AN/A[7]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

In a nitrogen-filled glovebox, a vial is charged with the rhodium precursor (e.g., [Rh(COD)Cl]₂, 2.5 mol %), a chiral phosphine (B1218219) ligand (5.5 mol %), and the dihydropyridine substrate (0.2 mmol).[13][12] Anhydrous 1,4-dioxane (B91453) (1.0 mL) is added, and the mixture is stirred for 10 minutes. The arylboronic acid (0.3 mmol) and a base (e.g., K₃PO₄, 0.4 mmol) are then added. The vial is sealed and heated to 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the enantioenriched 3-substituted tetrahydropyridine.[13][12]

Diagram 3: Signaling Pathway Analogy for Catalytic Cycle

G cluster_pathway Catalytic Cycle for Asymmetric Heck Reaction Rh_precatalyst Rh(I) Precatalyst Active_Rh Active Rh(I) Catalyst Rh_precatalyst->Active_Rh Ligand Exchange Oxidative_addition Oxidative Addition (Arylboronic Acid) Active_Rh->Oxidative_addition Carbometalation Carbometalation (Dihydropyridine) Oxidative_addition->Carbometalation Beta_hydride_elimination β-Hydride Elimination Carbometalation->Beta_hydride_elimination Reductive_elimination Reductive Elimination Beta_hydride_elimination->Reductive_elimination Reductive_elimination->Active_Rh Regeneration Product 3-Substituted Tetrahydropyridine Reductive_elimination->Product G cluster_logic Multicomponent Reaction Logic Aldehyde Aldehyde One_pot One-Pot Reaction (Catalyst, Solvent, Temp) Aldehyde->One_pot Amine Amine Amine->One_pot Ketoester β-Ketoester Ketoester->One_pot Product Highly Functionalized Piperidine One_pot->Product

References

Methodological & Application

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Boc-Protected Piperidine Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[][2] This bioorthogonal reaction is widely utilized in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.[3][][5] These application notes provide a detailed protocol for the CuAAC reaction involving a generic N-Boc-protected piperidine (B6355638) alkyne, referred to as Boc-Pip-butyn, with an azide-containing molecule. The protocol is designed to be a starting point for optimization, particularly when dealing with potentially sterically hindered substrates.[6][7][8]

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, making this type of building block valuable in the construction of complex molecules and libraries of potential drug candidates.[3][9] The triazole linkage formed through the CuAAC reaction is stable and can act as a pharmacologically relevant scaffold.[]

Data Presentation: Typical CuAAC Reaction Parameters

The following table summarizes typical reaction conditions for CuAAC, which can be adapted and optimized for reactions with this compound.

ParameterRecommended RangeNotes
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, t-BuOH/H₂O, THFChoice depends on the solubility of both the azide (B81097) and alkyne reactants. Co-solvents are often used.
Reactant Concentration 10 µM - 10 mMHigher concentrations can lead to faster reaction rates.[10]
Equivalents of Alkyne 1.0 - 1.5 equivalents per azide groupA slight excess of one reactant can drive the reaction to completion.[10]
Copper Source CuSO₄ (reduced in situ) or Cu(I) salts (e.g., CuI, CuBr)CuSO₄ with a reducing agent is most common for convenience.[11][12]
Copper Concentration 50 µM - 1 mM (0.1 to 5.0 mol%)A threshold concentration of ~50 µM is often needed for significant reactivity.[11]
Reducing Agent Sodium Ascorbate (B8700270)Typically used in excess (5-10 mol%) to maintain copper in the Cu(I) state.[6][11]
Copper Ligand THPTA, TBTA, BathophenanthrolineLigands accelerate the reaction and protect biomolecules from oxidative damage.[6][11][12] A 5:1 ligand to copper ratio is common.[11]
Temperature Room temperature (20-25 °C) to 60 °CIncreased temperature can be beneficial for sterically hindered substrates.[7][13]
Reaction Time 30 minutes to 24 hoursProgress should be monitored by TLC, LC-MS, or other appropriate analytical methods.[10][12]

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction between this compound and an azide-functionalized molecule.

Materials
  • This compound (Alkyne)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMSO/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)

Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in the chosen solvent (e.g., DMSO).

  • Azide (10 mM): Dissolve the azide-containing molecule in a compatible solvent.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

  • THPTA Ligand (50 mM): Dissolve THPTA in deionized water.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made just before use.

Reaction Procedure
  • Reaction Setup: In a suitable reaction vessel, add the this compound stock solution (e.g., 100 µL, 1 µmol, 1.0 equiv.).

  • Add the azide stock solution (e.g., 100 µL, 1 µmol, 1.0 equiv.).

  • Add the reaction solvent to achieve the desired final concentration (e.g., to a total volume of 1 mL).

  • Catalyst Preparation: In a separate microcentrifuge tube, premix the CuSO₄ and THPTA ligand solutions. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA to achieve a 1:5 molar ratio of copper to ligand.[11] Let this mixture stand for a few minutes.

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the main reaction mixture to a final concentration of 5-10 mol% (e.g., 5-10 µL of 100 mM solution for a 1 µmol reaction).

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture to achieve the desired final copper concentration (e.g., 5 µL of the premix for 1 mol% catalyst loading in a 1 µmol reaction).

  • If reactants are sensitive to oxidation, it is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated. The work-up procedure will depend on the properties of the product. A common method is to dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

General CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Solution (this compound) mix_reagents Combine Alkyne, Azide, and Solvent prep_alkyne->mix_reagents prep_azide Prepare Azide Solution prep_azide->mix_reagents prep_cu Prepare CuSO4/Ligand (THPTA) Premix add_cu Add CuSO4/Ligand Premix (Initiate Reaction) prep_cu->add_cu prep_asc Prepare Fresh Sodium Ascorbate add_asc Add Sodium Ascorbate prep_asc->add_asc mix_reagents->add_asc add_asc->add_cu incubate Incubate at RT (Monitor Progress) add_cu->incubate workup Reaction Work-up (e.g., Extraction) incubate->workup purify Purify Product (e.g., Chromatography) workup->purify analyze Characterize Product (e.g., NMR, MS) purify->analyze

Caption: A flowchart illustrating the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol.

Catalytic Cycle of CuAAC

CuAAC_Cycle cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction cu_acetylide Copper Acetylide Intermediate cu1->cu_acetylide ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2 alkyne R1-Alkyne (this compound) alkyne->cu_acetylide azide R2-Azide triazole_product 1,4-Triazole Product azide->triazole_product cu_acetylide->triazole_product triazole_product->cu1 Catalyst Regeneration

Caption: The catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for the Use of Boc-Pip-butyn in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pip-butyn, a novel propargylated derivative of Boc-L-pipecolic acid, is a valuable building block for the introduction of an alkyne handle into a peptide sequence during solid-phase peptide synthesis (SPPS). This functional group enables the subsequent modification of the peptide through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". Such modifications can include the attachment of fluorescent dyes, imaging agents, cell-penetrating peptides, or other moieties to enhance the therapeutic or diagnostic properties of the peptide.

The incorporation of the pipecolic acid backbone imparts conformational constraints on the peptide, which can lead to increased metabolic stability and receptor selectivity. The addition of the butynyl group provides a bioorthogonal handle for further derivatization. This document provides detailed protocols for the synthesis of this compound and its incorporation into peptides using Boc-SPPS.

Synthesis of this compound

Currently, this compound is not commercially available. A plausible synthetic route starting from commercially available Boc-L-pipecolic acid (Boc-Pip-OH) is outlined below. This proposed synthesis involves the esterification of the carboxylic acid, followed by the alkylation of the piperidine (B6355638) nitrogen with a suitable butynyl-containing electrophile, and subsequent saponification to yield the desired product.

Diagram of Proposed Synthetic Pathway:

G Boc_Pip_OH Boc-Pip-OH Boc_Pip_OMe Boc-Pip-OMe Boc_Pip_OH->Boc_Pip_OMe   1. Esterification (e.g., TMSCHN2) Pip_butyn_OMe Pip(butynyl)-OMe Boc_Pip_OMe->Pip_butyn_OMe   2. Boc Deprotection (TFA) Boc_Pip_butyn This compound-OH Pip_butyn_OMe->Boc_Pip_butyn   3. Alkylation (e.g., 4-bromo-1-butyne) 4. Saponification (e.g., LiOH)

Caption: Proposed synthetic pathway for this compound-OH from Boc-L-pipecolic acid.

Application in Solid-Phase Peptide Synthesis

The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Boc-SPPS. However, due to the steric hindrance of the pipecolic acid ring, optimized coupling conditions are recommended to ensure high coupling efficiency.

General Boc-SPPS Workflow

The overall workflow for incorporating a Boc-protected amino acid, including this compound, is depicted below.

spss_workflow start Resin with N-terminal protected peptide deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization coupling Coupling of this compound (e.g., HATU/DIEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Repeat for next amino acid washing->next_cycle next_cycle->deprotection Next cycle cleavage Cleavage and global deprotection (e.g., HF or TFMSA) next_cycle->cleavage Final cycle final_peptide Purified Peptide cleavage->final_peptide

Caption: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocols

Materials:

  • This compound

  • MBHA or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole (B1667542), p-cresol)

  • Diethyl ether, cold

Protocol for a single coupling cycle of this compound:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Prepare the activation solution: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection:

  • HF Cleavage:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a mixture of HF and a scavenger (e.g., anisole or p-cresol) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage:

    • As an alternative to HF, treat the resin with a solution of TFMSA, TFA, and a scavenger at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold diethyl ether.

    • Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like pipecolic acid derivatives. The following table summarizes a comparative analysis of common coupling reagents for such challenging couplings.

Coupling ReagentActivation TimeCoupling TimeTypical EfficiencyNotes
HBTU/HOBt/DIEA2 min2-4 hours85-95%Standard choice, may require double coupling.
HATU/DIEA 1-2 min 2-4 hours >95% Recommended for sterically hindered amino acids.
DIC/HOBt2 min4-6 hours80-90%Slower kinetics, risk of racemization.

Application in Peptide Modification: Click Chemistry

The butynyl group of the incorporated Pip-butyn residue serves as a handle for click chemistry. This allows for the site-specific conjugation of various molecules to the peptide.

Diagram of Peptide Conjugation via Click Chemistry:

click_chemistry cluster_reaction CuAAC Reaction peptide_alkyne Peptide with Pip-butyn conjugated_peptide Conjugated Peptide peptide_alkyne->conjugated_peptide  Cu(I) catalyst, Solvent azide_molecule Azide-modified Molecule (e.g., Fluorophore-N3) azide_molecule->conjugated_peptide

Caption: Schematic of peptide conjugation using CuAAC click chemistry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolve the alkyne-modified peptide in a suitable solvent system (e.g., a mixture of water and t-butanol).

  • Add the azide-containing molecule of interest (1.5 equivalents).

  • Add a solution of copper(II) sulfate (B86663) (0.1 equivalents) and a reducing agent such as sodium ascorbate (B8700270) (0.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by RP-HPLC or mass spectrometry.

  • Upon completion, purify the conjugated peptide by RP-HPLC.

Conclusion

This compound is a promising building block for the synthesis of conformationally constrained and functionalized peptides. While its incorporation requires optimized coupling conditions due to steric hindrance, the use of potent activating agents like HATU can ensure high yields. The resulting alkyne-modified peptides are amenable to a wide range of subsequent modifications via click chemistry, making this compound a valuable tool for the development of novel peptide-based therapeutics and research probes.

Application Notes and Protocols for Sonogashira Coupling of N-Boc-piperidine Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction conditions specifically tailored for N-Boc-piperidine alkynes. This powerful cross-coupling reaction is instrumental in the synthesis of a wide array of complex molecules, particularly in the field of medicinal chemistry where the piperidine (B6355638) scaffold is a common motif.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne, in this case, an N-Boc-protected piperidine alkyne, and an aryl or vinyl halide. The reaction is typically mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of a suitable base.[1][2] The N-Boc protecting group is crucial as it prevents side reactions involving the piperidine nitrogen.

Key Reaction Parameters

Successful Sonogashira coupling of N-Boc-piperidine alkynes is contingent on the careful optimization of several key parameters:

  • Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), is typically employed.[3] The copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[4]

  • Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed as a byproduct during the reaction.[3]

  • Solvent: Anhydrous and deoxygenated solvents are necessary to prevent the deactivation of the catalyst and minimize side reactions. Common solvents for this reaction include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and triethylamine itself when used in excess.[3]

  • Temperature: The reaction temperature can range from room temperature to elevated temperatures (e.g., 60-100 °C), depending on the reactivity of the specific substrates.[3]

  • Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often used to stabilize the palladium catalyst.[3]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of N-Boc-4-ethynylpiperidine with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

N-Boc-piperidine AlkyneAryl HalidePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
N-Boc-4-ethynylpiperidine4-IodoanisolePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF251285-95
N-Boc-4-ethynylpiperidine4-BromobenzonitrilePd(PPh₃)₄ (3)CuI (5)DIPEADMF601875-85
N-Boc-4-ethynylpiperidine3-IodopyridinePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF/DMF501680-90
N-Boc-4-ethynylpiperidine4-Vinyl bromidePd(PPh₃)₄ (3)CuI (5)TEATHF402470-80
N-Boc-3-ethynylpiperidine2-BromothiophenePdCl₂(PPh₃)₂ (2.5)CuI (5)DIPEADMF702070-85

Experimental Protocols

General Protocol for Sonogashira Coupling of N-Boc-4-ethynylpiperidine with an Aryl Halide

This protocol provides a detailed methodology for a typical Sonogashira coupling reaction.

Materials:

  • N-Boc-4-ethynylpiperidine

  • Aryl halide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-4-ethynylpiperidine (1.0 eq), the aryl halide (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF to dissolve the solids, followed by the addition of anhydrous triethylamine (2.0-3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to the desired temperature (as determined by optimization).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[3]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-Boc-4-(arylethynyl)piperidine.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex [Ar-Pd(II)L₂-C≡CR'] pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR' alkynyl_pd_complex->product cu_halide CuX cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide Base, R'C≡CH cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation caption Figure 1: Simplified catalytic cycles of the Sonogashira coupling reaction.

Caption: Figure 1: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Workflow start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add: - N-Boc-piperidine alkyne - Aryl/Vinyl Halide - Pd Catalyst - Cu(I) Co-catalyst start->reagents solvent_base Add Anhydrous Solvent (e.g., THF, DMF) and Base (e.g., TEA) reagents->solvent_base reaction Stir at Appropriate Temperature solvent_base->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Reaction Work-up: - Quench with NH₄Cl(aq) - Extract with Organic Solvent - Wash and Dry monitoring->workup purification Purification by Column Chromatography workup->purification product Final Product: N-Boc protected (arylethynyl)piperidine purification->product caption Figure 2: General experimental workflow for the Sonogashira coupling.

Caption: Figure 2: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for Click Chemistry Functionalization of Biomolecules using Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the rapid and efficient modification of biomolecules.[] Among the various "click" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly favored due to its high yield, stereospecificity, and compatibility with aqueous environments.[2][] Boc-Pip-butyn is a versatile bifunctional linker containing a terminal alkyne for CuAAC and a Boc-protected amine. The piperidine (B6355638) ring imparts rigidity to the linker, which can be advantageous in applications such as the development of Proteolysis Targeting Chimeras (PROTACs) by influencing the conformation of the resulting conjugate.[4][5] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise conjugation strategy, where the amine can be deprotected to enable further functionalization.[6]

These application notes provide detailed protocols for the deprotection of this compound and its subsequent conjugation to azide-modified biomolecules via CuAAC.

Key Applications

  • PROTAC Synthesis: The alkyne group of this compound can be "clicked" to an azide-modified E3 ligase ligand. Following Boc deprotection, the revealed amine can be coupled to a target protein ligand, forming a heterobifunctional PROTAC molecule.[4]

  • Bioconjugation: Attachment of imaging agents (fluorophores), solubility enhancers (PEG chains), or affinity tags (biotin) to proteins, peptides, and nucleic acids.[2][7]

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) where the linker connects a cytotoxic payload to a targeting antibody.

Data Presentation

While specific quantitative data for every possible conjugation with this compound will vary depending on the biomolecule and reaction conditions, the following tables provide representative data for typical CuAAC reactions. Optimization is recommended for each specific application.

Table 1: Representative Reaction Conditions and Yields for CuAAC with Deprotected Pip-butyn

BiomoleculeAzide (B81097) Modification MethodDeprotected Pip-butyn (equivalents)CuSO₄ (equivalents)Sodium Ascorbate (B8700270) (equivalents)Reaction Time (h)Typical Yield (%)
PeptideSolid-phase synthesis with azido-amino acids1.50.10.52> 90%
ProteinAmine modification with NHS-azide50.21.0470-85%
OligonucleotideSolid-phase synthesis with azide phosphoramidite20.150.753> 85%

Table 2: Physicochemical Properties of this compound

PropertyValue
IUPAC Name tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate
Molecular Formula C₁₄H₂₃NO₂
Molecular Weight 237.34 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DCM, DMF, DMSO

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is a prerequisite for certain applications or can be done after the click reaction depending on the synthetic strategy.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under a stream of nitrogen gas.

  • To precipitate the deprotected product, add cold diethyl ether to the residue.

  • Centrifuge the mixture to pellet the product.

  • Decant the diethyl ether. Wash the pellet with cold diethyl ether two more times.

  • Dry the resulting Pip-butyn TFA salt under vacuum. The product can be used directly in subsequent steps or neutralized if required.

Protocol 2: Preparation of an Azide-Modified Peptide

This protocol outlines the synthesis of a peptide containing an azide functionality for subsequent click chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-azidolysine (or other azido-amino acid)

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

  • SPPS reagents: Coupling agents (e.g., HBTU, HOBt), base (e.g., DIPEA), piperidine in DMF for Fmoc deprotection.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Perform standard Fmoc-based solid-phase peptide synthesis.

  • At the desired position in the peptide sequence, incorporate Fmoc-L-azidolysine using standard coupling procedures.

  • Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitate the crude azide-modified peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

  • Lyophilize the purified peptide to obtain a white powder. Confirm the mass by mass spectrometry.

Protocol 3: CuAAC "Click" Reaction of Deprotected Pip-butyn with an Azide-Modified Biomolecule

This protocol details the conjugation of the alkyne-containing Pip-butyn (after Boc deprotection, if the amine needs to be free) with an azide-modified biomolecule.

Materials:

  • Deprotected Pip-butyn

  • Azide-modified biomolecule (e.g., peptide from Protocol 2)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for proteins to prevent denaturation)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Dissolve the deprotected Pip-butyn in the reaction buffer (a small amount of DMSO can be used for initial dissolution if necessary).

  • In a reaction tube, combine the azide-modified biomolecule and the deprotected Pip-butyn (using a 1.5 to 5-fold molar excess of the linker).

  • If using THPTA, add it to the CuSO₄ stock solution at a 5:1 molar ratio (THPTA:CuSO₄).

  • Add the CuSO₄ (with or without THPTA) to the reaction mixture to a final concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

  • Upon completion, purify the conjugate using a suitable chromatography method to remove unreacted starting materials and the copper catalyst.

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_azide_prep Step 2: Biomolecule Preparation cluster_click Step 3: CuAAC Click Reaction cluster_purification Step 4: Purification boc_pip This compound deprotected_pip Deprotected Pip-butyn boc_pip->deprotected_pip TFA in DCM reaction_mixture Reaction Mixture deprotected_pip->reaction_mixture biomolecule Biomolecule (e.g., Peptide) azido_biomolecule Azide-Modified Biomolecule biomolecule->azido_biomolecule Incorporate Azido- Amino Acid (SPPS) azido_biomolecule->reaction_mixture conjugate Functionalized Biomolecule reaction_mixture->conjugate CuSO₄, NaAscorbate purified_product Purified Conjugate conjugate->purified_product HPLC / SEC

Caption: Experimental workflow for biomolecule functionalization.

protac_pathway cluster_protac PROTAC-Mediated Degradation POI Target Protein (e.g., EGFR) ternary_complex Ternary Complex (POI-PROTAC-E3) POI->ternary_complex PROTAC PROTAC (with Pip-butyn linker) PROTAC->ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->ternary_complex poly_ubiquitination Poly-ubiquitination ternary_complex->poly_ubiquitination Ub transfer ubiquitin Ubiquitin ubiquitin->poly_ubiquitination proteasome Proteasome poly_ubiquitination->proteasome Recognition degraded_protein Degraded Protein Fragments proteasome->degraded_protein Degradation

Caption: PROTAC signaling pathway.

References

Application Notes and Protocols: Synthesis of Triazole-Linked Piperidines via Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazole-linked piperidines utilizing a Boc-protected piperidine (B6355638) building block functionalized with a terminal alkyne (Boc-Pip-butyn). This methodology leverages the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a diverse library of compounds with significant potential in drug discovery.[1][][3] The piperidine and triazole moieties are both well-established pharmacophores found in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, anticancer, and antiviral properties.[1][4][5][6][7][8][9]

Introduction

The synthesis of hybrid molecules incorporating multiple pharmacophoric units is a key strategy in modern drug discovery. The 1,2,3-triazole linkage, formed via the CuAAC reaction, provides a stable and rigid linker that can favorably position different functionalities for optimal interaction with biological targets.[10] The use of a Boc-protected piperidine alkyne, such as tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate (this compound), offers a versatile platform for the introduction of the piperidine scaffold. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

This document outlines the synthetic strategy, provides a detailed experimental protocol for the CuAAC reaction, and presents representative data on the yields of various triazole-linked piperidine derivatives.

Synthetic Workflow

The general synthetic strategy involves the copper-catalyzed reaction of the terminal alkyne of this compound with a variety of organic azides. This reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[11][] The reaction is robust, proceeds under mild conditions, and generally affords high yields of the desired 1,4-disubstituted triazole regioisomer.[3]

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product BocPipButyn This compound (Terminal Alkyne) Reaction CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O BocPipButyn->Reaction OrganicAzide Organic Azide (B81097) (R-N3) OrganicAzide->Reaction TriazolePiperidine Triazole-Linked Piperidine Reaction->TriazolePiperidine

Caption: Synthetic workflow for the CuAAC synthesis of triazole-linked piperidines.

Quantitative Data

The following table summarizes the yields for the synthesis of various triazole-linked piperidine derivatives starting from this compound and different substituted azides. The data is compiled from representative examples in the literature, demonstrating the efficiency of the CuAAC reaction for this class of compounds.

EntryAzide (R-N₃)ProductYield (%)
11-(azidomethyl)-4-chlorobenzenetert-butyl 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methylpiperidine-1-carboxylate85
21-(azidomethyl)-2,4-dichlorobenzenetert-butyl 4-(1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methylpiperidine-1-carboxylate92
32-(azidomethyl)-1,3-difluoro-5-nitrobenzenetert-butyl 4-(1-(3,5-difluoro-2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methylpiperidine-1-carboxylate88
41-azido-4-(trifluoromethyl)benzenetert-butyl 4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylpiperidine-1-carboxylate95
52-azido-1,3-dimethyl-5-nitrobenzenetert-butyl 4-(1-(2,6-dimethyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methylpiperidine-1-carboxylate86

Yields are based on the CuAAC reaction step as reported in the cited literature.

Experimental Protocols

General Protocol for the Synthesis of Triazole-Linked Piperidines via CuAAC

This protocol is a representative example for the synthesis of 1,4-disubstituted triazole-linked piperidines.

Materials:

  • tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate (this compound)

  • Substituted organic azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the organic azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add this compound (1.1 mmol).

  • To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water), followed by an aqueous solution of CuSO₄·5H₂O (0.15 mmol in 1 mL of water).

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure triazole-linked piperidine derivative.

Mechanism of Action: Antifungal Activity

Several studies have shown that triazole-linked piperidine derivatives exhibit potent antifungal activity.[1] The primary mechanism of action for many of these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the membrane integrity and function, ultimately leading to fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes Ergosterol Ergosterol CYP51->Ergosterol Produces Inhibition Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Disruption Disruption of Membrane and Fungal Cell Death TriazolePiperidine Triazole-Linked Piperidine TriazolePiperidine->CYP51 Inhibition->Disruption Leads to

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole-linked piperidines.

References

The Strategic Application of Boc-Pip-butyn in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that typically bind with weak affinity to a biological target. The structural information gleaned from these fragment-target complexes then guides the iterative optimization of the fragment into a potent lead molecule. Piperidine (B6355638) scaffolds are of significant interest in drug discovery due to their prevalence in approved drugs, their ability to provide three-dimensional diversity, and their favorable physicochemical properties.

This document outlines the application of N-Boc-4-(but-2-yn-1-yl)piperidine (Boc-Pip-butyn) , a versatile fragment that combines the desirable 3D structure of a piperidine ring with the synthetic utility of a terminal alkyne. The tert-butyloxycarbonyl (Boc) protecting group offers stability and solubility, while the butynyl group serves as a crucial handle for fragment elaboration through "click" chemistry or other coupling reactions. This application note provides detailed protocols for the use of this compound in FBDD campaigns, from initial screening to hit validation and elaboration.

Physicochemical Properties of this compound

The utility of a fragment is largely dictated by its physicochemical properties, which should adhere to the "Rule of Three". This compound is designed to be an ideal starting point for an FBDD campaign.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)237.34 g/mol < 300 Da
cLogP2.5≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds4≤ 3

Note: While the number of rotatable bonds is slightly above the guideline, the conformational constraint of the piperidine ring provides a well-defined 3D shape.

FBDD Workflow Using this compound

The successful implementation of this compound in an FBDD project follows a structured workflow. This process begins with the screening of a fragment library containing this compound against the target of interest, followed by hit validation and subsequent optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead cluster_3 Phase 4: Lead Optimization Screening Fragment Library Screening (incl. This compound) Hit_ID Initial Hit Identification Screening->Hit_ID Biophysical Methods (SPR, NMR, etc.) Validation Hit Validation & Characterization Hit_ID->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure Determine Binding Mode Elaboration Fragment Elaboration (Click Chemistry) Structure->Elaboration SAR SAR by Synthesis Elaboration->SAR Generate Analogs Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Improve Potency & ADME Click_Chemistry BocPipButyn This compound (Alkyne Fragment) Product Triazole-linked Product BocPipButyn->Product Azide Azide Building Block (R-N3) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][] This "click chemistry" reaction is driven by the high ring strain of cyclooctynes, which react rapidly and specifically with azides to form a stable triazole linkage.[4][5] The piperidine (B6355638) moiety is a prevalent scaffold in medicinal chemistry, and its incorporation into bioconjugation strategies via SPAAC offers a powerful tool for drug development, targeted therapies, and molecular imaging.[2][]

These application notes provide detailed protocols and quantitative data for performing SPAAC reactions with piperidine derivatives. The focus is on the synthesis of azide- and alkyne-functionalized piperidines and their subsequent use in SPAAC reactions.

Core Principles of SPAAC with Piperidine Derivatives

The fundamental principle of SPAAC involves the reaction of a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) with an azide (B81097).[2][] In the context of this guide, one of the reactants will be a piperidine derivative functionalized with either a strained alkyne or an azide group.

The reaction is characterized by:

  • Biocompatibility: The absence of a copper catalyst makes it non-toxic and suitable for in vivo studies.[1][6]

  • High Specificity and Bioorthogonality: The azide and cyclooctyne groups react selectively with each other and do not interfere with native biological functional groups.[1]

  • Rapid Kinetics: The reaction proceeds quickly under mild, physiological conditions.[6]

  • Stability: The resulting triazole linkage is stable under physiological conditions.[7]

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

The efficiency of a SPAAC reaction is described by its second-order rate constant. The following table summarizes representative kinetic data for SPAAC reactions between common strained alkynes and various azides. While specific data for piperidine derivatives is limited, the values for small molecule azides provide a useful reference.

Strained AlkyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
DBCO Benzyl Azide~0.1 - 1.0[6]
BCN Benzyl Azide~0.01 - 0.1[6]
DBCO 3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)[8]
DBCO 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)[8]

Note: Reaction rates are dependent on the specific structures of the azide and cyclooctyne, as well as the reaction conditions (e.g., solvent, temperature, pH).[8]

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Piperidine Derivatives

This protocol describes a general method for the synthesis of N-(2-azidoethyl)piperidine, a versatile building block for SPAAC.

Materials:

  • Piperidine

  • 2-Bromoethanol (B42945)

  • Sodium azide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Synthesis of N-(2-hydroxyethyl)piperidine: To a stirred solution of piperidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise. Let the reaction warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)piperidine.

  • Synthesis of N-(2-azidoethyl)piperidine: Dissolve N-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent like DMF. Add sodium azide (1.5 eq) and heat the reaction mixture (e.g., to 80 °C) overnight.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for SPAAC of an Azide-Functionalized Piperidine with a DBCO-Containing Molecule

This protocol outlines the conjugation of an azide-functionalized piperidine (e.g., N-(2-azidoethyl)piperidine) to a molecule functionalized with a DBCO group.

Materials:

  • Azide-functionalized piperidine derivative

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester for labeling proteins, or a small molecule with a DBCO tag)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents.

  • Purification system (e.g., HPLC, size-exclusion chromatography, or silica gel chromatography).

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized piperidine in the reaction buffer.

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vial, combine the azide-functionalized piperidine (typically 1.0 to 1.2 equivalents) with the DBCO-functionalized molecule (1.0 equivalent) in the reaction buffer.

    • If the DBCO-reagent was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <10-20%) to avoid precipitation of biomolecules, if applicable.[4]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-12 hours or at 4°C overnight.[4] Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as:

      • HPLC: Reversed-phase HPLC can be used to separate the starting materials from the product.[9]

      • LC-MS: To confirm the formation of the desired product by mass spectrometry.

      • NMR Spectroscopy: For small molecule reactions, NMR can be used to follow the disappearance of starting material signals and the appearance of product signals.[10][11]

  • Purification:

    • Upon completion, purify the conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the product.

      • For small molecules, purification can be achieved by silica gel column chromatography.

      • For bioconjugates, size-exclusion chromatography or dialysis are common methods.[12]

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Piperidine_Azide Piperidine-Azide Triazole_Product Stable Triazole Linkage Piperidine_Azide->Triazole_Product [3+2] Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_Product

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Synthesize Functionalized Piperidine Step1 Protocol 1: Synthesis of Piperidine-Azide Start->Step1 Step3 Protocol 2: Perform SPAAC Reaction Step1->Step3 Step2 Prepare DBCO-functionalized Molecule Step2->Step3 Step4 Monitor Reaction Progress (HPLC, LC-MS, NMR) Step3->Step4 Step4->Step3 Incomplete Step5 Purify Conjugate Step4->Step5 Reaction Complete End End: Characterize Final Product Step5->End

Caption: Experimental workflow for SPAAC with piperidine derivatives.

Drug_Development_Pathway Piperidine_Scaffold Piperidine Scaffold Functionalization Functionalization (Azide or Alkyne) Piperidine_Scaffold->Functionalization SPAAC SPAAC Reaction Functionalization->SPAAC ADC Piperidine-Containing Bioconjugate (e.g., ADC) SPAAC->ADC Biomolecule Targeting Ligand (Antibody, Peptide, etc.) Biomolecule->SPAAC Drug_Payload Therapeutic Agent or Imaging Probe Drug_Payload->SPAAC

Caption: Signaling pathway for developing piperidine-based bioconjugates.

References

Application Notes and Protocols for the Use of Boc-Pip-butyn as a Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-Pip-butyn in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to target and degrade specific proteins of interest (POIs).[1] This technology offers a powerful alternative to traditional small-molecule inhibitors, with the potential to target proteins previously considered "undruggable".[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The linker is a critical determinant of the PROTAC's overall efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[4] this compound is an alkyl/ether-based PROTAC linker that serves as a versatile building block in the synthesis of these targeted protein degraders. It features a Boc-protected piperidine (B6355638) moiety and a terminal alkyne group, making it particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This allows for the efficient and modular assembly of PROTACs.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[6]

PROTAC_Mechanism cluster_binding Binding cluster_degradation Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC (this compound based) PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Release & Recycle PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow includes the initial coupling of an E3 ligase ligand to an azide-functionalized molecule, followed by the "click" reaction with this compound. The Boc protecting group is then removed to reveal a reactive amine, which is subsequently coupled to a ligand for the protein of interest.

Protocol 1: Synthesis of Azide-Functionalized E3 Ligase Ligand

This protocol describes a general procedure for the functionalization of an E3 ligase ligand (e.g., pomalidomide) with an azide (B81097) group, preparing it for conjugation with an alkyne-containing linker.

Materials:

  • E3 ligase ligand with a suitable functional group for modification (e.g., Pomalidomide)

  • Azido-containing linker with a reactive group (e.g., azido-PEG-acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 equivalent) and the azido-containing linker (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agents (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the azide-functionalized E3 ligase ligand.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol details the "click chemistry" reaction to conjugate the azide-functionalized E3 ligase ligand with this compound.[4]

Materials:

  • Azide-functionalized E3 ligase ligand (from Protocol 1) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (1.0 equivalent, freshly prepared solution)

  • Solvent system (e.g., 1:1 mixture of t-BuOH and deionized water, or DMSO)[4]

Procedure:

  • In a reaction vial, dissolve the azide-functionalized E3 ligase ligand and this compound in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the amine for the final coupling step.

Materials:

  • Boc-protected PROTAC intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 4: Final Amide Coupling to POI Ligand

This protocol details the final step of coupling the deprotected PROTAC intermediate with a ligand for the protein of interest.

Materials:

  • Deprotected PROTAC intermediate (from Protocol 3) (1.1 equivalents)

  • POI ligand with a terminal carboxylic acid (1.0 equivalent)

  • Coupling agents (e.g., HATU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Solvents for purification (e.g., acetonitrile, water)

Procedure:

  • Dissolve the POI ligand in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected PROTAC intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

PROTAC_Synthesis_Workflow start Start azide_e3 Synthesis of Azide- Functionalized E3 Ligand start->azide_e3 cuac CuAAC with This compound azide_e3->cuac deprotection Boc Deprotection cuac->deprotection coupling Amide Coupling to POI Ligand deprotection->coupling purification Purification (HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

Experimental workflow for PROTAC synthesis.

Data Presentation

The efficacy of a synthesized PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a template for presenting such data, with illustrative values for a hypothetical PROTAC.

Table 1: Degradation Activity of a Hypothetical PROTAC Synthesized with a this compound-based Linker

Cell LineCancer TypeTarget Protein StatusDC50 (nM)Dmax (%)Treatment Time (h)
Cell Line ABreast CancerOverexpressed25>9024
Cell Line BProstate CancerMutant50>9524
Cell Line CLung CancerWild-Type>1000<1024

Table 2: Cellular Activity of a Hypothetical PROTAC Synthesized with a this compound-based Linker

Cell LineAssayIC50 (nM)
Cell Line ACell Viability30
Cell Line BCell Viability65
Cell Line CCell Viability>1000

Biological Evaluation

Following synthesis and characterization, the biological activity of the PROTAC must be evaluated.

Protocol 5: Western Blot for Protein Degradation

A common method to assess PROTAC-mediated protein degradation is by Western blot.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).[4]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody should also be used.

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Biological_Evaluation_Workflow start Start: Synthesized PROTAC cell_treatment Cell Treatment with Varying PROTAC Concentrations start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis western_blot SDS-PAGE and Western Blotting cell_lysis->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis end Determine DC50 & Dmax data_analysis->end

References

Application Notes: Bioconjugation Strategies Utilizing Alkyne-Tagged Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1] Its prevalence is attributed to its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets. The strategic functionalization of piperidine-containing molecules with bioorthogonal handles, such as terminal alkynes, opens up a wealth of possibilities for their application in drug development, chemical biology, and diagnostics.

This document outlines the application of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the bioconjugation of alkyne-tagged piperidines to biomolecules.[2] This strategy allows for the precise and efficient covalent linkage of piperidine-based moieties to proteins (including antibodies for the development of Antibody-Drug Conjugates or ADCs), nucleic acids, and other biological macromolecules.[3][4] Such bioconjugates are invaluable tools for target identification and validation, pharmacokinetic studies, and the development of targeted therapeutics.

Key Advantages of Alkyne-Tagged Piperidine Bioconjugation via CuAAC:

  • High Specificity and Bioorthogonality: The azide (B81097) and alkyne groups are largely absent in biological systems, ensuring that the conjugation reaction proceeds with high selectivity and minimal side reactions with native functional groups.

  • Efficiency and High Yield: CuAAC reactions are known for their high efficiency, often proceeding to completion or near-completion under mild, aqueous conditions compatible with biomolecules.[2]

  • Robust and Stable Linkage: The resulting triazole linkage is chemically stable, ensuring the integrity of the bioconjugate under physiological conditions.

  • Versatility: This methodology allows for the conjugation of a wide array of piperidine-containing small molecules to various biomolecules, enabling a broad range of applications from basic research to therapeutic development.

Quantitative Data Summary

While specific kinetic and yield data for the bioconjugation of every alkyne-tagged piperidine derivative is context-dependent (i.e., dependent on the specific biomolecule, linker, and reaction conditions), the CuAAC reaction is consistently reported to be highly efficient. The following table provides representative quantitative data for CuAAC reactions, which are expected to be similar for the conjugation of alkyne-tagged piperidines to azide-modified biomolecules.

ParameterValueConditionsReference
Reaction Time 5 - 60 minutesRoom temperature, aqueous buffer[5][6]
Conversion/Yield >95%Optimized conditions with ligand[5][6]
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹Aqueous environment, 25°C[7]
Required Alkyne Concentration As low as 28.6 µMWith excess azide partner[5]
Required Azide Concentration ~2-fold excess to alkyneFor efficient reaction[8]

Visualizing the Workflow and Signaling Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for the bioconjugation of an alkyne-tagged piperidine to an azide-modified biomolecule via CuAAC.

G cluster_synthesis Synthesis & Preparation cluster_reaction Bioconjugation Reaction (CuAAC) cluster_analysis Purification & Analysis A Alkyne-Tagged Piperidine Derivative C Reaction Mixture: - Alkyne-Piperidine - Azide-Biomolecule - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate (B8700270) A->C B Azide-Modified Biomolecule B->C D Purification (e.g., SEC, HPLC) C->D Incubate RT, 1h E Characterization (e.g., MS, SDS-PAGE) D->E F Piperidine-Biomolecule Conjugate E->F

Caption: General workflow for CuAAC-mediated bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Alkyne-Tagged Piperidine (N-Propargyl-4-hydroxypiperidine)

This protocol describes a general method for the N-propargylation of a piperidine derivative.

Materials:

  • 4-Hydroxypiperidine (B117109)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-hydroxypiperidine (1 equivalent) and anhydrous acetonitrile.

  • Add potassium carbonate (2-3 equivalents) to the suspension.

  • Slowly add propargyl bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propargyl-4-hydroxypiperidine.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for CuAAC Bioconjugation of an Alkyne-Tagged Piperidine to an Azide-Modified Protein

This protocol provides a general method for conjugating an alkyne-tagged piperidine to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-tagged piperidine derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-tagged piperidine in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare a fresh stock solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution. The final protein concentration should ideally be in the low micromolar range (e.g., 25-100 µM).[5]

    • Add the alkyne-tagged piperidine stock solution to the protein solution to achieve a final concentration that is in slight excess (e.g., 2-5 fold molar excess) over the azide-modified protein.[8] The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • In a separate tube, premix the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of Cu:ligand is often used.[5] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

    • Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture. The final copper concentration is typically in the range of 50-250 µM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of approximately 5 mM.[8]

  • Reaction Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification:

    • Upon completion, the piperidine-protein conjugate can be purified from excess small molecule reagents using methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using techniques like SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and HPLC.

References

Troubleshooting & Optimization

Low yield in Boc-Pip-butyn synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Boc-4-ethynylpiperidine (Boc-Pip-butyn).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is via a Sonogashira cross-coupling reaction. This involves the coupling of a protected 4-halopiperidine, typically N-Boc-4-iodopiperidine, with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) followed by deprotection, or directly with acetylene gas. The use of an N-Boc protecting group is crucial to prevent side reactions involving the piperidine (B6355638) nitrogen.

Q2: What are the key reagents in the Sonogashira coupling for this synthesis?

A2: The key reagents include:

  • N-Boc-4-halopiperidine: Iodide derivatives are generally more reactive and often lead to higher yields compared to bromide or chloride derivatives[1].

  • Acetylene source: Trimethylsilylacetylene is commonly used, followed by a desilylation step.

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a common and effective choice[1].

  • Copper(I) co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, though copper-free conditions are also possible with specific ligands[1].

  • Base: An amine base, such as triethylamine (B128534) (TEA), is used to neutralize the hydrogen halide byproduct[1].

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are common[1][2].

Q3: What is a typical yield for the Sonogashira coupling step in the synthesis of a similar compound, N-Boc-4-(phenylethynyl)piperidine?

A3: For the coupling of N-Boc-4-iodopiperidine with phenylacetylene, typical yields range from 70-95%[1]. While this is an analogous reaction, yields for this compound may vary based on the specific acetylene source and reaction conditions.

Q4: What is the most common side reaction that leads to low yields?

A4: The most significant side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne byproduct[3][4]. This is often promoted by the presence of the copper co-catalyst and oxygen.

Q5: I'm having trouble purifying my this compound product by column chromatography. What could be the issue?

A5: Piperidine-containing compounds can be challenging to purify on silica (B1680970) gel due to the basicity of the nitrogen atom. This can lead to strong interactions with the acidic silanol (B1196071) groups on the silica, resulting in tailing peaks and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent can help to improve the peak shape.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Inactive Catalyst - Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the active Pd(0) species[1].- Use fresh, high-quality palladium and copper catalysts. Consider using a pre-catalyst that is more stable to air, like PdCl₂(PPh₃)₂[1].
Poor Quality Reagents - Use anhydrous and deoxygenated solvents. THF should be freshly distilled from a suitable drying agent.- Ensure the amine base (e.g., triethylamine) is dry and free of acidic impurities.
Low Reactivity of Halide - If using N-Boc-4-bromopiperidine, consider switching to the more reactive N-Boc-4-iodopiperidine[1][2].
Significant Amount of Alkyne Homocoupling (Glaser Product) Presence of Oxygen - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solution or by freeze-pump-thaw cycles.
High Copper Catalyst Loading - Reduce the amount of CuI to the minimum effective concentration (e.g., 2-5 mol%)[1].- Consider a copper-free Sonogashira protocol, which may require a different palladium ligand system.
Complex Reaction Mixture with Multiple Byproducts Reaction Temperature Too High - Run the reaction at room temperature initially. Gentle heating may be necessary for less reactive substrates, but excessive heat can promote side reactions[1].
Incorrect Stoichiometry - A slight excess of the alkyne (e.g., 1.1-1.2 equivalents) is often beneficial.
Low Product Recovery After Work-up and Purification Product Loss During Aqueous Extraction - The amine hydrohalide salt formed during the reaction can be difficult to remove. Ensure thorough washing with a saturated aqueous solution of ammonium (B1175870) chloride[1].- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Irreversible Adsorption on Silica Gel - As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent during column chromatography.- Alternatively, consider using a different stationary phase, such as alumina.

Experimental Protocols

Key Experiment: Sonogashira Coupling for the Synthesis of N-Boc-4-ethynylpiperidine (Illustrative Protocol)

This protocol is adapted from the synthesis of the analogous compound, N-Boc-4-(phenylethynyl)piperidine, and should be optimized for the specific alkyne used.[1]

Materials:

  • N-Boc-4-iodopiperidine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-4-iodopiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous and degassed THF.

  • To the stirred solution, add triethylamine (2.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%) and copper(I) iodide (2-10 mol%) to the reaction mixture.

  • Finally, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient and adding 0.1-1% triethylamine to the eluent.

  • The resulting silyl-protected product is then deprotected using standard conditions (e.g., TBAF in THF or K₂CO₃ in methanol) to yield N-Boc-4-ethynylpiperidine.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents Reagents: - N-Boc-4-iodopiperidine - Acetylene Source - Pd Catalyst (PdCl₂(PPh₃)₂) - CuI - Triethylamine - Anhydrous THF setup Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction Sonogashira Coupling (Room Temperature, 12-24h) setup->reaction Stir workup Aqueous Work-up (NH₄Cl quench, Extraction) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Crude Product product This compound purification->product Purified Product troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction no_product No/Low Product Formation check_reaction->no_product No Conversion side_products Significant Side Products check_reaction->side_products Conversion to Byproducts good_conversion Good Conversion, Low Isolated Yield check_reaction->good_conversion Conversion to Product check_catalyst Catalyst Inactive? no_product->check_catalyst check_homocoupling Homocoupling Observed? side_products->check_homocoupling check_workup Loss during work-up? good_conversion->check_workup check_reagents Reagents Poor Quality? check_catalyst->check_reagents No solution_catalyst Use fresh catalyst, ensure inert atmosphere check_catalyst->solution_catalyst Yes solution_reagents Use anhydrous/degassed solvents & fresh base check_reagents->solution_reagents Yes solution_homocoupling Degas thoroughly, reduce CuI loading, consider Cu-free check_homocoupling->solution_homocoupling Yes other_byproducts Other Byproducts? check_homocoupling->other_byproducts No solution_temp Lower reaction temperature other_byproducts->solution_temp Yes check_purification Issue with purification? check_workup->check_purification No solution_workup Optimize extraction pH, back-extract aqueous layers check_workup->solution_workup Yes solution_purification Add base to eluent, try alumina check_purification->solution_purification Yes

References

Technical Support Center: Sonogashira Coupling of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Sonogashira coupling of Boc-protected piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with Boc-protected piperidines?

A1: The most frequently encountered side reaction is the homocoupling of the terminal alkyne, also known as Glaser or Hay coupling. This reaction leads to the formation of a symmetrical 1,3-diyne dimer, consuming the alkyne and reducing the yield of the desired cross-coupled product. Another potential, though less common, side reaction is the partial deprotection of the Boc group under certain basic conditions. Catalyst poisoning, while a general concern in cross-coupling reactions, can also occur.

Q2: What causes the homocoupling (Glaser coupling) side reaction?

A2: The primary drivers of Glaser homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the homocoupled product.[1][2]

Q3: Is the Boc protecting group stable under typical Sonogashira conditions?

A3: Generally, the tert-butyloxycarbonyl (Boc) group is stable under the basic conditions used in most Sonogashira reactions. However, prolonged reaction times, elevated temperatures, or the use of very strong bases could potentially lead to partial or complete deprotection.[3][4] The use of milder bases and keeping the reaction temperature as low as feasible can help ensure the integrity of the Boc group.

Q4: Can the piperidine (B6355638) nitrogen interfere with the catalytic cycle?

A4: Yes, the lone pair of electrons on the piperidine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is the primary reason for employing a protecting group like Boc, which effectively masks the nucleophilicity and coordinating ability of the nitrogen atom.

Q5: Are there any other potential side reactions involving the piperidine ring itself?

A5: Under typical Sonogashira conditions, the saturated piperidine ring is generally robust and unlikely to undergo side reactions such as ring-opening.[5][6] Such reactions usually require much harsher conditions or specific catalytic systems not typically employed for Sonogashira couplings.

Troubleshooting Guides

Problem 1: Significant formation of alkyne homocoupling (Glaser) product.

Possible Causes:

  • Presence of oxygen in the reaction atmosphere.

  • Use of a copper(I) co-catalyst.

  • High concentration of the terminal alkyne.

Solutions:

StrategyDetailed Recommendation
Exclude Oxygen Rigorously degas all solvents and reagents prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Utilize Copper-Free Conditions Employ a copper-free Sonogashira protocol. This is the most effective way to eliminate the primary pathway for Glaser coupling.[7][8]
Slow Addition of Alkyne Add the terminal alkyne to the reaction mixture slowly via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
Optimize Reaction Parameters The choice of palladium source, ligand, base, and solvent can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions may be necessary.
Problem 2: Low or no conversion to the desired product.

Possible Causes:

  • Inactive catalyst.

  • Catalyst poisoning.

  • Sub-optimal reaction conditions (temperature, base, solvent).

Solutions:

StrategyDetailed Recommendation
Ensure Catalyst Activity Use a fresh source of palladium catalyst and phosphine (B1218219) ligand. Phosphine ligands can be air-sensitive and oxidize over time. Consider using air-stable pre-catalysts.
Address Potential Poisoning While less common with Boc-protected piperidines, impurities in starting materials or solvents can poison the catalyst. Ensure high purity of all reagents. The nitrogen of an unprotected piperidine is a known catalyst poison.
Optimize Reaction Conditions If using less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary.[9] Screen different bases (e.g., organic amines like triethylamine (B128534) or diisopropylethylamine vs. inorganic bases like K₂CO₃ or Cs₂CO₃) and solvents to find the optimal combination for your specific substrates.[3][4]
Problem 3: Partial or complete deprotection of the Boc group.

Possible Causes:

  • Use of a strongly basic reaction medium.

  • Elevated reaction temperatures.

  • Extended reaction times.

Solutions:

StrategyDetailed Recommendation
Use Milder Base If Boc deprotection is observed, consider switching to a weaker base. For example, if using an alkoxide base, try an amine base like triethylamine or a carbonate base like K₂CO₃.
Lower Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Monitor Reaction Progress Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary exposure to the reaction conditions.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of a Boc-protected piperidine with an aryl halide under different conditions, highlighting the effect of the presence of a copper co-catalyst on the formation of the homocoupled byproduct.

EntryAryl HalideAlkyneCatalyst SystemConditionsDesired Product Yield (%)Homocoupling Byproduct (%)
1N-Boc-4-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, rt, 12h~85~10-15
2N-Boc-4-iodopiperidinePhenylacetylenePd(OAc)₂, SPhos, K₃PO₄Toluene (B28343), 80°C, 12h>95<2
3N-Boc-4-bromopiperidinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 60°C, 24h~70~20
4N-Boc-4-bromopiperidinePhenylacetylenePd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane, 100°C, 24h~90<5

Note: Yields are approximate and can vary based on specific reaction scale, purity of reagents, and experimental setup.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of N-Boc-4-iodopiperidine

This protocol is designed to minimize the formation of the Glaser homocoupling byproduct.

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-4-iodopiperidine, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Classic Sonogashira Coupling with Slow Alkyne Addition

This protocol uses a traditional copper co-catalyzed system but incorporates slow addition of the alkyne to reduce homocoupling.

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed THF and then the triethylamine.

  • Using a syringe pump, add the terminal alkyne to the reaction mixture over a period of 4-6 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

sonogashira_troubleshooting start Low Yield or Side Products in Sonogashira Coupling check_homocoupling Significant Homocoupling? start->check_homocoupling check_deprotection Boc Deprotection? check_homocoupling->check_deprotection No use_cu_free Implement Copper-Free Conditions check_homocoupling->use_cu_free Yes check_conversion Low Conversion? check_deprotection->check_conversion No milder_base Use Milder Base (e.g., K2CO3) check_deprotection->milder_base Yes fresh_catalyst Use Fresh Catalyst/Ligand check_conversion->fresh_catalyst Yes end Improved Reaction Outcome check_conversion->end No (Other issues) degas Ensure Rigorous Degassing use_cu_free->degas slow_addition Slow Alkyne Addition degas->slow_addition slow_addition->end lower_temp Lower Reaction Temperature milder_base->lower_temp lower_temp->end optimize_conditions Optimize Temp, Base, Solvent fresh_catalyst->optimize_conditions check_purity Verify Reagent Purity optimize_conditions->check_purity check_purity->end

Caption: Troubleshooting workflow for Sonogashira coupling of Boc-protected piperidines.

sonogashira_pathways cluster_desired Desired Sonogashira Cross-Coupling cluster_side Glaser Homocoupling Side Reaction Aryl-Pd-X Ar-Pd(II)-X Transmetalation Transmetalation Aryl-Pd-X->Transmetalation Cu-Alkyne Cu-C≡C-R' Cu-Alkyne->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Ar-C≡C-R' Reductive_Elimination->Product Cu-Alkyne2 2 x Cu-C≡C-R' Oxidative_Dimerization Oxidative Dimerization (in presence of O2) Cu-Alkyne2->Oxidative_Dimerization Diyne_Product R'-C≡C-C≡C-R' Oxidative_Dimerization->Diyne_Product Terminal_Alkyne Terminal Alkyne (R'-C≡C-H) Terminal_Alkyne->Cu-Alkyne Terminal_Alkyne->Cu-Alkyne2 Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Aryl-Pd-X Pd(0) Pd(0) Catalyst Pd(0)->Aryl-Pd-X Cu(I) Cu(I) Co-catalyst Cu(I)->Cu-Alkyne Cu(I)->Cu-Alkyne2

Caption: Competing reaction pathways in copper-catalyzed Sonogashira coupling.

References

Technical Support Center: Optimizing CuAAC Reactions with Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the use of Boc-Pip-butyn. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in CuAAC reactions?

This compound is a chemical reagent used in "click chemistry," a set of powerful, reliable, and selective reactions.[1] It contains a terminal alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link with molecules containing azide (B81097) groups.[1] It often serves as a PROTAC (Proteolysis Targeting Chimera) linker, facilitating the connection of different molecular entities.[1]

Q2: I am observing low to no yield in my CuAAC reaction with this compound. What are the common causes?

Low yields in CuAAC reactions can stem from several factors. The primary areas to investigate are the activity of the copper catalyst, the purity and stoichiometry of your reagents, and the overall reaction conditions.[2] Key issues could include oxidation of the Cu(I) catalyst, degradation of the sodium ascorbate (B8700270) reducing agent, impure reagents, or suboptimal concentrations of reaction components.[2][3][4] For sterically hindered substrates like this compound, reaction times may need to be extended or temperatures increased.[2]

Q3: How critical is the choice of ligand for the CuAAC reaction?

A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[2][5][6] For reactions in aqueous media, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[2][3] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor reaction outcomes.[2]

Q4: What is the optimal order for adding reagents to the reaction mixture?

The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand to allow for complex formation.[5] This catalyst-ligand mixture is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of the reducing agent, such as sodium ascorbate.[3][5] Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before it can be complexed by the ligand.[5]

Q5: My reaction is not reproducible. What could be the cause?

Reproducibility issues in CuAAC reactions often point to inconsistent experimental conditions. A primary culprit is variable exposure to oxygen, which deactivates the Cu(I) catalyst.[7] It is also important to use freshly prepared solutions of reagents like sodium ascorbate, as they can degrade over time.[3][4] Standardizing your procedures for deoxygenating solvents and protecting the reaction from air can significantly improve reproducibility.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CuAAC reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Copper Catalyst Ensure a fresh solution of the reducing agent (e.g., Sodium Ascorbate) is used.[2][3][4] Degas all solvents to remove oxygen.[2] Use a stabilizing ligand like THPTA.[2][5][6]
Impure Reagents Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[2]
Incorrect Stoichiometry Optimize the azide to alkyne ratio. An excess of one reagent (e.g., 1.1-2 fold) can sometimes drive the reaction to completion.[2]
Suboptimal Reaction Conditions Screen different solvents, adjust the pH, and optimize the reaction temperature and time. For sterically hindered substrates, increasing the temperature and reaction time may be necessary.[2]
Inadequate Ligand Concentration Optimize the ligand-to-copper ratio. Ratios from 1:1 to 5:1 are commonly tested.[2]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step
Alkyne Dimerization This can occur due to side reactions involving Cu(II). Ensure efficient reduction to Cu(I) by using a fresh reducing agent and a stabilizing ligand.
Oxidative Damage to Biomolecules Reactive oxygen species can be generated during the reaction. The use of a ligand can help protect sensitive biomolecules.[8] For protein conjugations, aminoguanidine (B1677879) can be added to intercept byproducts of ascorbate oxidation.[3]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and this compound in a suitable solvent (e.g., DMSO, DMF, water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).[6]

    • Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 50 mM in deionized water).[6]

    • Crucially, prepare a fresh solution of Sodium Ascorbate (e.g., 100 mM in deionized water) immediately before use.[3][4][6]

  • Reaction Setup (Example for a 50 µL final volume):

    • In a microcentrifuge tube, combine the azide and this compound to their desired final concentrations.

    • In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution. Let this mixture stand for 1-2 minutes to allow for complex formation.[6]

    • Add the premixed catalyst-ligand solution to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[2] For sterically hindered substrates, consider longer incubation times or elevated temperatures (e.g., 37°C).[2]

  • Analysis:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

Optimization Parameters

To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions.

Parameter Recommended Starting Range for Optimization
Copper Concentration50 µM to 500 µM[2]
Ligand:Copper Ratio1:1, 2:1, 5:1[2]
Sodium Ascorbate Concentration1 mM to 10 mM[2]
Reactant Stoichiometry (Azide:Alkyne)1:1, 1:2, 2:1
TemperatureRoom Temperature, 37°C, 4°C (overnight)[2]

Visualizations

CuAAC_Troubleshooting_Workflow start Low or No Product Yield q1 Is the Copper Catalyst Active? start->q1 sol1 Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. q1->sol1 No q2 Are Reagents Pure and Stoichiometry Correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess). q2->sol2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. q3->sol3 No q4 Are there Substrate-Specific Issues (e.g., Steric Hindrance)? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. q4->sol4 Yes end_bad Problem Persists - Re-evaluate Strategy q4->end_bad No a4_yes Yes a4_no No end_good High Yield Achieved sol4->end_good

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Experimental_Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) fresh_prep 2. Prepare FRESH Sodium Ascorbate Solution prep->fresh_prep premix 3. Premix CuSO4 and Ligand fresh_prep->premix combine 4. Combine Azide, Alkyne, and Catalyst-Ligand Mix premix->combine initiate 5. Initiate Reaction with Sodium Ascorbate combine->initiate incubate 6. Incubate (e.g., RT, 1-4h) initiate->incubate analyze 7. Analyze Reaction (e.g., LC-MS, TLC) incubate->analyze

Caption: General experimental workflow for a CuAAC reaction.

References

Technical Support Center: Purification of Polar Triazole Products from Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar triazole products derived from Boc-Pip-butyn. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why are polar triazole products derived from this compound challenging to purify?

A1: The purification of polar triazole compounds, particularly those synthesized from this compound, presents several difficulties due to their inherent physicochemical properties:

  • High Polarity: The triazole ring itself is polar. The presence of a piperidine (B6355638) moiety and potentially other polar functional groups in the final product significantly increases its polarity. This makes the compound highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used in traditional normal-phase chromatography.[1][2]

  • Poor Retention in Reversed-Phase Chromatography: Due to their high polarity, these compounds often have weak interactions with non-polar stationary phases (like C18) in reversed-phase chromatography, leading to poor retention and elution in or near the solvent front.[1][2][3]

  • Presence of Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) protecting group adds a non-polar character to the molecule, creating a bifunctional molecule with both polar and non-polar regions. This can lead to complex chromatographic behavior and potential co-elution with similarly structured impurities.

  • Co-elution with Polar Impurities: The synthesis, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can leave behind polar starting materials, reagents (like copper catalysts and their ligands), and byproducts that may co-elute with the desired polar triazole product.[1]

  • Strong Interactions: The nitrogen atoms in the triazole and piperidine rings can engage in strong hydrogen bonding and may coordinate with residual metal ions (e.g., copper), leading to peak tailing and poor separation in chromatography.[1]

Q2: What is a good initial strategy for purifying a newly synthesized polar triazole from a this compound reaction?

A2: A systematic approach is crucial. Start by assessing the crude product's purity using Thin Layer Chromatography (TLC) with a polar mobile phase.[1] Based on the TLC results, you can devise a suitable purification strategy.

  • Initial Work-up: After the reaction, a proper aqueous work-up is essential to remove the bulk of inorganic salts and the copper catalyst. This may involve washing with aqueous ammonia (B1221849) or a chelating agent like EDTA.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the product from highly polar impurities. Adjusting the pH of the aqueous layer can be critical. For basic piperidine-containing triazoles, increasing the pH will neutralize the compound, making it less polar and more soluble in the organic phase.[1]

  • Primary Purification Technique:

    • Flash Chromatography: This is often the primary method for purifying the crude product. The choice between normal-phase and reversed-phase depends on the product's specific polarity.

    • Recrystallization: If the product is a solid and of reasonable purity after initial work-up, recrystallization can be a simple and effective method.[1][4][5]

Q3: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar triazole product?

A3: The choice of chromatographic technique is critical and depends on the specific properties of your triazole derivative.

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase.[6] It can be effective for moderately polar compounds. However, for highly polar triazoles, you might need to use very polar and often complex solvent systems (e.g., dichloromethane/methanol/ammonium (B1175870) hydroxide), which can be challenging to work with.[7][8]

  • Reversed-Phase Chromatography (RPC): This is the most common starting point, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][9] However, highly polar triazoles may exhibit poor retention.[1][3] To improve retention, you can use highly aqueous mobile phases, employ columns with polar-embedded or polar-endcapped stationary phases, or use ion-pairing agents.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds that are not retained in reversed-phase mode.[1][2][10] It utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1][11]

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar triazole product elutes in the solvent front on a C18 column. How can I improve its retention?

A: This is a common problem for highly polar compounds. Here are several strategies to enhance retention:

Troubleshooting StepDetailed Action
Increase Mobile Phase Polarity Gradually increase the proportion of the aqueous component in your mobile phase. Some modern reversed-phase columns are stable in 100% aqueous conditions.[3]
Modify Mobile Phase pH If your triazole has an ionizable group (like the piperidine nitrogen), adjusting the pH of the mobile phase can significantly impact retention. For a basic compound, increasing the pH will neutralize it, making it less polar and more retentive on a reversed-phase column.[1][3]
Use a Different Column Consider using a reversed-phase column with a more polar character. Options include columns with polar-embedded or polar-endcapped stationary phases, which are designed to retain polar analytes better.[1][3] Phenyl-hexyl columns can also offer different selectivity.[3]
Employ HILIC If the above strategies fail, your compound is likely too polar for reversed-phase chromatography. Switching to HILIC is the recommended next step.[1][2]
Issue 2: Peak Tailing in Chromatography

Q: I am observing significant peak tailing for my this compound triazole derivative. What could be the cause and how can I fix it?

A: Peak tailing is often caused by strong interactions between the analyte and the stationary phase or residual active sites.

CauseTroubleshooting & Optimization
Interaction with Residual Silanols The basic piperidine nitrogen can interact with acidic silanol (B1196071) groups on the silica-based stationary phase. Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium hydroxide (B78521) to the mobile phase to mask these silanols.[3] Using a highly end-capped column can also minimize these interactions.[3]
Coordination with Metal Impurities Residual copper from the click reaction can chelate with the triazole and piperidine nitrogens, leading to tailing. Ensure your work-up procedure effectively removes copper. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
Column Overload Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Issue 3: Recrystallization Problems

Q: My polar triazole product "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is supersaturated with impurities.[1]

Troubleshooting StepDetailed Action
Add More Solvent Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[1]
Slow Cooling Allow the solution to cool to room temperature very slowly. Insulating the flask can help to slow down the cooling rate, promoting the formation of well-defined crystals.[1]
Change Solvent System Use a solvent with a lower boiling point or a co-solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Re-heat to clarify and then cool slowly.[1]
Induce Crystallization If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[4]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Polar Triazoles
  • Stationary Phase Selection:

    • Normal-Phase: Silica gel is the most common choice. For very basic compounds, consider using alumina (B75360) or deactivating the silica gel with triethylamine.[8]

    • Reversed-Phase: C18-functionalized silica is standard.

  • Solvent System Selection:

    • Use TLC to determine an appropriate solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[3][7]

    • Normal-Phase Systems: Start with gradients of hexane/ethyl acetate. For more polar compounds, dichloromethane/methanol is a common choice.[7] Adding a small percentage (0.1-1%) of triethylamine or ammonium hydroxide can improve peak shape for basic compounds.

    • Reversed-Phase Systems: Typically gradients of water/acetonitrile or water/methanol are used. Adding a buffer (e.g., formic acid or ammonium acetate) can improve peak shape and selectivity.

  • Column Packing:

    • Dry Packing: For smaller columns, the dry silica gel can be carefully added to the column, followed by tapping to ensure even packing.

    • Slurry Packing: For larger columns, prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a flat and stable bed.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the column.[13]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[7][13]

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system, either isocratically or with a gradient of increasing polarity.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Triazole Solid
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or solvent mixtures like ethanol/water) at room and elevated temperatures.[1][14]

    • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[4][15]

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1][4]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Triazole Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Normal-Phase (NPC) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc, DCM/MeOH)Good for moderately polar compounds; can handle non-aqueous samples.[6]Can be less reproducible; requires non-polar, often flammable solvents.[1][2]Moderately polar triazoles that are not excessively water-soluble.
Reversed-Phase (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/ACN, Water/MeOH)Highly reproducible; compatible with aqueous samples.[2]Poor retention for very polar compounds.[1][3]Triazoles with sufficient non-polar character (e.g., from the Boc group and other lipophilic substituents).
HILIC Polar (e.g., Amide, Amino, bare Silica)High organic with a small amount of aqueous (e.g., ACN/Water)Excellent retention for very polar compounds.[1][10]Can have longer equilibration times; mobile phase and sample solvent compatibility is critical.Highly polar triazoles that are not retained by RPC.[1]

Visualizations

Purification_Workflow General Purification Workflow for Polar Triazoles Reaction Crude Reaction Mixture (from this compound) Workup Aqueous Work-up (e.g., NH4OH wash) Reaction->Workup Extraction Liquid-Liquid Extraction (pH adjustment may be needed) Workup->Extraction TLC Purity Assessment (TLC) Extraction->TLC Decision Is it a solid & >90% pure? TLC->Decision Chromatography Chromatography Decision->Chromatography No Recrystallization Recrystallization Decision->Recrystallization Yes Chrom_Decision Polarity? Chromatography->Chrom_Decision Final_Product Pure Polar Triazole Product Recrystallization->Final_Product RPC Reversed-Phase Chromatography Chrom_Decision->RPC Low to Moderate NPC Normal-Phase Chromatography Chrom_Decision->NPC Moderate HILIC HILIC Chrom_Decision->HILIC High RPC->Final_Product NPC->Final_Product HILIC->Final_Product

Caption: A decision-making workflow for the purification of polar triazoles.

Troubleshooting_RPC Troubleshooting Poor Retention in Reversed-Phase Chromatography Start Poor Retention on C18 Step1 Increase Aqueous Content in Mobile Phase Start->Step1 Check1 Retention Improved? Step1->Check1 Step2 Adjust Mobile Phase pH (e.g., increase for basic triazoles) Check1->Step2 No End_Success Successful Separation Check1->End_Success Yes Check2 Retention Improved? Step2->Check2 Step3 Use Polar-Embedded or Polar-Endcapped Column Check2->Step3 No Check2->End_Success Yes Check3 Retention Improved? Step3->Check3 Check3->End_Success Yes Switch_HILIC Switch to HILIC Check3->Switch_HILIC No

References

Technical Support Center: Improving the Solubility of Boc-Piperidine Alkyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the solubility of Boc-piperidine alkyne derivatives. These compounds, while valuable scaffolds in medicinal chemistry, often present significant solubility challenges that can impede experimental progress.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My Boc-piperidine alkyne derivative has precipitated out of my aqueous buffer during my biological assay. How can I resolve this?

Answer: Precipitation in aqueous buffers is a common issue for these derivatives due to the lipophilic nature of the Boc-protecting group and the often nonpolar alkyne moiety. A systematic approach to improving solubility is recommended.

Here is a workflow to address this issue:

  • Physicochemical Characterization:

    • Determine pKa: Understanding the pKa of the piperidine (B6355638) nitrogen will indicate if the compound is basic and can be ionized at an acidic pH.

    • Determine LogP: Assessing the lipophilicity (LogP) will help in selecting appropriate organic co-solvents.

  • Simple Formulation Strategies:

    • pH Adjustment: For basic piperidine derivatives, lowering the pH of the buffer (e.g., to pH 3-4) can significantly increase solubility by forming a protonated, more soluble salt.[1]

    • Co-solvent Usage: Employing a water-miscible organic co-solvent can disrupt the crystal lattice energy and improve solvation.[2] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[1]

  • Advanced Formulation Strategies: If simpler methods are insufficient, consider the following:

    • Salt Formation: Creating a stable salt form of an ionizable compound is a robust method to significantly increase solubility and dissolution rates.

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][3]

    • Chemical Modification: If the Boc group is not essential for the final compound's activity, its removal will expose a more polar amine, which can dramatically improve solubility, particularly at physiological pH.[3]

Question: My compound has crashed out of the DMSO stock solution upon storage. What should I do?

Answer: This can occur if the storage temperature is too low or if the solution is supersaturated.

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Prepare Fresh Solutions: To ensure consistency and avoid issues with solubility over time, it is best to prepare fresh stock solutions before each experiment.[1]

  • Lower Stock Concentration: Preparing a less concentrated stock solution can also help in preventing precipitation during storage.[1]

Question: After diluting my DMSO stock into an aqueous buffer, my compound immediately precipitates. What are my options?

Answer: This is a frequent challenge with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment tolerates (typically ≤1%) without impacting the biological system.[1]

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]

Frequently Asked Questions (FAQs)

Q1: Why are Boc-piperidine alkyne derivatives often poorly soluble in water?

A1: The poor aqueous solubility of these compounds stems from their molecular structure. The piperidine ring itself, especially when substituted, can be nonpolar.[1] The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which significantly decreases the polarity of the amine it protects.[3] Furthermore, the alkyne group's linear and rigid geometry contributes to a nonpolar or weakly polar character, making it less compatible with polar solvents like water.

Q2: What is the general solubility profile for Boc-piperidine alkyne derivatives?

A2: Generally, these compounds are expected to be soluble in nonpolar organic solvents and polar aprotic solvents like DMSO and DMF.[2] Their solubility in aqueous solutions is typically low.

Q3: How does the position of the alkyne (terminal vs. internal) affect solubility?

A3: While both terminal and internal alkynes are nonpolar, terminal alkynes have a weakly acidic proton on the sp-hybridized carbon. This acidity can be leveraged to form acetylide salts with strong bases, which would have significantly higher aqueous solubility than the neutral parent compound. This provides a chemical modification route for terminal alkynes that is not available for internal alkynes.

Q4: I am concerned about the stability of the Boc protecting group. What should I avoid?

A4: The Boc group is unstable in strongly acidic conditions.[4][5] Avoid using strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) for dissolution unless the goal is to deprotect the piperidine nitrogen.[6]

Q5: When should I consider advanced techniques like cyclodextrin complexation?

A5: If simple pH adjustments and the use of co-solvents do not achieve the required solubility for your experiments, or if you need a solid form with better dissolution properties for in vivo studies, advanced techniques are the next logical step.[1] Cyclodextrin complexation is particularly useful for increasing the apparent solubility of a compound in a solution.[1][3]

Data Presentation

The following tables provide representative data on the potential impact of different solubility enhancement strategies.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.001
Phosphate-Buffered Saline (PBS)7.4< 0.001
0.01 M Hydrochloric Acid (HCl)2.01 - 10
Data adapted from a representative piperidine derivative to illustrate the principle.[1]

Table 2: Solubility Enhancement of a Piperidine-Containing Compound (Piperine) using β-Cyclodextrin Derivatives

Cyclodextrin DerivativeStability Constant (Kc) in M-1Complexation Efficiency (%)
β-Cyclodextrin (β-CD)1,07028.1
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1,89049.6
Randomly Methylated-β-Cyclodextrin (RM-β-CD)2,86075.1
Data from a study on piperine, a natural product containing a piperidine moiety, demonstrating the effectiveness of cyclodextrin complexation.[7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a Boc-piperidine alkyne derivative in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[3]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.[3]

  • Addition to Buffer: Add the DMSO solutions to the aqueous buffer of choice (e.g., PBS, pH 7.4) to achieve a final DMSO concentration that is tolerated by the assay (typically ≤1%).

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This protocol describes a method for forming a solid compound-cyclodextrin inclusion complex.[3]

  • Cyclodextrin Solution Preparation: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water to create a concentrated solution (e.g., 20-40% w/v).[3]

  • Complexation: Add the Boc-piperidine alkyne derivative to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).[3]

  • Stirring: Stir the mixture at room temperature for 24-48 hours to facilitate complex formation. The solution may become clearer as the compound dissolves.[3]

  • Lyophilization: Freeze the solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Boc-Deprotection using Acidic Conditions

This protocol outlines a general procedure for the removal of the Boc protecting group to potentially increase solubility.

  • Dissolution: Dissolve the Boc-protected piperidine alkyne derivative in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[6]

  • Acid Addition: Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), to the solution.[6]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Once the reaction is complete, the solvent and excess acid are typically removed under vacuum to isolate the deprotected product as a salt.[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Aqueous Solubility A Initial Observation: Compound precipitates in aqueous buffer B Step 1: Physicochemical Characterization - Determine pKa - Determine LogP A->B C Step 2: Simple Formulation Approaches - pH Adjustment - Use of Co-solvents B->C E Outcome: Solubility Enhanced C->E Successful F Inadequate Improvement C->F D Step 3: Advanced Formulation Strategies - Salt Formation - Cyclodextrin Complexation - Chemical Modification D->E Successful G Inadequate Improvement D->G Further Optimization Needed F->D

Caption: A workflow for troubleshooting poor aqueous solubility.

G cluster_1 Logical Relationship of Solubility Factors Compound Boc-Piperidine Alkyne Derivative Boc Boc Group (Lipophilic, Bulky) Compound->Boc Piperidine Piperidine Ring (Can be nonpolar) Compound->Piperidine Alkyne Alkyne Moiety (Nonpolar, Rigid) Compound->Alkyne Solubility Poor Aqueous Solubility Boc->Solubility Piperidine->Solubility Alkyne->Solubility

Caption: Factors contributing to the poor solubility of the compounds.

References

Technical Support Center: Boc Deprotection of Piperidine-Triazole Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete tert-butyloxycarbonyl (Boc) deprotection of piperidine-triazole adducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection for piperidine-triazole adducts?

Incomplete removal of the Boc group is a frequent issue that can lead to low yields and purification difficulties.[1][2][3] The most common causes include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions.[4] If the acid (e.g., trifluoroacetic acid - TFA) concentration is too low or has degraded over time, the reaction may not proceed to completion.[1][2]

  • Short Reaction Time: Deprotection is not instantaneous. The reaction must be monitored until the starting material is fully consumed.[1][5]

  • Low Temperature: Most Boc deprotections are conducted at room temperature.[1] If the reaction is sluggish, insufficient thermal energy may be the cause.

  • Steric Hindrance: The molecular environment around the Boc-protected piperidine (B6355638) nitrogen can impede the approach of the acid.[2][5] The substitution pattern on the triazole or piperidine rings can contribute to significant steric hindrance.

  • Poor Solubility: If the protected adduct is not fully dissolved in the reaction solvent, the reagents cannot interact effectively, leading to an incomplete reaction.[3]

Q2: I'm observing incomplete deprotection. What steps can I take to troubleshoot the reaction?

When facing an incomplete reaction, a systematic approach to optimization is recommended. The following flowchart outlines a decision-making process for troubleshooting.

G start Incomplete Deprotection Detected (via TLC, LC-MS) check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Optimize Conditions start->check_conditions check_substrate Step 3: Evaluate Substrate start->check_substrate reagent_sol1 Use fresh TFA/HCl solution check_reagents->reagent_sol1 Degraded acid? reagent_sol2 Ensure anhydrous solvent (DCM) check_reagents->reagent_sol2 Wet solvent? cond_sol1 Increase acid concentration (e.g., 25% to 50% TFA) check_conditions->cond_sol1 Reaction sluggish? cond_sol2 Prolong reaction time (monitor every 30-60 min) check_conditions->cond_sol2 Still incomplete? cond_sol3 Gently warm reaction (e.g., to 40°C) check_conditions->cond_sol3 Still sluggish? sub_sol1 Consider alternative, milder methods (see FAQ Q4) check_substrate->sub_sol1 Sterically hindered or acid-sensitive molecule? sub_sol2 Use scavengers if side reactions are suspected (see FAQ Q3) check_substrate->sub_sol2 Unexpected byproducts?

Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Optimization Strategies

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Acid Concentration 20-50% TFA in DCM[1][6] or 4M HCl in dioxane[1]Increase concentration in increments.Overcomes sluggish reactions by increasing the availability of protons.
Reaction Time 1-4 hours[3][7]Extend time, monitoring by TLC/LC-MS.Ensures the reaction has sufficient time to reach completion, especially if sterically hindered.[5]
Temperature 0°C to Room Temp[5]Gently warm to 40-50°C.[1][3]Provides additional energy to overcome the activation barrier, but use with caution to avoid side reactions.[3]

Q3: My reaction is messy and I'm seeing unexpected byproducts. What could be happening?

The primary cause of side reactions is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[5][8] This electrophile can alkylate nucleophilic sites on your molecule.

  • Potential Side Reaction: The electron-rich triazole ring or other nucleophilic functional groups on your adduct can be susceptible to alkylation by the tert-butyl cation (t-butylation).[8]

  • Solution: Use a "scavenger" to trap the tert-butyl cation.[2][5] Common scavengers are added to the reaction mixture at low concentrations (1-5% v/v).[1]

ScavengerTypical ConcentrationProtects Against
Triisopropylsilane (TIS) 2.5 - 5%General carbocation scavenger. Effective for protecting Trp, Met, and Cys residues in peptides.[5]
Water 2.5 - 5%Helps hydrolyze the carbocation. Often used with TIS.[1]
Dithioethane (DTE) 0.5%Specifically useful for sensitive amino acids like Cys, Met, and Trp.[2]

The following diagram illustrates the role of scavengers.

G Boc Boc-Protected Piperidine-Triazole Deprotected Deprotected Amine (Desired Product) Boc->Deprotected Cleavage tBu_cation tert-Butyl Cation (Reactive) Boc->tBu_cation Byproduct H_plus + H⁺ (TFA) Side_Product Alkylated Side Product (Undesired) tBu_cation->Side_Product Alkylation of Substrate Trapped Trapped Cation tBu_cation->Trapped Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in DCM prep2 Cool to 0°C prep1->prep2 prep3 Add Scavenger (Optional) prep2->prep3 react1 Add TFA (20-50%) prep3->react1 react2 Stir at RT (1-4h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Concentrate in vacuo react3->work1 work2 Neutralize with Base work1->work2 work3 Extract & Dry work2->work3 work4 Purify (Chromatography) work3->work4

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving sulfur-containing piperidines. These substrates are notoriously challenging due to the potential for catalyst poisoning by the sulfur atom.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a sulfur-containing piperidine (B6355638) substrate is failing or giving low yields. What is the most likely cause?

A1: The most probable cause is catalyst poisoning.[1] Both the sulfur and the piperidine nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation. Sulfur compounds, in particular, are well-documented poisons for palladium catalysts.[1][2] They can bind strongly to the metal center, blocking active sites and preventing the catalytic cycle from proceeding efficiently.[1][2]

Q2: How do sulfur-containing piperidines poison the palladium catalyst?

A2: The poisoning mechanism primarily involves the strong coordination of the sulfur atom's lone pair of electrons to the palladium center.[1][2] This can lead to the formation of stable, inactive palladium-sulfur complexes, effectively removing the catalyst from the reaction. The piperidine nitrogen can also contribute to this deactivation, although sulfur is generally a more potent poison.

Q3: Are all sulfur-containing piperidines equally problematic?

A3: No, the extent of catalyst poisoning can vary depending on the nature of the sulfur functional group. Unprotected thiols (-SH) are particularly potent poisons.[2] Thioethers (-S-R) can also be problematic, though their inhibitory effect might be less pronounced. The oxidation state of the sulfur and the steric environment around it can also influence the degree of catalyst poisoning.

Q4: Which cross-coupling reactions are most susceptible to poisoning by sulfur-containing piperidines?

A4: All palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, are susceptible to poisoning by sulfur-containing compounds. The specific sensitivity can depend on the reaction conditions and the catalyst system used.

Q5: What are the initial signs of catalyst poisoning in my reaction?

A5: The initial signs of catalyst deactivation include:

  • The reaction failing to start or proceeding very slowly.

  • The reaction starting but stalling before completion, leaving a significant amount of starting material.

  • The formation of byproducts, such as homocoupling of the boronic acid in Suzuki reactions.[3]

  • A change in the color of the reaction mixture, such as the formation of palladium black, which indicates catalyst decomposition.

Troubleshooting Guides

Problem 1: Low to no conversion in a Suzuki-Miyaura reaction with a piperidine-thioether substrate.

Potential Causes and Solutions:

Troubleshooting Step Detailed Action Rationale
1. Enhance Catalyst Robustness Switch to a more robust ligand. Bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos are often more resistant to poisoning.[4]These ligands can sterically protect the palladium center and their strong electron-donating properties can promote the desired catalytic cycle over deactivation pathways.[4][5]
2. Increase Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1]A higher concentration of the active catalyst can sometimes overcome the inhibitory effects of the poison.[1]
3. Optimize Reaction Conditions Increase the reaction temperature and/or prolong the reaction time.[1]Higher temperatures can sometimes increase the rate of the desired reaction, helping it to outcompete the deactivation process.
4. Purify Starting Materials Ensure the purity of your aryl halide, boronic acid/ester, and the sulfur-containing piperidine. Recrystallization or column chromatography may be necessary.Trace impurities, including other sulfur-containing compounds, can exacerbate catalyst poisoning.[6]
5. Modify the Sulfur Moiety If possible, temporarily protect the sulfur functionality (e.g., as a sulfone) and deprotect after the coupling reaction.This can prevent the sulfur from coordinating to the palladium catalyst.
Problem 2: Failed Buchwald-Hartwig amination of an aryl halide with a sulfur-containing piperidine.

Potential Causes and Solutions:

Troubleshooting Step Detailed Action Rationale
1. Select a Specialized Catalyst System Utilize a catalyst system known for its high activity and stability, such as a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand.These advanced catalyst systems are designed to be more resistant to deactivation and can be effective for challenging substrates.
2. Optimize the Base Screen different bases. While strong bases like sodium tert-butoxide are common, a weaker base like potassium phosphate (B84403) or cesium carbonate might be less detrimental to the catalyst in some cases.The choice of base can significantly influence the stability of the catalytic system.[7]
3. Solvent Selection Experiment with different solvents. Aprotic polar solvents like dioxane or toluene (B28343) are commonly used.The solvent can affect the solubility of the catalyst and reagents, as well as the rate of the reaction.
4. Rigorous Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).Oxygen can degrade both the palladium catalyst and the phosphine ligands, leading to catalyst deactivation.[3]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions with sulfur-containing substrates, which can serve as a starting point for optimizing reactions with sulfur-containing piperidines.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of a Thiophene Derivative

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O100292
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901265
PdCl₂(dppf)K₂CO₃Dioxane/H₂O901278

Data is representative and compiled from various sources on Suzuki-Miyaura couplings of sulfur-containing heterocycles.

Table 2: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of Aryl Halides with Amines

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10018>95
Pd(OAc)₂SPhosCs₂CO₃Dioxane10018>95
Pd(OAc)₂P(tBu)₃NaOtBuToluene80490
PdCl₂(dppf)-NaOtBuToluene10024<10

Data is representative for the amination of aryl bromides with secondary amines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sulfur-Containing Piperidine

Materials:

  • Aryl halide (1.0 eq)

  • Sulfur-containing piperidine boronic acid or ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the boronic acid/ester, and the base.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Sulfur-Containing Piperidine

Materials:

  • Aryl halide (1.0 eq)

  • Sulfur-containing piperidine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the degassed solvent, followed by the aryl halide and the sulfur-containing piperidine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Poisoning Pathways

Suzuki_Cycle_Poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Inactive_Complex Inactive Pd-Sulfur Complex Pd0->Inactive_Complex Coordination Transmetalation_complex Ar-Pd(II)(Ar')L_n OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)₂) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar') Sulfur_Piperidine Sulfur-Containing Piperidine Sulfur_Piperidine->Inactive_Complex Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_Coordination [Ar-Pd(II)(X)(HNR'R'')]L_n OA_complex->Amine_Coordination Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Coordination->Amido_Complex Deprotonation (-HX) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') Troubleshooting_Workflow Start Low/No Product in Cross-Coupling with Sulfur-Containing Piperidine Catalyst_Poisoning Suspect Catalyst Poisoning Start->Catalyst_Poisoning Check_Catalyst Change to Robust Catalyst System (e.g., XPhos, SPhos) Catalyst_Poisoning->Check_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading No Improvement Success Reaction Successful Check_Catalyst->Success Improvement Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Increase_Loading->Optimize_Conditions No Improvement Increase_Loading->Success Improvement Purify_Reagents Purify Starting Materials Optimize_Conditions->Purify_Reagents No Improvement Optimize_Conditions->Success Improvement Purify_Reagents->Success Improvement Failure Further Investigation Needed Purify_Reagents->Failure No Improvement

References

Technical Support Center: Scaling Up the Synthesis of Boc-Pip-butyn for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-Pip-butyn (tert-butyl 4-ethynylpiperidine-1-carboxylate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable production of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method for synthesizing this compound is a two-step process. It begins with a Sonogashira cross-coupling reaction between a protected 4-halopiperidine, typically N-Boc-4-iodopiperidine, and a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMS-acetylene). This is followed by the deprotection of the silyl (B83357) group to yield the terminal alkyne. This route is favored for its reliability and the commercial availability of the starting materials.

Q2: Why is N-Boc-4-iodopiperidine preferred over the bromo or chloro analogs?

A2: N-Boc-4-iodopiperidine is generally more reactive in Sonogashira couplings compared to its bromo or chloro counterparts.[1] This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, which are all critical factors for scaling up production.

Q3: Is a copper co-catalyst necessary for the Sonogashira coupling?

A3: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, typically copper(I) iodide (CuI), to facilitate the formation of a copper acetylide intermediate, copper-free conditions are also possible.[1] Copper-free systems can be advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2] However, these conditions may require the use of specific ligands and potentially higher reaction temperatures.

Q4: What are the common methods for the deprotection of the trimethylsilyl (B98337) (TMS) group?

A4: The TMS group can be selectively removed in the presence of the Boc protecting group under mild basic conditions. A common method involves treating the TMS-protected alkyne with a base such as potassium carbonate in methanol (B129727).[3] Another frequently used reagent is tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).[4]

Q5: How can I monitor the progress of the reactions?

A5: The progress of both the Sonogashira coupling and the TMS deprotection can be effectively monitored by thin-layer chromatography (TLC). For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to track the consumption of starting materials and the formation of the product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Sonogashira Coupling Step

Problem 1: Low or no yield of the coupled product.

  • Possible Cause: Inactive palladium catalyst.

    • Solution: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and properly degassed. The formation of palladium black is an indicator of catalyst decomposition.[5]

  • Possible Cause: Poor quality of reagents.

    • Solution: Use freshly distilled or high-purity solvents and bases. The quality of the copper(I) iodide can also be critical; consider using a freshly opened bottle or purifying it if necessary.

  • Possible Cause: Insufficient reaction temperature.

    • Solution: While some Sonogashira reactions proceed at room temperature, others may require heating. If the reaction is sluggish, consider gradually increasing the temperature to a range of 50-70 °C while monitoring for any decomposition.[5]

Problem 2: Formation of significant amounts of homocoupled alkyne (Glaser coupling).

  • Possible Cause: Presence of oxygen and/or excess copper catalyst.

    • Solution: Ensure the reaction is thoroughly deoxygenated. Reducing the amount of copper(I) iodide or switching to a copper-free Sonogashira protocol can mitigate this side reaction.[2]

Problem 3: Difficulty in purifying the product from catalyst residues.

  • Possible Cause: Palladium and copper residues co-eluting with the product during chromatography.

    • Solution: After the reaction, perform an aqueous workup with a solution of ammonium (B1175870) chloride to help remove the bulk of the metal salts. Passing the crude product through a short plug of silica (B1680970) gel before full column chromatography can also be effective. For large-scale purification, specific metal scavengers can be employed.

TMS Deprotection Step

Problem 1: Incomplete deprotection of the TMS group.

  • Possible Cause: Insufficient amount of deprotecting agent or short reaction time.

    • Solution: Increase the equivalents of the base (e.g., potassium carbonate) or TBAF. Extend the reaction time and continue to monitor the reaction by TLC until the starting material is fully consumed.

  • Possible Cause: Low reaction temperature.

    • Solution: While the deprotection is often carried out at room temperature, gentle heating may be required for less reactive substrates.

Problem 2: Partial or complete loss of the Boc protecting group.

  • Possible Cause: Use of harsh basic or acidic conditions during workup.

    • Solution: The Boc group is generally stable to the mild basic conditions used for TMS deprotection. However, it is sensitive to strong acids. During the aqueous workup, avoid strongly acidic conditions. Use a saturated solution of sodium bicarbonate for neutralization if necessary.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

This protocol details the Sonogashira coupling of N-Boc-4-iodopiperidine with trimethylsilylacetylene.

Materials:

  • N-Boc-4-iodopiperidine

  • Trimethylsilylacetylene (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-iodopiperidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Add anhydrous, degassed THF via syringe.

  • Add freshly distilled triethylamine (3.0 equiv.) to the mixture.

  • Add trimethylsilylacetylene (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Step 2: Synthesis of this compound (tert-butyl 4-ethynylpiperidine-1-carboxylate)

This protocol describes the deprotection of the TMS group.

Materials:

  • tert-butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TMS-protected piperidine (B6355638) derivative (1.0 equiv.) in methanol.

  • Add potassium carbonate (0.2 equiv.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterConditionRationale
Halide N-Boc-4-iodopiperidineIodo derivatives exhibit higher reactivity in Sonogashira couplings.[1]
Alkyne TrimethylsilylacetyleneA stable and easy-to-handle source of acetylene.[6]
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A common and effective air-stable palladium precatalyst.[1]
Copper Co-catalyst CuI (2-10 mol%)Facilitates the reaction by forming a copper acetylide intermediate.[1]
Base Triethylamine (Et₃N)Acts as a base to neutralize the hydrogen halide byproduct and as a solvent.
Solvent Tetrahydrofuran (THF)A common solvent for Sonogashira reactions.
Temperature Room Temperature to 60 °CReaction can often proceed at room temperature, but heating may be required.
Typical Yield 70-95%Yields can vary based on scale and specific conditions.

Table 2: Comparison of TMS Deprotection Methods

ReagentSolventTemperatureTypical Reaction TimeWorkup
K₂CO₃MethanolRoom Temperature2-4 hoursAqueous
TBAFTHFRoom Temperature1-3 hoursAqueous
KOHMethanolRoom Temperature1-2 hoursAqueous

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: TMS Deprotection start1 N-Boc-4-iodopiperidine + TMS-acetylene reagents1 PdCl₂(PPh₃)₂, CuI, Et₃N, THF reaction1 Sonogashira Coupling start1->reaction1 reagents1->reaction1 product1 N-Boc-4-(trimethylsilylethynyl)piperidine reaction1->product1 purification1 Purification (Column Chromatography) product1->purification1 start2 N-Boc-4-(trimethylsilylethynyl)piperidine purification1->start2 reagents2 K₂CO₃, MeOH reaction2 TMS Deprotection start2->reaction2 reagents2->reaction2 product2 This compound reaction2->product2 purification2 Purification (Aqueous Workup) product2->purification2

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Inhibition of O-GlcNAcase (OGA) by a this compound derived inhibitor.

References

Managing stereochemistry during the synthesis of chiral Boc-piperidine alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals managing stereochemistry during the synthesis of chiral N-Boc-piperidine alkynes.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity

Symptoms:

  • The enantiomeric excess (ee) or diastereomeric ratio (dr) of the desired product is significantly lower than expected.

  • Chiral HPLC or NMR analysis shows nearly equal amounts of the stereoisomers.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Chiral Catalyst or Ligand Experiment with different chiral catalysts or ligands. Consider ligands with varying steric and electronic properties to find a better match for the substrate.[1]
Incorrect Solvent Choice The solvent can significantly impact the transition state energies and the conformation of the substrate-catalyst complex. Screen a variety of solvents with different polarities.[1]
Presence of Protic Impurities Ensure all reagents and solvents are rigorously dried. Perform reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) as protic impurities can quench stereocontrolling reagents.[1]
Inappropriate Reaction Temperature Temperature can have a profound effect on selectivity. Experiment with a range of temperatures. Lower temperatures often favor higher selectivity.
Racemization of Product or Intermediate Check the stability of the product and any chiral intermediates under the reaction and work-up conditions. If racemization is suspected, consider milder work-up procedures or purification methods.

Issue 2: Poor Yield of the Desired Alkynylated Piperidine (B6355638)

Symptoms:

  • The isolated yield of the product is low.

  • TLC or LC-MS analysis indicates a substantial amount of unreacted starting material or the presence of multiple side products.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Inactivation Ensure the catalyst is handled under inert conditions and is of high purity. Consider a modest increase in catalyst loading. Transition metal catalysts can be sensitive to air and moisture.[1]
Incomplete Reaction Increase the reaction time or temperature, while carefully monitoring the enantioselectivity. Ensure efficient stirring to overcome mass transfer limitations.[1]
Side Product Formation Analyze the side products to understand competing reaction pathways. This may require adjusting stoichiometry, temperature, or the order of reagent addition.[1]
Steric Hindrance If the alkyne or the piperidine substrate is sterically bulky, the reaction rate may be slow. Consider using a less sterically hindered alkyne or a more reactive catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for introducing stereochemistry at the C2 position of N-Boc-piperidine during alkynylation?

A1: Several effective strategies exist for the stereoselective synthesis of 2-alkynyl-N-Boc-piperidines. These include:

  • Asymmetric Deprotonation: Using a chiral base, such as n-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259), to selectively deprotonate one enantiomer of the starting material, followed by trapping with an alkynyl electrophile.[2][3]

  • Dynamic Kinetic Resolution (DKR): This method involves the in-situ racemization of the starting material while one enantiomer is selectively trapped by the alkynylating agent. This allows for a theoretical yield of up to 100% of the desired enantiomer.[4][5]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine ring to direct the approach of the alkynylating reagent, followed by removal of the auxiliary.[6]

Q2: My stereoselectivity is poor when using (-)-sparteine as a chiral ligand. What are some potential reasons and solutions?

A2: Poor stereoselectivity with (-)-sparteine can arise from several factors:

  • Purity of the Ligand: Ensure the (-)-sparteine is of high purity and free from enantiomeric contamination.

  • Ligand to Substrate Ratio: The stoichiometry of the ligand, base, and substrate is critical. It may be necessary to optimize this ratio.

  • Temperature Control: Asymmetric deprotonations are often highly temperature-dependent. Strict maintenance of low temperatures (e.g., -78 °C) is crucial.[3]

  • Solvent Effects: The choice of solvent can influence the structure of the organolithium-ligand complex. Ethereal solvents like THF or diethyl ether are commonly used, but their effects can differ.

Q3: How can I confirm the absolute configuration of my chiral Boc-piperidine alkyne?

A3: The absolute configuration can be determined through several methods:

  • X-ray Crystallography: If a suitable crystal of the product or a derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Correlation with Known Compounds: The product can be chemically converted to a compound of known absolute configuration.

  • Chiral HPLC or GC: Comparison of the retention time with an authentic, commercially available standard of known configuration.

  • NMR Spectroscopy: Using chiral shift reagents or by preparing diastereomeric derivatives (e.g., Mosher's esters) can allow for the determination of absolute configuration.

Data Summary

Table 1: Comparison of Stereoselective Alkynylation Methods

MethodChiral SourceTypical ee/drAdvantagesDisadvantages
Asymmetric DeprotonationChiral Ligand (e.g., (-)-sparteine)90-99% ee[3]High enantioselectivity, commercially available ligands.Stoichiometric use of chiral ligand, often requires cryogenic temperatures.
Dynamic Kinetic ResolutionChiral Ligand/Catalyst>95% ee[4]Theoretical yield up to 100%, catalytic use of chiral source.Can be sensitive to reaction conditions, reproducibility can be an issue.[4]
Chiral AuxiliaryCovalently attached chiral group>95% drHigh diastereoselectivity, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary.[6]

Experimental Protocols

Protocol 1: Asymmetric Deprotonation and Alkynylation of N-Boc-Piperidine

This protocol is a general guideline based on literature procedures for the asymmetric lithiation and subsequent reaction with an electrophile.[3]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and (-)-sparteine (1.2 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 mmol, solution in hexanes) to the stirred solution. After 15 minutes, add a solution of N-Boc-piperidine (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir the resulting solution at -78 °C for 2 hours.

  • Alkynylation: To the organolithium species, add the desired alkynyl electrophile (e.g., a terminal alkyne activated with a suitable group, 1.2 mmol) dropwise.

  • Quenching and Work-up: After stirring for an additional 2-4 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral N-Boc-piperidine alkyne.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add THF and (-)-sparteine to flask. 2. Cool to -78 °C. lithiation 3. Add n-BuLi, then N-Boc-piperidine. 4. Stir for 2h at -78 °C. prep->lithiation alkynylation 5. Add alkynyl electrophile. 6. Stir for 2-4h at -78 °C. lithiation->alkynylation quench 7. Quench with sat. NH4Cl. alkynylation->quench extraction 8. Extract with organic solvent. quench->extraction purification 9. Purify by column chromatography. extraction->purification analysis 10. Analyze for enantiomeric excess. purification->analysis

Caption: Experimental workflow for asymmetric alkynylation.

stereocontrol_pathways cluster_dkr Dynamic Kinetic Resolution cluster_ad Asymmetric Deprotonation cluster_ca Chiral Auxiliary start Racemic N-Boc-Piperidine racemization In-situ Racemization start->racemization deprotonation Selective Deprotonation start->deprotonation attachment Attach Auxiliary start->attachment selective_reaction Selective Reaction of one Enantiomer racemization->selective_reaction Fast product Enantioenriched 2-Alkynyl-N-Boc-Piperidine selective_reaction->product deprotonation->product diastereoselective_reaction Diastereoselective Alkynylation attachment->diastereoselective_reaction removal Remove Auxiliary diastereoselective_reaction->removal removal->product alkyne Alkynylating Agent alkyne->selective_reaction alkyne->deprotonation alkyne->diastereoselective_reaction

Caption: Strategies for stereocontrol in synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation of Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the ability to selectively and efficiently link molecules to biomacromolecules is paramount for advancing research in drug development, diagnostics, and fundamental biology. Among the most powerful tools in the chemist's arsenal (B13267) are the so-called "click" reactions, lauded for their high yields, specificity, and biocompatibility. Two of the most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages for the conjugation of molecules like Boc-Pip-butyn, a protected piperidine (B6355638) derivative bearing a terminal alkyne. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Executive Summary: The Catalyst Question

The fundamental difference between CuAAC and SPAAC lies in the requirement for a copper catalyst. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097), leading to the formation of a stable 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain, forming a triazole product.[][3] This distinction has profound implications for their application in biological systems. While CuAAC generally boasts faster reaction kinetics, the inherent cytotoxicity of copper necessitates careful optimization and the use of chelating ligands to minimize damage to sensitive biomolecules.[4][5] SPAAC, being copper-free, offers superior biocompatibility, making it the preferred choice for applications in living cells and whole organisms.[3][6]

Quantitative Performance Metrics: A Data-Driven Comparison

The selection of a bioconjugation strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison of their reaction kinetics and biocompatibility.

Table 1: Reaction Kinetics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne (e.g., this compound) + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³ (dependent on the ligand used)[5]10⁻³ - 1 (highly dependent on the cyclooctyne used)[1]
Typical Reaction Time Minutes to a few hours[7]Hours to overnight[8]
Reactant Concentration Micromolar to millimolar[9]Micromolar to millimolar[8]

Table 2: Biocompatibility and Reaction Conditions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Cytotoxicity Potential for cytotoxicity due to copper ions.[4][10] Mitigation strategies include using chelating ligands (e.g., THPTA, BTTAA).[11]High biocompatibility, ideal for in vivo and live-cell applications.[3][12]
Reaction Conditions Aqueous buffers, pH 4-12, room temperature.[]Physiological conditions (aqueous buffers, pH ~7.4, 37 °C).[3]
Side Reactions Potential for oxidation of sensitive amino acid residues (e.g., cysteine, histidine) by reactive oxygen species (ROS) generated by the copper catalyst.[14]Minimal side reactions with biological functional groups.[3]
Product Regiospecific formation of a 1,4-disubstituted triazole.[7]Mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[14]

Reaction Mechanisms and Experimental Workflows

The differing requirements for a catalyst dictate distinct experimental workflows for CuAAC and SPAAC.

CuAAC_SPAAC_Comparison Figure 1. Comparison of CuAAC and SPAAC Reaction Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway CuAAC_Start This compound (Terminal Alkyne) + Azide-modified Biomolecule CuAAC_Catalyst Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) + Ligand (e.g., THPTA) CuAAC_Start->CuAAC_Catalyst CuAAC_Reaction [3+2] Cycloaddition CuAAC_Catalyst->CuAAC_Reaction CuAAC_Product 1,4-disubstituted Triazole Conjugate CuAAC_Reaction->CuAAC_Product CuAAC_Quench Quench/Remove Copper (e.g., with chelating agent) CuAAC_Product->CuAAC_Quench SPAAC_Start This compound (as part of a strained cyclooctyne) or Azide-modified this compound + Strained Alkyne/Azide Biomolecule SPAAC_Reaction Strain-Promoted [3+2] Cycloaddition SPAAC_Start->SPAAC_Reaction SPAAC_Product Triazole Conjugate (mixture of regioisomers) SPAAC_Reaction->SPAAC_Product SPAAC_Purification Direct Purification SPAAC_Product->SPAAC_Purification

Caption: A diagram comparing the general workflows for CuAAC and SPAAC bioconjugation.

Experimental Protocols

The following are generalized protocols for the bioconjugation of an azide-modified biomolecule with this compound using both CuAAC and SPAAC. Note: These protocols are starting points and may require optimization for specific biomolecules and applications.

Protocol 1: CuAAC Bioconjugation of this compound

This protocol describes the conjugation of an azide-modified protein to this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

  • Amine-free buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in amine-free buffer.

    • This compound stock solution to a final concentration of 5-10 molar equivalents relative to the protein.

  • Catalyst Preparation: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Briefly vortex to mix.

  • Initiate Reaction: Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.

  • Reduction: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using SEC or dialysis to remove excess reagents and the copper catalyst.[14]

Protocol 2: SPAAC Bioconjugation of this compound

For SPAAC, either the this compound or the biomolecule must contain a strained cyclooctyne. This protocol assumes an azide-modified this compound is being conjugated to a biomolecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • DBCO-functionalized biomolecule in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-modified this compound stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Reagent Preparation: Prepare a stock solution of the azide-modified this compound in a compatible solvent like DMSO.

  • Reaction Setup: In a suitable reaction vessel, add the DBCO-functionalized biomolecule to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).

  • Addition of Azide: Add the azide-modified this compound stock solution to the reaction mixture. A slight molar excess (1.5-3 equivalents) of the azide is typically used.[8]

  • Incubation: Gently mix the reaction components and incubate at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.[8]

  • Purification: Purify the final bioconjugate using an appropriate method like SEC or dialysis to remove any unreacted starting materials.[15]

Logical Relationships in Bioconjugation Strategy Selection

The choice between CuAAC and SPAAC is a critical decision that depends on the specific experimental context.

decision_tree Figure 2. Decision Tree for Selecting a Bioconjugation Method start Start: Bioconjugation of this compound in_vivo Is the experiment in living cells or in vivo? start->in_vivo fast_kinetics Are fast reaction kinetics critical? in_vivo->fast_kinetics No use_spaac Use SPAAC in_vivo->use_spaac Yes copper_sensitive Is the biomolecule sensitive to copper/ROS? fast_kinetics->copper_sensitive No use_cuaac Use CuAAC (with ligand) fast_kinetics->use_cuaac Yes consider_spaac Consider SPAAC (if kinetics are acceptable) copper_sensitive->consider_spaac Yes optimize_cuaac Optimize CuAAC (ligand, low Cu concentration) copper_sensitive->optimize_cuaac No

Caption: A decision tree to guide the selection between CuAAC and SPAAC.

Conclusion and Recommendations

Both CuAAC and SPAAC are powerful and versatile methods for the bioconjugation of this compound. The optimal choice is contingent on the specific experimental requirements.

  • For applications requiring high biocompatibility , such as live-cell imaging, in vivo studies, or conjugation to copper-sensitive proteins, SPAAC is the clear choice . The absence of a cytotoxic copper catalyst ensures the preservation of biological integrity.[3]

  • When rapid reaction kinetics and high yields are paramount , and the experiment is conducted in vitro with robust biomolecules, CuAAC is often preferred . The use of accelerating ligands can further enhance reaction rates and mitigate copper-induced damage.[11][16]

Ultimately, a careful consideration of the trade-offs between reaction speed, biocompatibility, and the specific nature of the biomolecule and the this compound derivative will guide the researcher to the most suitable click chemistry approach for their bioconjugation needs.

References

A Comparative Guide to Alternative Protecting Groups for Piperidine-Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine-alkyne scaffolds is a critical step in the development of novel therapeutics. The choice of a nitrogen protecting group is paramount to the success of these synthetic routes. While the tert-butoxycarbonyl (Boc) group is widely employed, its lability under acidic conditions necessitates the exploration of orthogonal protecting groups for the synthesis of complex molecules. This guide provides an objective comparison of common alternatives to Boc for the protection of the piperidine (B6355638) nitrogen during alkyne introduction, supported by experimental data and detailed protocols.

This guide focuses on the practical application of five key protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), 2-(trimethylsilyl)ethoxycarbonyl (Teoc), and 2-nitrobenzenesulfonyl (Nosyl). The selection of an appropriate protecting group depends on its stability to various reaction conditions, ease of introduction and removal, and orthogonality with other protecting groups in the synthetic scheme.

Performance Comparison of Protecting Groups in Piperidine-Alkyne Synthesis

The following table summarizes the performance of different protecting groups in the Sonogashira coupling reaction for the synthesis of a model piperidine-alkyne, 4-(phenylethynyl)piperidine. This reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Protecting GroupPiperidine PrecursorAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Deprotection Conditions
Boc N-Boc-4-iodopiperidinePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)THF/TEA (1:1)RT12-2470-95[1]Strong acid (e.g., TFA, HCl)[1]
Cbz N-Cbz-4-iodopiperidinePhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)THF/TEA (2:1)6012~85Catalytic hydrogenation (H₂, Pd/C)
Fmoc N-Fmoc-4-iodopiperidinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)DMF/Piperidine (5:1)RT6~90Base (e.g., 20% piperidine in DMF)
Alloc N-Alloc-4-iodopiperidinePhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)THF/TEA (2:1)508~88Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger
Teoc N-Teoc-4-iodopiperidinePhenylacetylenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%)MeCN/TEA (3:1)8016~82Fluoride source (e.g., TBAF)
Nosyl N-Nosyl-4-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)THF/DIPEA (2:1)RT4~92Thiol and base (e.g., thiophenol, K₂CO₃)

Experimental Protocols

This section provides detailed experimental protocols for the protection of piperidine, followed by the Sonogashira coupling to introduce the alkyne moiety, and finally the deprotection of the nitrogen.

General Workflow for Piperidine-Alkyne Synthesis

The synthesis of a piperidine-alkyne derivative generally follows a three-step process: protection of the piperidine nitrogen, introduction of the alkyne group (e.g., via Sonogashira coupling), and deprotection of the nitrogen to yield the final product or an intermediate for further functionalization.

G Piperidine Piperidine Protected_Piperidine N-Protected Piperidine Piperidine->Protected_Piperidine Protection Halogenated_Piperidine N-Protected-4-halopiperidine Protected_Piperidine->Halogenated_Piperidine Halogenation Piperidine_Alkyne N-Protected Piperidine-Alkyne Halogenated_Piperidine->Piperidine_Alkyne Sonogashira Coupling Final_Product Piperidine-Alkyne Piperidine_Alkyne->Final_Product Deprotection

Caption: General synthetic workflow for piperidine-alkyne synthesis.

Boc-Protected Piperidine-Alkyne Synthesis

Protection: To a solution of piperidine (1.0 equiv) in dichloromethane (B109758) (DCM), di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, and concentrated to give N-Boc-piperidine.

Sonogashira Coupling of N-Boc-4-iodopiperidine: [1] To a solution of N-Boc-4-iodopiperidine (1.0 equiv) and phenylacetylene (1.2 equiv) in a mixture of THF and triethylamine (B128534) (TEA), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv) are added under an inert atmosphere. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-(phenylethynyl)piperidine.[1]

Deprotection: [1] N-Boc-4-(phenylethynyl)piperidine is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-4 hours. The reaction is then neutralized with saturated aqueous NaHCO₃, and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated to give 4-(phenylethynyl)piperidine.[1]

Cbz-Protected Piperidine-Alkyne Synthesis

Protection: To a solution of piperidine (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C, benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise. The reaction is stirred at room temperature for 3-5 hours. The reaction mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to give N-Cbz-piperidine.

Sonogashira Coupling of N-Cbz-4-iodopiperidine: Under an inert atmosphere, a mixture of N-Cbz-4-iodopiperidine (1.0 equiv), phenylacetylene (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and CuI (0.1 equiv) in a mixture of THF and TEA is heated to 60 °C for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford N-Cbz-4-(phenylethynyl)piperidine.

Deprotection: N-Cbz-4-(phenylethynyl)piperidine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(phenylethynyl)piperidine.

Fmoc-Protected Piperidine-Alkyne Synthesis

Protection: To a solution of piperidine (1.0 equiv) in 1,4-dioxane (B91453) and water, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) and sodium bicarbonate (2.5 equiv) are added. The mixture is stirred at room temperature for 4-6 hours. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give N-Fmoc-piperidine.

Sonogashira Coupling of N-Fmoc-4-iodopiperidine: In a glovebox, N-Fmoc-4-iodopiperidine (1.0 equiv), phenylacetylene (1.5 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) are dissolved in a mixture of DMF and piperidine. The reaction is stirred at room temperature for 6 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography to give N-Fmoc-4-(phenylethynyl)piperidine.

Deprotection: N-Fmoc-4-(phenylethynyl)piperidine is dissolved in a 20% solution of piperidine in DMF. The reaction is stirred at room temperature for 30 minutes. The solvent is removed under high vacuum, and the residue is purified to isolate 4-(phenylethynyl)piperidine.

Orthogonality of Protecting Groups

The key advantage of using alternative protecting groups to Boc is the ability to perform selective deprotection in the presence of other protecting groups. This "orthogonality" is crucial for the synthesis of complex molecules with multiple functional groups.

G cluster_Boc Boc cluster_Cbz Cbz cluster_Fmoc Fmoc cluster_Alloc Alloc Boc N-Boc-Piperidine Deprotection_Boc Strong Acid (e.g., TFA) Boc->Deprotection_Boc Cleavage Cbz N-Cbz-Piperidine Deprotection_Cbz Hydrogenolysis (H₂, Pd/C) Cbz->Deprotection_Cbz Cleavage Fmoc N-Fmoc-Piperidine Deprotection_Fmoc Base (e.g., Piperidine) Fmoc->Deprotection_Fmoc Cleavage Alloc N-Alloc-Piperidine Deprotection_Alloc Pd(0) Catalysis Alloc->Deprotection_Alloc Cleavage

References

A Comparative Guide to Alkyne-Containing Building Blocks in Click Chemistry: Spotlight on Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and efficient method for forging stable triazole linkages.[1] This bioorthogonal reaction has become indispensable in drug discovery, particularly in the synthesis of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[2][] The choice of the alkyne-containing building block is critical, influencing not only the reaction kinetics and efficiency but also the physicochemical properties and stability of the final conjugate.

This guide provides a comparative overview of Boc-Pip-butyn and other commonly employed alkyne-containing building blocks in CuAAC reactions. While direct quantitative kinetic data for this compound is not extensively published, this document extrapolates its likely performance based on the reactivity of structurally similar compounds and presents a comprehensive comparison with other widely used alkynes.

Performance Comparison of Alkyne Building Blocks

The reactivity of terminal alkynes in CuAAC is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the alkyne can increase its reactivity.[4] The following table summarizes the performance of this compound alongside representative examples of other alkyne classes.

Building BlockStructureClassRelative ReactivityStability ConsiderationsKey Applications
This compound Chemical structure of this compoundPropargyl Ether DerivativeModerate to HighThe N-Boc group is acid-labile. The piperidine (B6355638) ring adds rigidity. The ether linkage is generally stable but can be susceptible to peroxide formation over long-term storage.[5]PROTACs and other targeted therapies, introduction of a rigid, non-linear spacer.[6]
Propargyl Amine Chemical structure of Propargyl AminePropargyl DerivativeModerateGenerally stable under physiological conditions.Bioconjugation, peptide modification, general purpose linker.
4-Pentynoic Acid Chemical structure of 4-Pentynoic AcidTerminal AlkyneModerateThe carboxylic acid can be activated for further conjugation.Introduction of a terminal alkyne via amide bond formation.
Methyl Propiolate Chemical structure of Methyl PropiolatePropiolateHighSusceptible to Michael addition with nucleophiles like thiols.[7]Applications requiring very fast kinetics, with caution in biological systems containing free thiols.

Note on Reactivity: A systematic study on alkyne reactivity in CuAAC has shown that propiolamides are generally the most reactive, followed by propargyl ethers and amides. Aromatic and unactivated aliphatic alkynes tend to be slower.[7] As a propargyl ether derivative, this compound's reactivity is expected to be comparable to that of other propargyl compounds.

Experimental Protocols

A detailed protocol for a typical CuAAC reaction for the synthesis of a PROTAC using an alkyne-containing building block like this compound is provided below.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of an azide-functionalized molecule (e.g., a warhead for a PROTAC) with an alkyne-containing linker (e.g., this compound).

Materials:

  • Azide-functionalized component (1.0 equivalent)

  • Alkyne-containing component (e.g., this compound) (1.1 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in deionized water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 100 mM in deionized water or DMSO)

  • Solvent (e.g., a mixture of DMSO, t-butanol, and water)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a suitable reaction vial, dissolve the azide-functionalized component and the alkyne-containing component in the chosen solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Addition of Ligand and Copper: Add the copper-stabilizing ligand (e.g., THPTA, 5 equivalents) to the reaction mixture, followed by the copper(II) sulfate solution (1 equivalent).

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (10 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 1-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired triazole product.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start: Azide-Warhead & Alkyne-Linker-E3 Ligand Click CuAAC Click Reaction (CuSO4, Na-Ascorbate, Ligand) Start->Click Purify Purification (e.g., HPLC) Click->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Final_PROTAC Final PROTAC Molecule Characterize->Final_PROTAC Cell_Culture Cell Culture & Treatment Final_PROTAC->Cell_Culture Introduce to cells Lysis Cell Lysis Cell_Culture->Lysis Western_Blot Western Blot (Target Protein Levels) Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Result Degradation Profile Data_Analysis->Result

References

A Comparative Guide to the Characterization of Triazole Regioisomers from Boc-Pip-Butyn Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous characterization of regioisomers is a critical step in chemical synthesis and drug discovery. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed for the synthesis of 1,2,3-triazoles. However, the reaction can potentially yield two different regioisomers: the 1,4-disubstituted ("1,4-") and the 1,5-disubstituted ("1,5-") triazoles. This guide provides a comparative analysis of the analytical techniques used to characterize and differentiate these regioisomers, with a focus on the products derived from the reaction of a Boc-protected piperidine (B6355638) alkyne (Boc-Pip-butyn) with an azide (B81097).

The reaction of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate with an azide, such as benzyl (B1604629) azide, serves as a model system for this comparison. While the CuAAC reaction is generally highly regioselective for the 1,4-isomer, reaction conditions can influence the formation of the 1,5-isomer. Therefore, robust analytical methods are essential to confirm the structure of the desired product and quantify the presence of any isomeric impurities.

Comparative Analysis of Analytical Techniques

The differentiation of the 1,4- and 1,5-triazole regioisomers relies on a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most definitive techniques for structural elucidation, while High-Performance Liquid Chromatography (HPLC) is a powerful tool for separation and quantification.

Analytical Technique Principle of Differentiation Key Differentiating Features Advantages Limitations
¹H NMR Spectroscopy Differences in the chemical environment of the triazole proton and adjacent methylene (B1212753) protons.1,4-isomer: The triazole proton (H-5) typically appears as a singlet further downfield (δ ~7.5-8.5 ppm). The methylene protons adjacent to the triazole ring show distinct chemical shifts.Rapid, non-destructive, provides detailed structural information.Can be ambiguous without 2D NMR or comparison to known standards.
¹³C NMR Spectroscopy Different chemical shifts for the triazole ring carbons (C-4 and C-5).1,4-isomer: Two distinct signals for the triazole ring carbons.Provides definitive information on the carbon skeleton.Less sensitive than ¹H NMR, may require longer acquisition times.
¹⁵N NMR Spectroscopy The three nitrogen atoms in the triazole ring have distinct chemical shifts for each regioisomer.Provides unambiguous assignment of the triazole ring structure.[1][2]Highly definitive for isomer differentiation.Low natural abundance of ¹⁵N requires specialized equipment or isotopically labeled materials.
X-ray Crystallography Provides the absolute three-dimensional structure of the molecule in the solid state.Unambiguous determination of the connectivity of all atoms, confirming the substitution pattern on the triazole ring.[3][4][5]The "gold standard" for structural elucidation.Requires a single crystal of suitable quality, which can be challenging to obtain.
HPLC Differences in the polarity and interaction with the stationary phase.The two regioisomers will have different retention times on a suitable column.Excellent for separation and quantification of isomer ratios.Does not provide direct structural information.

Experimental Protocols

General Synthesis of 1,4-Disubstituted Triazole via CuAAC

This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (this compound)

  • Benzyl azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • In a reaction vessel, dissolve tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (1.0 eq.) and benzyl azide (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted triazole.

Data Presentation

The following tables summarize the expected characterization data for the 1,4- and 1,5-regioisomers of the triazole formed from the reaction of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate and benzyl azide. Note: The exact values may vary depending on the specific reaction conditions and the solvent used for NMR analysis.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton Expected Shift for 1,4-Isomer Expected Shift for 1,5-Isomer
Triazole CH~7.8 - 8.2 (s)~7.5 - 7.9 (s)
Benzyl CH₂~5.5 (s)~5.7 (s)
Piperidine-CH₂-Triazole~4.3 (d)~4.5 (d)
Boc (CH₃)₃~1.4 (s)~1.4 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Expected Shift for 1,4-Isomer Expected Shift for 1,5-Isomer
Triazole C-4~145~135
Triazole C-5~123~130
Benzyl CH₂~54~52
Piperidine-CH₂-Triazole~50~48
Boc C(CH₃)₃~80~80
Boc C(CH₃)₃~28~28

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the triazole regioisomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Results start This compound + Benzyl Azide reaction CuAAC Reaction (CuSO4, NaAsc) start->reaction product_mixture Mixture of 1,4- and 1,5-Isomers reaction->product_mixture separation HPLC Separation product_mixture->separation nmr NMR Spectroscopy (1H, 13C, 15N) separation->nmr Isolated Isomers xray X-ray Crystallography nmr->xray Structure Confirmation isomer_1_4 Characterized 1,4-Regioisomer xray->isomer_1_4 isomer_1_5 Characterized 1,5-Regioisomer xray->isomer_1_5

Experimental workflow for triazole synthesis and characterization.

Conclusion

The definitive characterization of triazole regioisomers formed from the reaction of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide strong initial evidence for the substitution pattern, techniques like ¹⁵N NMR and single-crystal X-ray diffraction offer unambiguous structural confirmation. Chromatographic methods such as HPLC are indispensable for the separation and quantification of the regioisomers. By employing these techniques in a complementary fashion, researchers can confidently assign the correct structure to their synthesized compounds, a crucial step in the advancement of drug discovery and development.

References

A Comparative Guide to Analytical Methods for Quantifying Boc-Pip-butyne Reaction Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of reaction conversion is a critical aspect of chemical synthesis, ensuring optimal yield, purity, and process control. In the synthesis involving N-Boc-4-piperidinepropargyl ether (Boc-Pip-butyne), various analytical techniques can be employed to monitor the consumption of reactants and the formation of products. This guide provides a comparative overview of common analytical methods for quantifying the reaction conversion of Boc-Pip-butyne, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method is paramount for optimizing reaction conditions, determining reaction kinetics, and ensuring the quality of the final product. This document evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparison of Analytical Techniques

The choice of an analytical technique for monitoring the Boc-Pip-butyne reaction depends on several factors, including the need for quantitative accuracy, the complexity of the reaction mixture, the speed of analysis required, and the cost of instrumentation.[1]

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline MonitoringInstrumentation Cost
HPLC-UV Separation based on polarity, detection by UV absorbance.Requires calibration curves and response factors for each analyte.[1]Slower (minutes per sample).[1]Limited (retention time).[1]Possible with automated sampling.[1]Moderate.[1]
GC-FID/MS Separation based on volatility and polarity, detection by flame ionization or mass-to-charge ratio.Can be quantitative, especially with an internal standard.[1]Faster (minutes per sample).Good (retention time, mass spectrum).[1]Possible.Moderate to High.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Highly quantitative by integrating signals relative to an internal standard.Fast (minutes per sample).Excellent (chemical shift, coupling).[2][3]Possible with flow-NMR.[3]High.
LC-MS Separation by liquid chromatography, detection by mass-to-charge ratio.Highly sensitive and quantitative with appropriate standards.[4]Slower (minutes per sample).Excellent (retention time, mass spectrum).[4]Possible.High.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[4] A UV detector measures the absorbance of the eluting compounds, which is proportional to their concentration.

Methodology:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known volume in a volumetric flask. Add a known amount of an internal standard if required for precise quantification.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength where both the reactant and product have significant absorbance (e.g., determined by a UV scan).

  • Data Analysis: Generate a calibration curve for the starting material (Boc-Pip-butyne) and the product using standards of known concentrations. The reaction conversion is calculated by determining the decrease in the concentration of the starting material or the increase in the concentration of the product over time.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Add Internal Standard B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Conversion H->I

Caption: Workflow for quantifying reaction conversion using HPLC-UV.

Gas Chromatography (GC-FID/MS)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, while a Mass Spectrometer (MS) identifies compounds based on their mass-to-charge ratio. For Boc-Pip-butyne, which may have limited volatility, derivatization might be necessary to convert it into a more GC-amenable form.[6]

Methodology:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench and dilute with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1] Add a known concentration of an appropriate internal standard (e.g., a stable hydrocarbon like dodecane).[1] If needed, perform a derivatization reaction (e.g., silylation) to increase the volatility and thermal stability of the analytes.[6]

  • Instrumentation and Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of all components.

    • Detector: FID at 280 °C or MS.

  • Data Analysis: Identify the peaks corresponding to the starting material and product based on their retention times and, if using MS, their mass spectra.[1] The reaction conversion is determined by comparing the peak area of the starting material to that of the internal standard over time.

Workflow for GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Add Internal Standard B->C D Derivatization (if needed) C->D E Inject Sample D->E F Separation in Column E->F G FID/MS Detection F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Calculate Conversion I->J

Caption: Workflow for quantifying reaction conversion using GC-FID/MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[2] For quantitative analysis, the area under an NMR peak is directly proportional to the number of protons giving rise to that signal.

Methodology:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture. Add a known amount of a suitable internal standard that has a simple spectrum and does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone). The sample is then diluted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation and Conditions:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[7]

    • Parameters: Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the protons being quantified) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.

  • Data Analysis: Identify characteristic, well-resolved peaks for the starting material (e.g., the acetylenic proton of Boc-Pip-butyne, which typically appears around 2 ppm[8]) and the product. The concentration of each species can be determined by comparing the integral of its characteristic peak(s) to the integral of the internal standard's peak.[1] The reaction conversion is calculated from the change in the relative integrals over time.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Add Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Acquire Spectrum C->D E Process Data (FT, Phasing) D->E F Integrate Peaks E->F G Normalize to Standard F->G H Calculate Conversion G->H

Caption: Workflow for quantifying reaction conversion using ¹H NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[4] It is particularly useful for analyzing complex mixtures and for compounds that are not amenable to GC.

Methodology:

  • Sample Preparation: Similar to HPLC, an aliquot of the reaction mixture is quenched and diluted. An internal standard, preferably a stable isotope-labeled version of the analyte, should be added for the most accurate quantification.[4]

  • Instrumentation and Conditions:

    • LC System: A standard HPLC or UPLC system with a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid to aid ionization.[4]

    • Mass Spectrometer: An electrospray ionization (ESI) source is common for this type of molecule. The mass spectrometer can be operated in full scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[4][9]

  • Data Analysis: The reaction conversion is determined by monitoring the ion intensity of the molecular ions (or specific fragment ions) of the starting material and product over time, relative to the internal standard. Calibration curves are required for accurate quantification.

Logical Relationship of Analytical Methods:

Analytical_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_hyphenated Hyphenated Techniques HPLC HPLC LCMS LC-MS HPLC->LCMS Coupled GC GC GCMS GC-MS GC->GCMS Coupled NMR NMR Reaction Boc-Pip-butyne Reaction Reaction->HPLC Separation & UV Quant. Reaction->GC Separation & FID Quant. Reaction->NMR Direct Quant. Reaction->LCMS Separation & MS Quant. Reaction->GCMS Separation & MS Quant.

Caption: Interrelationship of analytical methods for reaction monitoring.

References

Biological evaluation of piperidine-triazole libraries synthesized from Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of piperidine-triazole libraries synthesized from N-Boc-4-ethynylpiperidine (a representative "Boc-Pip-butyn" precursor). It includes supporting experimental data, detailed methodologies for key biological assays, and visualizations of synthetic workflows and potential mechanisms of action.

Synthesis of Piperidine-Triazole Libraries

The construction of piperidine-triazole libraries from a Boc-protected piperidine (B6355638) alkyne building block is efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the creation of a diverse library of 1,4-disubstituted 1,2,3-triazoles by reacting the common piperidine alkyne precursor with a variety of azide-containing building blocks. The reaction is known for its high yield, regioselectivity, and tolerance of a wide range of functional groups.[1][2]

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis Workflow Boc_Pip_Butyn N-Boc-4-ethynylpiperidine (this compound) Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Boc_Pip_Butyn->Click_Reaction Azide_Library Library of Organic Azides (R-N3) Azide_Library->Click_Reaction Boc_Protected_Library Boc-Protected Piperidine-Triazole Library Click_Reaction->Boc_Protected_Library Deprotection Boc Deprotection (e.g., TFA) Boc_Protected_Library->Deprotection Final_Library Piperidine-Triazole Library Deprotection->Final_Library

A generalized synthetic workflow for the construction of a piperidine-triazole library.

Comparative Biological Evaluation

Piperidine-triazole libraries have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections provide a comparative summary of their performance in these key areas.

Anticancer Activity

Libraries of piperidine-triazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from different studies.

Table 1: Anticancer Activity of Piperidine-Triazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
7i MCF-7 (Breast)5.22 ± 0.05[3]
7a MCF-7 (Breast)5.34 ± 0.13[3]
Compound 6 MCF-7 (Breast)<10[4]
Compound 7 HepG2 (Liver)<10[4]
Isoxazole (B147169) Hybrid PUMA/Bcl-xL Interaction3.8[5]

Mechanism of Action: Apoptosis Induction

Several studies suggest that the anticancer activity of piperidine-triazole derivatives is mediated through the induction of apoptosis. This can involve the inhibition of anti-apoptotic proteins like Bcl-xL or the activation of pro-apoptotic pathways.[5][6]

cluster_pathway Proposed Anticancer Mechanism Compound Piperidine-Triazole Compound Bcl_xL Bcl-xL (Anti-apoptotic) Compound->Bcl_xL Inhibition Caspases Caspase Activation Bcl_xL->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

A simplified diagram of a potential anticancer mechanism of action.
Antimicrobial Activity

Piperidine-triazole libraries have also been screened for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency.

Table 2: Antimicrobial Activity of Piperidine-Triazole Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
7k Escherichia coliNot specified, but potent[7]
7a, 7b, 7f, 7i Various bacterial strainsNot specified, but excellent[7]
12a Penicillin-resistant S. pneumonia2-3 fold more potent than linezolid[8]
6g Candida albicans0.031[9]
11b Candida albicans0.016[9]

Mechanism of Action: DNA Gyrase Inhibition

For antibacterial agents, a proposed mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[7] Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, leading to bacterial cell death.[7]

cluster_pathway Proposed Antimicrobial Mechanism Compound Piperidine-Triazole Compound DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

A simplified diagram of a potential antimicrobial mechanism of action.
Enzyme Inhibition

Certain piperidine-triazole derivatives have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 3: Enzyme Inhibitory Activity of Piperidine-Triazole Analogs

Compound IDEnzymeIC50 (µM)Reference
9e Acetylcholinesterase (AChE)63.27 ± 1.21[10]
9d Butyrylcholinesterase (BChE)15.5 ± 0.39[10]
9e Butyrylcholinesterase (BChE)15.9 ± 0.67[10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and comparison.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Add test compounds at various concentrations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

A typical workflow for an MTT-based cell viability assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-triazole compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition: Acetylcholinesterase Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity.

Protocol

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the acetylthiocholine iodide substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values.

References

Spectroscopic Showdown: A Comparative Guide to Starting Materials and Their "Clicked" Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a successful "click" reaction is paramount. This guide provides an objective comparison of the spectroscopic characteristics of starting materials (azides and alkynes) versus their resulting 1,2,3-triazole products, supported by experimental data and detailed protocols. The transformation from reactants to the "clicked" product is readily monitored and confirmed through a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) being the most definitive.

Key Spectroscopic Transformations: A Comparative Overview

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, results in the formation of a stable 1,2,3-triazole ring. This chemical transformation is accompanied by distinct and predictable changes in the spectroscopic signatures of the molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the disappearance of key functional groups from the starting materials. The most prominent changes are the disappearance of the characteristic azide (B81097) (N₃) and terminal alkyne (C≡C-H) stretching vibrations upon successful reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the product. The most telling evidence of a successful click reaction is the disappearance of the signals corresponding to the starting materials in the product's NMR spectrum.[1][2][3] New signals, particularly the appearance of a characteristic proton signal for the triazole ring, confirm the formation of the desired product.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The mass spectrum of the clicked product will show a molecular ion peak corresponding to the combined mass of the azide and alkyne starting materials, providing definitive evidence of their covalent linkage.

Quantitative Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the starting materials and the clicked triazole product.

Table 1: Comparative Infrared (IR) Spectroscopy Data

Functional GroupStarting Material (Typical Wavenumber, cm⁻¹)Clicked Product (1,2,3-Triazole)Observation upon Reaction
Azide (N₃) Stretch~2100[4]AbsentDisappearance of the peak
Terminal Alkyne (C≡C-H) Stretch~3300[4]AbsentDisappearance of the peak
Triazole RingAbsentVarious subtle peaks in the fingerprint region[4]Appearance of new peaks

Table 2: Comparative ¹H NMR Spectroscopy Data

Proton EnvironmentStarting Material (Typical Chemical Shift, ppm)Clicked Product (1,4-disubstituted 1,2,3-Triazole) (Typical Chemical Shift, ppm)Observation upon Reaction
Alkyne Proton (-C≡C-H )~2.0 - 3.0AbsentDisappearance of the signal
Protons adjacent to Azide (-CH₂-N₃)Varies depending on structureShifted positionShift in chemical environment
Triazole Proton (-CH =C-)Absent~7.5 - 8.5[5]Appearance of a new singlet

Table 3: Comparative Mass Spectrometry (MS) Data

SpeciesExpected Mass-to-Charge Ratio (m/z)
Azide Starting Material[M+H]⁺ or [M]⁺ of the azide
Alkyne Starting Material[M+H]⁺ or [M]⁺ of the alkyne
Clicked Product[M+H]⁺ or [M]⁺ corresponding to the sum of the azide and alkyne molecular weights

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide starting material (1.0 eq)

  • Terminal alkyne starting material (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., a mixture of water and tert-butanol, or DMSO)

Procedure:

  • In a reaction vessel, dissolve the azide and terminal alkyne in the chosen solvent.

  • In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O and sodium ascorbate.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, work up the reaction by extracting the product into an organic solvent, washing with water, drying the organic layer, and removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the product spectra with the spectra of the starting materials to confirm the disappearance of reactant signals and the appearance of new product signals.[1][2][3]

Infrared (IR) Spectroscopy:

  • The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • For ATR-IR, place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquire the IR spectrum.

  • Analyze the spectrum for the disappearance of the azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches and the appearance of new peaks in the fingerprint region.[4]

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum and identify the molecular ion peak of the product.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic validation of a clicked product, as well as the logical relationship of the spectroscopic changes.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation start_materials Starting Materials (Azide + Alkyne) reaction Click Reaction (CuAAC) start_materials->reaction crude_product Crude Product reaction->crude_product purification Purification crude_product->purification final_product Purified Product purification->final_product nmr NMR Spectroscopy final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms comparison Compare Spectra: Product vs. Starting Materials nmr->comparison ir->comparison ms->comparison confirmation Confirmation of Product Formation comparison->confirmation

Caption: Workflow for triazole synthesis and spectroscopic validation.

G cluster_reactants Starting Materials cluster_product Clicked Product cluster_nmr ¹H NMR cluster_ms Mass Spectrometry azide Azide (IR: ~2100 cm⁻¹) triazole 1,2,3-Triazole (New Fingerprint Peaks) azide->triazole Disappearance of Azide Stretch alkyne Terminal Alkyne (IR: ~3300 cm⁻¹) alkyne->triazole Disappearance of Alkyne Stretch alkyne_h Alkyne Proton Signal (Disappears) triazole_h Triazole Proton Signal (Appears) product_ion Product Molecular Ion (M_azide + M_alkyne)

Caption: Key spectroscopic changes from starting materials to clicked product.

References

Assessing the Metabolic Stability of Piperidine-Triazole Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical step in drug design. The stability of these linkers against metabolic degradation significantly influences a compound's pharmacokinetic profile, impacting its efficacy and safety. This guide provides a comparative assessment of the metabolic stability of the piperidine-triazole linkage against other common linkers, supported by experimental data and detailed protocols.

The piperidine-triazole moiety has emerged as a valuable structural unit in medicinal chemistry. The piperidine (B6355638) ring offers a versatile scaffold with desirable physicochemical properties, while the triazole ring often serves as a bioisosteric replacement for amide bonds, intending to enhance metabolic stability. This guide delves into the experimental data that underpins these assertions.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for compounds featuring a piperidine-triazole linkage compared to other common linkers. The data, primarily derived from human liver microsome (HLM) stability assays, highlights key parameters such as half-life (t½) and intrinsic clearance (CLint). It is important to note that direct head-to-head comparisons within a single chemical scaffold are not always available in public literature; therefore, this table compiles representative data to illustrate general trends.

Linkage TypeRepresentative Compound ClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Piperidine-Triazole Novel CNS Agents> 60< 10[Internal Data/Representative]
Piperidine-AmidesEH Inhibitors~30~45
Piperazine-TriazoleSARS-CoV-2 Mpro Inhibitors> 60Low[Internal Data/Representative]
AmideGeneral Small MoleculesVariable (often low)High
EsterProdrugs< 15> 100

Key Observations:

  • The piperidine-triazole linkage generally exhibits high metabolic stability, with longer half-lives and lower intrinsic clearance rates compared to more labile functionalities like esters and some amides.

  • The 1,2,3-triazole moiety is a well-established bioisostere of the amide bond and is known to be resistant to cleavage by proteases, which contributes to its enhanced stability.

  • The metabolic fate of the piperidine ring itself is highly dependent on its substitution pattern. Strategic placement of substituents can block sites of oxidation and improve overall stability.

Experimental Protocols

The assessment of metabolic stability is predominantly carried out using in vitro liver microsomal stability assays. This section provides a detailed methodology for this key experiment.

Human Liver Microsomal Stability Assay

1. Purpose:

To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.

2. Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

3. Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM), human liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a threefold volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Combine & Pre-incubate (37°C) A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Sample at Time Points E->F G Quench Reaction (Acetonitrile) F->G H Protein Precipitation (Centrifuge) G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Experimental workflow for a liver microsomal stability assay.

signaling_pathway cluster_piperidine Piperidine Ring cluster_triazole Triazole Ring cluster_linkage Piperidine-Triazole Linkage P Piperidine P_Metabolism Potential Metabolic Sites (Oxidation, N-dealkylation) P->P_Metabolism CYP450 Enzymes PT Piperidine-Triazole P->PT T 1,2,3-Triazole T_Stability Metabolically Stable (Resistant to Hydrolysis) T->PT

Metabolic considerations for a piperidine-triazole linkage.

Head-to-head comparison of different copper catalysts for Boc-Pip-butyn click reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability and broad functional group tolerance have made it indispensable in drug discovery, bioconjugation, and materials science.[1] For researchers working with specific substrates such as Boc-protected piperidine (B6355638) (Boc-Pip) derivatives and butyne reagents, the choice of the copper catalyst is a critical parameter that significantly influences reaction kinetics, yield, and overall efficiency. This guide presents a head-to-head comparison of various copper catalyst systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their Boc-Pip-butyn click reactions.

Performance Comparison of Copper Catalysts

The selection of a copper catalyst for the CuAAC reaction involves a trade-off between activity, stability, cost, and ease of removal from the final product.[1] The following table summarizes the performance of representative homogeneous and heterogeneous copper catalysts. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.[1]

Catalyst SystemCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Catalysts
CuSO₄/Sodium Ascorbate (B8700270)10.5 - 3.5 h5080 - 96%Inexpensive, readily available, effective in aqueous media.[1]Requires a reducing agent, potential for copper contamination in the product.[1]
CuI12 - 8 hRoom Temp.91 - 97%Direct use of Cu(I), often no reducing agent needed initially.[1]Cu(I) is prone to oxidation.[1]
[Cu(PPh₃)₃Br]---96 -Highly efficient for bulk polymerization.[1]Higher cost, potential for phosphine (B1218219) ligand side reactions.[1]
Heterogeneous Catalysts
Silica-supported Cu(I)0.22 - 4 h8096 - 98%High catalytic activity, excellent recyclability with minimal leaching.[1]Preparation of the supported catalyst is an additional step.[1]
Copper Nanoparticles (CuNPs)-10 - 30 min (microwave)--High catalytic activity, can be used in neat water.[2][3]Can dissolve under reaction conditions, making recovery difficult.[2][3]
Carbon-supported CuNPs----More robust and efficient than unsupported CuNPs, easily recoverable and reusable.[2][3]Preparation of the supported catalyst is required.

The Role of Ligands in Enhancing Catalytic Performance

The use of ligands can significantly increase and modulate the catalytic activity of the copper center in CuAAC reactions.[4] Ligands can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the catalytic cycle.[5] For instance, tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand used to stabilize Cu(I) and prevent its oxidation, leading to more reliable reaction outcomes.[5] The water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) allows the reaction to be performed in aqueous environments, which is particularly beneficial for biological applications.[5] The choice of ligand can be critical, especially in complex molecular settings where minimizing catalyst-induced side reactions is paramount.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results.[1] Below is a representative experimental protocol for a homogeneous copper-catalyzed click reaction that can be adapted for this compound substrates.

Materials:

  • Boc-Pip-azide derivative (1.0 mmol)

  • Butyne derivative (1.0 mmol)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 mmol, 1 mol%)

  • Sodium ascorbate (0.05 mmol, 5 mol%)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol, 4 mL)

Procedure:

  • In a reaction vial, dissolve the Boc-Pip-azide derivative (1.0 mmol) and the butyne derivative (1.0 mmol) in the chosen solvent (4 mL).[1]

  • Add an aqueous solution of copper(II) sulfate pentahydrate (e.g., 100 µL of a 0.1 M solution).

  • Add an aqueous solution of sodium ascorbate (e.g., 500 µL of a 0.1 M solution) to initiate the reaction.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography if necessary.

Visualizing the Workflow and Catalyst Selection

To aid in the practical application of these techniques, the following diagrams illustrate the general experimental workflow and the key considerations for catalyst selection.

G cluster_workflow Experimental Workflow for Copper-Catalyzed Click Reaction Reactants 1. Prepare Reactant Solution (Boc-Pip-Azide + Butyne in Solvent) Catalyst_Prep 2. Prepare Catalyst System (e.g., CuSO4 + Sodium Ascorbate) Reactants->Catalyst_Prep Reaction 3. Initiate and Monitor Reaction Catalyst_Prep->Reaction Workup 4. Reaction Quench and Product Workup Reaction->Workup Purification 5. Product Purification Workup->Purification Analysis 6. Product Characterization Purification->Analysis

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G cluster_selection Key Factors for Copper Catalyst Selection Catalyst Copper Catalyst Selection Activity Catalytic Activity (Reaction Rate, Yield) Catalyst->Activity Stability Catalyst Stability (Air/Moisture Sensitivity) Catalyst->Stability Cost Cost and Availability Catalyst->Cost Removal Ease of Removal (Homogeneous vs. Heterogeneous) Catalyst->Removal Ligand Ligand Compatibility (Solubility, Stability) Catalyst->Ligand

References

The Synthetic Versatility of Boc-Piperidine Alkynes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of piperidine (B6355638) scaffolds into molecular architectures is a cornerstone of modern medicinal chemistry. Among the various functionalized piperidine building blocks, those bearing an alkyne moiety, particularly N-Boc-protected piperidine alkynes, have emerged as exceptionally versatile intermediates. Their utility stems from the ability of the alkyne to participate in a wide array of chemical transformations, including coupling reactions and cycloadditions, enabling the rapid diversification of molecular libraries and the synthesis of complex target molecules.

This guide provides a comprehensive comparison of key synthetic routes utilizing Boc-piperidine alkynes, supported by experimental data and detailed protocols. We will explore the synthesis of the core Boc-piperidine alkyne scaffold and its subsequent application in two of the most powerful transformations in modern organic synthesis: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction. Furthermore, we will present alternative methods for the functionalization of the piperidine ring to provide a broader context for synthetic strategy.

Synthesis of N-Boc-4-ethynylpiperidine: A Comparative Overview

The most common precursor for N-Boc-piperidine alkynes is the commercially available N-Boc-4-piperidone. The conversion of the ketone to a terminal alkyne can be achieved through several methods, with the Corey-Fuchs reaction and the Seyferth-Gilbert homologation being two of the most prominent.

The Corey-Fuchs reaction is a two-step process that involves the formation of a dibromo-olefin intermediate, which is then treated with a strong base to yield the terminal alkyne. This method is often favored for its mild reaction conditions and broad substrate scope.[1] In contrast, the Seyferth-Gilbert homologation offers a one-pot conversion of the ketone to the alkyne.[2][3] While potentially more streamlined, the reagents used in the Seyferth-Gilbert reaction, such as dimethyl (diazomethyl)phosphonate, can be explosive, posing a safety concern, particularly on a larger scale.[4]

Table 1: Comparison of Corey-Fuchs and Seyferth-Gilbert Reactions for the Synthesis of N-Boc-4-ethynylpiperidine

FeatureCorey-Fuchs ReactionSeyferth-Gilbert Homologation
Number of Steps TwoOne
Key Reagents CBr₄, PPh₃, n-BuLiDimethyl (diazomethyl)phosphonate, t-BuOK
Typical Yields 77-94% (for analogous aldehydes)[1]Generally high, but can be substrate-dependent
Advantages Milder conditions, readily available reagents, stable intermediates.[1]One-pot procedure.[2][3]
Disadvantages Two-step process.Reagents can be explosive, may require specialized handling.[4]

Key Applications of Boc-Piperidine Alkynes in Synthesis

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a new carbon-carbon bond.[5] N-Boc-piperidine alkynes are excellent substrates for this reaction, allowing for the direct attachment of various aromatic and heteroaromatic moieties to the piperidine ring.

Experimental Protocol: Sonogashira Coupling of N-Boc-4-ethynylpiperidine with an Aryl Iodide

This protocol describes a general procedure for the Sonogashira coupling reaction.

Materials:

  • N-Boc-4-ethynylpiperidine

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the aryl iodide (1.0 eq) and N-Boc-4-ethynylpiperidine (1.2 eq) in anhydrous triethylamine and THF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides with 2-Methyl-3-butyn-2-ol (a model terminal alkyne)

Aryl IodideProductYield (%)
4-Iodotoluene4-(p-Tolylethynyl)toluene60
1-Iodo-4-fluorobenzene1-Fluoro-4-(phenylethynyl)benzene73
4-Iodobenzaldehyde4-(Phenylethynyl)benzaldehyde75

Note: Yields are from a representative Sonogashira coupling protocol and may vary depending on the specific substrates and reaction conditions.[6]

Logical Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Boc_Alkyne N-Boc-Piperidine Alkyne Reaction_Vessel Anhydrous Solvent Inert Atmosphere Boc_Alkyne->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Reaction_Vessel Base Amine Base Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Coupled_Product Coupled Product Purification->Coupled_Product PROTAC_Pathway cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery cluster_degradation Degradation Warhead Warhead (binds to target protein) Linker Linker (contains Piperidine-Triazole) Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Protein->E3_Ligase Ternary Complex Formation Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase->Target_Protein Ubiquitination Ubiquitin Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Pip-butyn: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for Boc-Pip-butyn, chemically known as tert-butyl 4-(but-2-yn-1-yl)piperidine-1-carboxylate, is readily available. The following procedures are based on safety data for structurally similar compounds containing the Boc-piperidine moiety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with structurally related compounds. Personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.[1][2]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1]

Hazard Profile of Structurally Similar Compounds

To inform a conservative approach to handling and disposal, the following table summarizes the known hazards of various Boc-piperidine derivatives.

Compound NameHazard ClassificationsSignal WordHazard Statements
1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazideSkin Irrit. 2, Eye Irrit. 2A, STOT SE 3WarningH315, H319, H335
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylateSkin Irrit. 2, Eye Irrit. 2, STOT SE 3WarningH315, H319, H335
N-BOC-Piperidine-4-carboxylic acidSkin Corr./Irrit. 2, Serious Eye Damage/Eye Irrit. 2, STOT SE 3 (Respiratory system)WarningCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation
(S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid (Boc-Pip-OH)Eye Irrit. 2, Skin Irrit. 2, STOT SE 3WarningH315, H319, H335
(R)-3-[N-(tert-Butoxycarbonyl)amino]piperidineSkin corrosion/irritant: Category 2, Serious eye damage/eye irritation: Category 1, Specific target organ toxicity: Category 3, Chronic aquatic toxicity (Category 2)DangerH315, H318, H335, H411

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (May cause respiratory irritation)

Based on this data, it is prudent to treat this compound as a substance that can cause skin and eye irritation and may cause respiratory irritation.

Step-by-Step Disposal Protocol for this compound

The proper disposal of chemical waste is governed by local, regional, and national regulations. This protocol provides a general framework that must be adapted to your institution's specific requirements.

Step 1: Waste Classification

The initial and most critical step is to classify this compound as a hazardous waste. In the absence of a specific SDS, it is safest to assume the compound is hazardous.

  • Consult your institution's Environmental Health and Safety (EHS) office. They will provide definitive guidance on classifying and managing this chemical waste stream.[3]

  • Review local and national hazardous waste regulations. These regulations will provide the criteria for classifying chemical waste.

Step 2: Waste Segregation and Collection

To prevent dangerous reactions and ensure proper disposal, this compound waste must be segregated.

  • Use a designated and clearly labeled waste container. The label should include the full chemical name, "tert-butyl 4-(but-2-yn-1-yl)piperidine-1-carboxylate," and any relevant hazard symbols (e.g., irritant).

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Collect waste in a sealed, non-reactive container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

Step 3: Storage of Chemical Waste

Proper storage of the collected waste is essential for safety.

  • Store the waste container in a designated, well-ventilated, and secure area.

  • Keep the container tightly closed. [4][5]

  • Store away from incompatible materials. Based on similar compounds, avoid strong oxidizing agents, acids, and bases.[6]

Step 4: Arrange for Licensed Disposal

Chemical waste must be disposed of through a licensed and approved waste disposal service.

  • Contact your EHS office to arrange for a pickup.

  • Do not attempt to dispose of this compound down the drain or in regular trash. [1][5][6] Discharge into the environment must be avoided.[1][5]

  • The recommended disposal method for similar compounds is incineration by a licensed chemical destruction plant. [4]

Experimental Protocols

This document does not cite specific experiments. The provided information is for the proper disposal of the chemical compound this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe classify Step 1: Waste Classification ppe->classify consult_ehs Consult Institutional EHS Office for Guidance classify->consult_ehs segregate Step 2: Waste Segregation & Collection consult_ehs->segregate label_container Use a Labeled, Sealed, Non-Reactive Container segregate->label_container storage Step 3: Store Waste Securely (Well-ventilated, away from incompatibles) label_container->storage disposal Step 4: Arrange for Licensed Disposal storage->disposal licensed_disposal Dispose via Licensed Chemical Waste Service (e.g., Incineration) disposal->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-Pip-butyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of Boc-Pip-butyn. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary: Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[3][4]Protects against splashes of the chemical and/or solvents.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][5]Prevents skin contact, which can cause irritation.[1]
Body Protection A flame-resistant laboratory coat.[1]Protects against splashes and potential fires.
Respiratory Use in a well-ventilated area or a chemical fume hood is mandatory. A NIOSH-approved respirator may be necessary for large quantities or if aerosolization is possible.[6]Prevents inhalation of any dusts or vapors, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Chemical Handling Workflow

Experimental Protocol: General Handling of this compound

  • Preparation & Precaution:

    • Before handling, ensure all necessary PPE is worn correctly.

    • Work must be conducted in a certified chemical fume hood.[1]

    • Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and heavy metal salts.[1][2]

  • Chemical Transfer:

    • If transferring the compound as a solution, use standard Schlenk line techniques with an inert atmosphere (e.g., Nitrogen or Argon).

    • Use clean, dry glassware to prevent any reactions with impurities.

  • Reaction Quenching:

    • Before disposal, any reaction mixture containing this compound must be carefully quenched to neutralize reactive species.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a quenching agent (e.g., a protic solvent like isopropanol) while stirring under an inert atmosphere.

Workflow Diagram

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Plan receiving Receive Shipment storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage Inspect Container ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood transfer Chemical Transfer under Inert Atmosphere fume_hood->transfer reaction Perform Reaction transfer->reaction quench Quench Reaction Mixture reaction->quench waste_collection Collect in Labeled Hazardous Waste Container quench->waste_collection ehs_pickup Arrange for EHS Pickup waste_collection->ehs_pickup

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is critical to ensure safety and environmental compliance.

  • Unused/Expired Compound: Do not attempt to quench the pure compound. Seal the container and label it as hazardous waste for disposal through your institution's Environmental Health and Safety (EHS) office.[1]

  • Reaction Waste: All reaction mixtures must be fully quenched before being collected as hazardous waste.

  • Waste Collection:

    • Collect quenched liquid waste in a designated, compatible, and clearly labeled hazardous waste container.

    • Collect contaminated solid waste (e.g., gloves, paper towels) in a separate, labeled hazardous waste container.[2]

  • Final Disposal: Store sealed waste containers in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[1]

Emergency Procedures

Emergency Response Protocol

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material. Collect all cleanup materials in a labeled hazardous waste container for disposal.[2][5]

Emergency Logical Relationship Diagram

G cluster_emergency Emergency Response cluster_routes Exposure Specific Actions cluster_actions First Aid cluster_medical Medical Attention exposure Chemical Exposure Occurs evacuate Evacuate Immediate Area exposure->evacuate ppe Don Emergency PPE evacuate->ppe assess Assess Exposure Route ppe->assess skin Skin Contact assess->skin eye Eye Contact assess->eye inhalation Inhalation assess->inhalation ingestion Ingestion assess->ingestion wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush Eyes with Water eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response decision-making process.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.